Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
Description
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Properties
IUPAC Name |
ethyl 5-(5-bromoindol-1-yl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZABGSSONURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674631 | |
| Record name | Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-72-7 | |
| Record name | Ethyl 5-bromo-1H-indole-1-pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS Number: 1065074-72-7). This document delves into the synthesis, chemical properties, and potential applications of this N-alkylated indole derivative, providing expert insights into its role as a versatile building block in medicinal chemistry.
Introduction: The Significance of N-Alkylated Indoles in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters, alkaloids, and approved pharmaceuticals. Modification of the indole core is a key strategy for modulating pharmacological properties. Specifically, N-alkylation of the indole nitrogen introduces substituents that can significantly influence a molecule's binding affinity, selectivity, metabolic stability, and pharmacokinetic profile.[1]
5-Bromoindole, the precursor to the title compound, is a particularly valuable starting material. The bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2] This allows for the creation of diverse and complex molecular architectures. The introduction of an ethyl pentanoate chain at the N1 position, resulting in this compound, adds a lipophilic ester moiety that can be further modified or may itself contribute to the molecule's biological activity. This compound is categorized as a protein degrader building block, suggesting its potential use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[3]
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1065074-72-7 | [3][4][5] |
| Molecular Formula | C₁₅H₁₈BrNO₂ | [3][4][6] |
| Molecular Weight | 324.2 g/mol | [3][4][6] |
| Purity | Typically ≥98% | [3][6] |
| InChI | 1S/C15H18BrNO2/c1-2-19-15(18)5-3-4-9-17-10-8-12-11-13(16)6-7-14(12)17/h6-8,10-11H,2-5,9H2,1H3 | [6] |
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of 5-bromoindole. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Principle
The core of the synthesis is the deprotonation of the indole nitrogen of 5-bromoindole using a suitable base. This generates a nucleophilic indolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, in this case, an ethyl 5-halopentanoate (e.g., ethyl 5-bromopentanoate), to form the desired N-alkylated product and a salt byproduct.[1] The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) are commonly employed to ensure complete deprotonation of the indole nitrogen.[1]
Workflow for N-Alkylation of 5-Bromoindole
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
The following is a detailed, representative protocol for the synthesis of this compound. This protocol is based on established methods for the N-alkylation of indoles.[1]
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl 5-bromopentanoate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Slowly add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1] Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | d | 1H | H-4 | Indole H-4 is adjacent to the bromine-bearing carbon and is expected to be downfield. |
| ~7.25 | dd | 1H | H-6 | Coupled to H-7. |
| ~7.20 | d | 1H | H-7 | Coupled to H-6. |
| ~7.10 | d | 1H | H-2 | Indole H-2 is typically a doublet. |
| ~6.45 | d | 1H | H-3 | Indole H-3 is coupled to H-2. |
| ~4.20 | t | 2H | N-CH₂ | Methylene group attached to the indole nitrogen. |
| ~4.10 | q | 2H | O-CH₂ | Methylene group of the ethyl ester. |
| ~2.30 | t | 2H | CO-CH₂ | Methylene group adjacent to the carbonyl. |
| ~1.80-1.90 | m | 4H | -CH₂-CH₂- | Methylene groups of the pentanoate chain. |
| ~1.20 | t | 3H | -CH₃ | Methyl group of the ethyl ester. |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.0 | C=O | Carbonyl carbon of the ester. |
| ~135.0 | C-5 | Carbon bearing the bromine atom. |
| ~129.0 | C-7a | Indole ring junction carbon. |
| ~128.5 | C-2 | Indole C-2. |
| ~124.0 | C-6 | Indole C-6. |
| ~121.5 | C-4 | Indole C-4. |
| ~112.0 | C-3a | Indole ring junction carbon. |
| ~110.0 | C-7 | Indole C-7. |
| ~101.0 | C-3 | Indole C-3. |
| ~60.5 | O-CH₂ | Methylene carbon of the ethyl ester. |
| ~46.0 | N-CH₂ | Methylene carbon attached to the indole nitrogen. |
| ~34.0 | CO-CH₂ | Methylene carbon adjacent to the carbonyl. |
| ~29.0 | N-CH₂-CH₂ | Methylene carbon of the pentanoate chain. |
| ~22.5 | N-CH₂-CH₂-CH₂ | Methylene carbon of the pentanoate chain. |
| ~14.0 | -CH₃ | Methyl carbon of the ethyl ester. |
Mass Spectrometry
The expected mass spectrum would show characteristic isotopic patterns for a bromine-containing compound.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Formula | Calculated m/z |
| [C₁₅H₁₈⁷⁹BrNO₂ + H]⁺ | 324.0594 |
| [C₁₅H₁₈⁸¹BrNO₂ + H]⁺ | 326.0573 |
| [C₁₅H₁₈⁷⁹BrNO₂ + Na]⁺ | 346.0413 |
| [C₁₅H₁₈⁸¹BrNO₂ + Na]⁺ | 348.0392 |
Applications in Drug Development and Research
This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 5-bromoindole core is a key pharmacophore in a variety of drug candidates.
Scaffold for Kinase Inhibitors
The 5-bromoindole moiety is a common starting point for the development of inhibitors targeting various protein kinases. For instance, derivatives of 5-bromoindole have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in diseases such as Alzheimer's and diabetes.[2] Furthermore, 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[7][8]
Precursor for Anticancer Agents
The indole nucleus is a cornerstone in the design of anticancer drugs.[7] The ability to functionalize the 5-position of the indole ring via the bromine atom allows for the systematic exploration of structure-activity relationships (SAR). This can lead to the discovery of compounds with potent antiproliferative activity against various cancer cell lines.[8] The ethyl pentanoate side chain can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to introduce further diversity and target specific protein interactions.
Potential Derivatization Pathways
Caption: Potential synthetic modifications of the title compound for drug discovery.
Safety and Handling
For research use only. Not intended for diagnostic or therapeutic use.[4] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on the robust N-alkylation of 5-bromoindole. The presence of two distinct functional handles—the C5-bromo group and the N1-ester side chain—provides medicinal chemists with a versatile platform for creating diverse libraries of compounds. As research into targeted therapies, including kinase inhibitors and protein degraders, continues to expand, the utility of well-designed building blocks like this compound will undoubtedly grow, facilitating the development of the next generation of therapeutics.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting information. Retrieved from [Link]
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Oncotarget. Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]
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PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]
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ResearchGate. (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, a key intermediate in pharmaceutical research and drug development.[1][2][3][4] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document offers a predictive framework based on the molecule's structural attributes, followed by systematic experimental protocols for empirical solubility determination.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's solubility begins with a detailed examination of its molecular structure and inherent physicochemical properties. This compound possesses distinct regions that dictate its interaction with different solvents.
The molecule can be deconstructed into three primary components:
-
5-Bromo-1H-indole Core: This heterocyclic aromatic ring system is relatively nonpolar but possesses a nitrogen atom capable of acting as a hydrogen bond acceptor. The bromine substituent adds to the molecular weight and introduces a degree of polarity.
-
Ethyl Pentanoate Chain: This ester group introduces polarity and potential for dipole-dipole interactions, as well as being a hydrogen bond acceptor. The alkyl portion of the chain is nonpolar.
-
Linking Alkyl Chain: The pentyl chain connecting the indole nitrogen to the ester group is flexible and nonpolar.
Based on this structure, a qualitative prediction of solubility can be made using the "like dissolves like" principle.[9][10] The molecule exhibits both polar and nonpolar characteristics, suggesting it will be most soluble in solvents of intermediate polarity or in co-solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H18BrNO2 | [5][6][7] |
| Molecular Weight | 324.2 g/mol | [5][6][7] |
| CAS Number | 1065074-72-7 | [5][6][7][8] |
| Purity | ≥98% | [5][7] |
Predictive Solubility Framework
The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute and solvent molecules. The following diagram illustrates a logical workflow for selecting an appropriate solvent system.
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The Lynchpin of Degradation: A Technical Guide to Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate as a Protein Degrader Building Block
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of novel therapeutics hinges on the strategic selection and implementation of versatile chemical building blocks. This guide provides an in-depth technical analysis of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, a key scaffold in the construction of proteolysis-targeting chimeras (PROTACs). We will dissect its synthesis, explore its strategic role in PROTAC design, and provide validated experimental protocols for its application and evaluation, empowering researchers to leverage this molecule in their drug discovery endeavors.
The Dawn of a New Therapeutic Modality: Targeted Protein Degradation
Traditional pharmacology has predominantly relied on occupancy-driven inhibitors that block the function of pathogenic proteins.[1] However, this approach has limitations, particularly for proteins lacking well-defined active sites, often termed "undruggable."[2] Targeted protein degradation offers a paradigm shift, moving from an occupancy-based to an event-driven mechanism.[1][3] This strategy utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[4][5]
At the forefront of this revolution are PROTACs, heterobifunctional molecules composed of two distinct ligands connected by a linker.[6] One ligand, the "warhead," binds to the POI, while the other engages an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6] The design of each component of the PROTAC—the warhead, the E3 ligase ligand, and the linker—is critical to its success.[4]
This compound: A Profile
This compound is classified as a protein degrader building block, a testament to its utility in the synthesis of these complex molecules.[7] Its structure combines a 5-bromoindole core with a flexible pentanoate chain, offering multiple avenues for chemical modification.
| Property | Value | Source |
| Molecular Formula | C15H18BrNO2 | [7] |
| Molecular Weight | 324.2 g/mol | [7][8] |
| CAS Number | 1065074-72-7 | [7][9] |
| Appearance | Solid | N/A |
| Purity | ≥98% | [7][8] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is achieved through a standard N-alkylation of 5-bromoindole. This reaction proceeds via a nucleophilic substitution where the deprotonated indole nitrogen attacks the electrophilic carbon of an alkyl halide.[10]
Reaction Scheme:
Caption: Synthetic route to this compound.
Detailed Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30-60 minutes, or until the cessation of hydrogen gas evolution, to form the nucleophilic indolide anion.
-
Alkylation: Slowly add ethyl 5-bromopentanoate (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Strategic Role in PROTAC Design: A Bifunctional Building Block
The true value of this compound lies in its adaptability as a precursor for both the warhead and linker components of a PROTAC.
The 5-Bromoindole Moiety: A Versatile Warhead or Anchor
The indole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[3][11] The 5-bromoindole moiety within this building block can serve several purposes:
-
Direct Warhead: The 5-bromoindole itself can act as a ligand for a target protein. The bromine atom can participate in halogen bonding, a significant interaction in protein-ligand binding.
-
Scaffold for Warhead Elaboration: The bromine atom provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. This allows for the synthesis of a library of derivatives to optimize binding affinity and selectivity for a specific POI.
The Ethyl Pentanoate Chain: A Gateway to Linker Conjugation
The ethyl pentanoate chain is a crucial feature, providing a flexible linker precursor. The terminal ethyl ester can be readily hydrolyzed to a carboxylic acid. This carboxylic acid is a common and versatile functional group for conjugating the warhead-linker fragment to an E3 ligase ligand, typically through an amide bond formation.
Caption: A typical workflow for evaluating PROTAC-induced protein degradation.
Protocol for Western Blotting to Quantify Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Conclusion
This compound represents a strategically designed building block for the synthesis of novel protein degraders. Its inherent chemical features—a modifiable indole core and a linker-ready pentanoate chain—provide a robust platform for the rapid generation and optimization of PROTACs. By understanding its synthesis and potential applications, researchers are well-equipped to harness this molecule in the quest for new therapeutics that address previously "undruggable" targets. This guide serves as a foundational resource, empowering the scientific community to accelerate the development of the next generation of targeted protein degraders.
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Li, S. (2025). Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. Retrieved from [Link]
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ChemTalk. (2025). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). Retrieved from [Link]
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Toxicologic Pathology. (2025). Session 5: Protein Degraders. Retrieved from [Link]
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Toxicologic Pathology. (2024). Session 5: Protein Degraders. Retrieved from [Link]
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- Krumb, M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv.
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The Strategic Integration of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate in Targeted Protein Degradation: A Technical Guide
This guide provides an in-depth technical exploration of "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" and its pivotal role as a versatile building block in the rapidly evolving field of Targeted Protein Degradation (TPD). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, strategic application, and downstream validation of this compound in the rational design of Proteolysis Targeting Chimeras (PROTACs).
Part 1: Foundational Concepts in Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands.[1][3][4] The linker is not merely a passive spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][] The strategic choice of linker length, composition, and attachment points is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[4][5]
Part 2: this compound - A Key Building Block
"this compound" (E5BIP) has emerged as a valuable building block in the synthesis of PROTACs, primarily serving as a precursor to a functionalized linker.[7] Its structure incorporates a 5-bromoindole moiety, which can act as a versatile chemical handle, and an ethyl pentanoate chain that provides a flexible spacer with a terminal functional group for conjugation.
Chemical Properties and Design Rationale
| Property | Value | Reference |
| Molecular Formula | C15H18BrNO2 | [7][8][9] |
| Molecular Weight | 324.2 g/mol | [7][8][9] |
| CAS Number | 1065074-72-7 | [7][8][9] |
The rationale for employing E5BIP in PROTAC design is multifaceted:
-
Modular Synthesis: The ethyl ester provides a latent carboxylic acid functionality, allowing for a modular and convergent synthetic strategy.
-
Linker Diversity: The pentanoate chain offers a flexible alkyl linker of a specific length, which can be crucial for achieving the optimal distance and orientation between the POI and the E3 ligase.
-
Chemical Handle: The bromine atom on the indole ring can be utilized for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities or to serve as a point of attachment for the POI ligand.
Synthesis of this compound
The synthesis of E5BIP is typically achieved through the N-alkylation of 5-bromoindole with a suitable alkylating agent, such as ethyl 5-bromopentanoate. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated indole nitrogen attacks the electrophilic carbon of the alkyl halide.[10]
Experimental Protocol: N-alkylation of 5-Bromoindole
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 5-bromopentanoate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add ethyl 5-bromopentanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Part 3: From Building Block to Functional PROTAC
The journey from E5BIP to a functional PROTAC involves a series of well-defined synthetic transformations and conjugation strategies.
Step 1: Hydrolysis to the Carboxylic Acid Linker
The ethyl ester of E5BIP is hydrolyzed to the corresponding carboxylic acid, 5-(5-bromo-1H-indol-1-yl)pentanoic acid, which serves as the active linker for conjugation. Alkaline hydrolysis is generally preferred as it is an irreversible reaction, leading to higher yields.[11]
Experimental Protocol: Ester Hydrolysis
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the ethyl ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide solution and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH ~3 with hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired carboxylic acid.
Step 2: PROTAC Assembly via Amide Coupling
The synthesized carboxylic acid linker is then coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of VHL or CRBN ligand) or a POI ligand using standard peptide coupling reagents.
Diagram: General PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using E5BIP.
Experimental Protocol: Amide Coupling
Materials:
-
5-(5-bromo-1H-indol-1-yl)pentanoic acid
-
Amine-functionalized E3 ligase ligand (e.g., (S,R,S)-AHPC for VHL)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the amine-functionalized E3 ligase ligand (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 2-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the PROTAC.
Part 4: Characterization and Validation of the Resulting PROTAC
Once synthesized, the PROTAC must undergo rigorous biophysical and cellular characterization to validate its mechanism of action and assess its potential as a therapeutic agent.
Biophysical Assays
These assays are crucial for understanding the binding interactions between the PROTAC, the POI, and the E3 ligase.
| Assay Technique | Purpose | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamics of binding interactions. | K_d (dissociation constant), ΔH (enthalpy change), ΔS (entropy change) |
| Surface Plasmon Resonance (SPR) | To measure the kinetics of binding events. | k_on (association rate), k_off (dissociation rate), K_d |
| Fluorescence Polarization (FP) | To assess binding in a competitive or direct format. | IC₅₀ (half-maximal inhibitory concentration), K_d |
| NanoBRET™ Target Engagement | To measure target engagement in live cells. | Apparent K_d |
Diagram: Biophysical Characterization Workflow
Caption: A stepwise approach for the cellular validation of PROTAC activity.
Part 5: Conclusion and Future Perspectives
"this compound" represents a strategically valuable and versatile chemical entity for the construction of PROTACs. Its straightforward synthesis and modular nature allow for the systematic exploration of linker space, a critical parameter in the optimization of potent and selective protein degraders. The methodologies outlined in this guide provide a robust framework for the incorporation of this building block into novel PROTACs and their subsequent rigorous validation.
The future of TPD will likely involve the development of PROTACs with improved drug-like properties, tissue-specific targeting, and the ability to degrade a wider range of "undruggable" proteins. The continued innovation in linker design, facilitated by building blocks like E5BIP, will be paramount to realizing the full therapeutic potential of this transformative technology.
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The Multifaceted Biological Activities of 5-Bromoindole Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds. The strategic introduction of a bromine atom at the 5-position of this indole ring significantly modulates the molecule's electronic and lipophilic properties, often enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of 5-bromoindole derivatives, offering critical insights for researchers, scientists, and drug development professionals. This document details their anticancer, antimicrobial, antiviral, and neuroprotective properties, substantiated by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower the next generation of indole-based therapeutics.
Introduction: The Significance of the 5-Bromoindole Scaffold
The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its structural resemblance to endogenous molecules, such as the amino acid tryptophan, allows it to interact with a wide range of biological targets. Halogenation is a classic medicinal chemistry strategy to enhance the pharmacological profile of a lead compound. The introduction of a bromine atom at the 5-position of the indole core (Figure 1) is particularly impactful. This modification can:
-
Increase Lipophilicity: Facilitating passage through cellular membranes and the blood-brain barrier.
-
Modulate Electronic Properties: The electron-withdrawing nature of bromine can alter the reactivity and binding interactions of the indole ring.[2]
-
Introduce a Site for Further Functionalization: The bromine atom can serve as a handle for synthetic elaboration through various cross-coupling reactions.[3]
These attributes have made 5-bromoindole and its derivatives a fertile ground for the discovery of potent agents against a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[4][5]
Anticancer Activity: Targeting Oncogenic Pathways
5-Bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines by inhibiting critical enzymes and disrupting cellular processes essential for tumor growth.[4]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Aberrant activation of EGFR, a receptor tyrosine kinase, is a hallmark of many cancers.[4] Novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[6][7] By binding to the EGFR tyrosine kinase domain, these compounds block downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[8] VEGFR-2 is a key mediator of this process.[9] Certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as effective inhibitors of VEGFR-2, thereby displaying potent anti-angiogenic and anticancer activity.[10]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromoindole-2-carboxylic Acid | Compound 3a | HepG2 (Liver) | 7.95 ± 0.61 | [7] |
| Compound 3a | A549 (Lung) | 10.21 ± 0.83 | [7] | |
| Compound 3a | MCF-7 (Breast) | 13.73 ± 1.09 | [7] | |
| N-benzyl-5-bromoindolin-2-one | Compound 12d | MCF-7 (Breast) | 13.92 ± 1.21 | [10] |
| Compound 7a | MCF-7 (Breast) | 19.53 ± 1.05 | [10] |
Visualizing the Mechanism: VEGFR-2 Signaling Inhibition
The diagram below illustrates the simplified signaling cascade initiated by VEGF binding to VEGFR-2 and how 5-bromoindole derivatives can intervene to block angiogenesis.
Caption: Dual pathogenic role of GSK-3β in Alzheimer's and its inhibition.
Key Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, standardized assays are crucial. Below are detailed, step-by-step methodologies for core experiments used to evaluate the biological activities of 5-bromoindole derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, which is essential for screening anticancer compounds. Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator. [11]2. Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂. [12]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [11][13]5. Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing for the formation of purple formazan crystals. [11]6. Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals. [13]Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. [11]A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a bacterium. [14][15] Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible turbidity is recorded as the MIC. [14][16] Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the 5-bromoindole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. [17]2. Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Standardization: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [14]4. Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under ambient air conditions. [14]6. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the 5-bromoindole derivative in which there is no visible growth (i.e., the well is clear). [16]The results can also be read using a plate reader at 600 nm.
Challenges and Future Perspectives
While 5-bromoindole derivatives hold immense therapeutic promise, several challenges must be addressed to translate them into clinical applications. These include optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion), minimizing off-target effects, and understanding potential toxicity.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To refine the indole scaffold for enhanced potency and selectivity.
-
Advanced In Vivo Models: To better predict clinical efficacy and safety.
-
Combination Therapies: Exploring the synergistic effects of 5-bromoindole derivatives with existing drugs.
-
Target Deconvolution: Identifying the precise molecular targets for novel compounds to elucidate their mechanisms of action.
The continued exploration of this versatile chemical class is crucial for developing novel therapeutics for a range of human diseases. [4]
Conclusion
5-Bromoindole and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. [4]Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their significant potential for drug discovery. The introduction of the bromine atom at the 5-position consistently proves to be a valuable strategy for enhancing the therapeutic profile of the indole scaffold. This guide provides a foundational understanding and practical methodologies for researchers to build upon in their quest for new and effective treatments for a multitude of human diseases.
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The Untapped Potential of Indole-Based Linkers in PROTACs: A Technical Guide for Drug Development Professionals
An In-depth Exploration into the Design, Synthesis, and Evaluation of Proteolysis Targeting Chimeras Incorporating Indole Moieties within their Linker Architecture.
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] The linker, a critical component connecting the target protein ligand and the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules.[2][3] While extensive research has focused on polyethylene glycol (PEG) and alkyl chains, the exploration of more rigid and functionally diverse linker scaffolds, such as those incorporating indole moieties, remains a nascent yet promising field. This technical guide provides a comprehensive overview of the strategic considerations for designing and implementing indole-based linkers in PROTAC development. We will delve into the rationale behind their use, synthetic strategies, and the critical biophysical and cellular assays required for their validation, offering a forward-looking perspective for researchers and drug development professionals.
While the direct incorporation of indole into PROTAC linkers is an emerging area with limited specific literature, this guide will extrapolate from the established principles of rigid and heterocyclic linker design to provide a foundational understanding and a roadmap for future exploration.
The PROTAC Mechanism of Action: The Linker as the Orchestrator
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][4] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[5] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[5]
The linker is far more than a simple tether; its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's success.[2][6] An optimally designed linker will:
-
Facilitate Productive Ternary Complex Formation: The linker must possess the correct length and conformation to bring the POI and E3 ligase into a productive orientation for ubiquitination.[6]
-
Modulate Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[4][6]
-
Impact Selectivity: Subtle changes in linker composition can impart selectivity for different target proteins or even different isoforms of the same protein.[2]
Rationale for Indole-Based Linkers: Introducing Rigidity and Functionality
While flexible linkers like PEG and alkyl chains have been widely used, there is a growing interest in the development of more rigid and sophisticated linkers.[2][7] Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, reducing the entropic penalty of binding.[7] The indole scaffold, a privileged structure in medicinal chemistry, offers several potential advantages as a linker component:
-
Structural Rigidity: The planar and rigid nature of the indole ring can constrain the conformational flexibility of the linker, potentially leading to more stable and productive ternary complexes.
-
Modulation of Physicochemical Properties: The indole moiety can influence the lipophilicity and polar surface area of the PROTAC, impacting its solubility and cell permeability.
-
Potential for Specific Interactions: The indole ring can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.
-
Synthetic Tractability: The rich chemistry of the indole nucleus allows for versatile functionalization, enabling the straightforward attachment of the POI and E3 ligase ligands at various positions.
Designing and Synthesizing PROTACs with Indole-Based Linkers
The design of an indole-based linker requires careful consideration of several factors, including the attachment points on the indole ring, the overall linker length, and the nature of the connecting chemical groups.
Key Design Considerations:
-
Attachment Points: The indole ring offers multiple positions for substitution (e.g., N1, C2, C3, C5, C6). The choice of attachment points will dictate the exit vectors of the linker and the relative orientation of the POI and E3 ligase ligands.
-
Linker Length and Composition: The indole moiety can be incorporated as a central rigid core, with flexible chains (e.g., alkyl, PEG) extending to the ligands. The overall length must be optimized for each specific POI-E3 ligase pair.[8][9]
-
Connecting Chemistry: Standard bioconjugation techniques, such as amide bond formation and "click chemistry," can be employed to attach the indole-based linker to the POI and E3 ligase ligands.[2][4]
General Synthetic Workflow:
The synthesis of a PROTAC with an indole-based linker typically involves a convergent approach where the functionalized linker is coupled to the POI and E3 ligase ligands in the final steps.
Figure 1. A generalized workflow for the synthesis of a PROTAC incorporating an indole-based linker.
Biophysical and Cellular Characterization: A Self-Validating System
A rigorous and multi-faceted approach is essential to validate the performance of a novel PROTAC. The following experimental protocols provide a self-validating system to assess the key attributes of an indole-based PROTAC.
Biophysical Assays for Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.
| Assay Technique | Information Provided | Key Considerations |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (KD, ΔH, ΔS) | Requires relatively large amounts of purified proteins. |
| Surface Plasmon Resonance (SPR) | Kinetics of binding (kon, koff, KD) | One binding partner is immobilized on a sensor chip. |
| Biolayer Interferometry (BLI) | Real-time binding kinetics and affinity | Similar to SPR but with a different detection principle. |
| Fluorescence Polarization (FP) | Binding affinity in solution | Requires a fluorescently labeled component. |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the indole-based PROTAC over the E3 ligase-coated surface to determine the binding affinity and kinetics of this binary interaction.
-
Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the affinity for the other binary interaction.
-
Ternary Complex Formation: Pre-incubate the PROTAC with a saturating concentration of the POI. Inject this mixture over the E3 ligase-coated surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary complex formation.
Cellular Assays for Target Degradation and Mechanism of Action
Cellular assays are crucial to confirm that the PROTAC can penetrate the cell membrane, engage its targets, and induce proteasome-mediated degradation.
Experimental Protocol: Western Blotting for Target Protein Degradation
-
Cell Culture: Plate cells expressing the target protein of interest.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the indole-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and time point. From this data, the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation) can be calculated.
To confirm the mechanism of action, this experiment should be repeated in the presence of a proteasome inhibitor (e.g., MG132) and a neddylation inhibitor (e.g., MLN4924). The rescue of protein degradation in the presence of these inhibitors provides strong evidence for a proteasome- and E3 ligase-dependent mechanism.
Figure 2. A step-by-step workflow for assessing target protein degradation via Western blotting.
Future Perspectives and Conclusion
The incorporation of indole-based linkers into PROTAC design represents a compelling strategy to enhance their therapeutic potential. The rigidity and functionality of the indole scaffold offer opportunities to create PROTACs with improved physicochemical properties and more favorable ternary complex formation. While the direct exploration of indole linkers is still in its early stages, the foundational principles of rigid linker design provide a strong rationale for their investigation.
As the field of targeted protein degradation continues to evolve, the development of novel linker technologies will be paramount. The systematic exploration of indole-based linkers, guided by the principles and experimental workflows outlined in this guide, has the potential to unlock new classes of highly potent and selective protein degraders, ultimately expanding the druggable proteome and offering new therapeutic options for a wide range of diseases.
References
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
- Discovery of Alkenyl Oxindole as a Novel PROTAC Moiety for Targeted Protein Degradation via CRL4 DCAF11 Recruitment. (2024). bioRxiv.
- Novel approaches for the rational design of PROTAC linkers. (2020).
- Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B.
- The Pivotal Role of Linker Length in PROTAC Activity: A Case for C7 Linkers. (2025). Benchchem.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
- Comparison of different PROTAC linkers for targeted protein degrad
- What are PROTAC Linkers? (2022). BroadPharm.
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Medicinal Chemistry Letters.
- Recent Advances in PROTACs for Drug Targeted Protein Research. (2022). MDPI.
- Impact of linker length on the activity of PROTACs. (2009). Molecular BioSystems.
- Impact of linker length on the activity of PROTACs. (2009).
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry.
- PROTAC Linkers. (n.d.). CD Bioparticles.
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Methodological & Application
Application Notes and Protocols: Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate as a Versatile Precursor for PROTAC Linker Synthesis
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] The linker is not merely a passive spacer; its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[3][4]
The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[5][6][7][8] Incorporating indole derivatives into PROTAC linkers can offer unique conformational constraints and potential for beneficial interactions within the ternary complex. "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" is a valuable precursor for constructing such linkers. Its structure provides two key points for chemical modification: the bromine atom on the indole ring, which can participate in cross-coupling reactions, and the ethyl ester, which can be hydrolyzed to a carboxylic acid for amide bond formation. This application note provides a detailed guide for researchers on the use of this precursor in the synthesis and evaluation of novel PROTACs.
Chemical Profile of this compound
This precursor is a foundational building block for PROTACs, providing a versatile scaffold for linker elaboration.[9][10]
| Property | Value | Source |
| CAS Number | 1065074-72-7 | [9] |
| Molecular Formula | C₁₅H₁₈BrNO₂ | [9] |
| Molecular Weight | 324.21 g/mol | [9][11] |
| Appearance | Off-white to pale yellow solid | - |
| Purity | ≥98% | [9] |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate | - |
Strategic Application in PROTAC Synthesis
The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal conjugation of the POI and E3 ligase ligands. The two primary reactive handles are the C5-bromo group on the indole ring and the terminal ethyl ester of the pentanoate chain.
Conceptual Workflow for PROTAC Synthesis
The general strategy involves a multi-step synthesis that allows for the modular assembly of the final PROTAC molecule.[12] This approach facilitates the creation of a library of PROTACs with varying linker lengths and attachment points for optimization.[13]
Caption: General synthetic workflow for PROTAC assembly.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 5-Bromoindole derivatives may cause skin and eye irritation.[14]
Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid
This protocol converts the ethyl ester of the precursor to a carboxylic acid, which is a common functional group for subsequent amide coupling reactions with an amine-containing E3 ligase ligand (e.g., derivatives of lenalidomide or VHL ligands).
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(5-bromo-1H-indol-1-yl)pentanoic acid.[15]
Protocol 2: Amide Coupling with an Amine-Functionalized Ligand
This protocol describes the coupling of the newly formed carboxylic acid with an amine-bearing ligand (e.g., an E3 ligase ligand) using standard peptide coupling reagents.
Materials:
-
5-(5-bromo-1H-indol-1-yl)pentanoic acid (from Protocol 1)
-
Amine-functionalized ligand (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) (1.2 eq)[16]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 5-(5-bromo-1H-indol-1-yl)pentanoic acid (1.0 eq) and the amine-functionalized ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/EtOAc or DCM/MeOH gradient) to obtain the desired bromo-indole-linker-ligand intermediate.
Protocol 3: Palladium-Catalyzed Cross-Coupling for Final PROTAC Assembly
The bromine atom on the indole ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to attach the POI ligand. This example outlines a Suzuki coupling with a boronic acid or ester-functionalized POI ligand.
Materials:
-
Bromo-indole-linker-ligand intermediate (from Protocol 2)
-
Boronic acid/ester functionalized POI ligand (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
Procedure:
-
To a reaction vessel, add the bromo-indole-linker-ligand intermediate (1.0 eq), the boronic acid/ester POI ligand (1.2 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to yield the desired product.[2]
Characterization and Evaluation of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and efficacy of the synthesized PROTAC.
Structural and Purity Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final PROTAC and key intermediates.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the exact mass of the synthesized PROTAC. Tandem MS (MS/MS) can be employed to analyze fragmentation patterns, further confirming the structure.[17][18][19]
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compound. A purity of >95% is generally required for cellular assays.
Evaluation of PROTAC Efficacy
The primary goal of a PROTAC is to induce the degradation of the target POI. This is typically assessed in relevant cell lines.
Caption: Workflow for evaluating PROTAC-induced protein degradation.
Protocol 4: Western Blotting for Protein Degradation
-
Cell Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with a serial dilution of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or vinculin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[20] Normalize the POI band intensity to the loading control.
Data Analysis:
-
Degradation Percentage: Calculate the percentage of protein degradation relative to the vehicle control.
-
DC₅₀: Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ value (the concentration at which 50% of the target protein is degraded).[21]
-
Dₘₐₓ: The maximum degradation achieved is reported as the Dₘₐₓ value.[21]
To confirm that the observed degradation is proteasome-dependent, a co-treatment experiment with a proteasome inhibitor (e.g., MG132) should be performed. Rescue of the POI from degradation in the presence of the inhibitor is a key indicator of a PROTAC-mediated mechanism.[22]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of PROTACs. Its dual-functional nature allows for the systematic and modular construction of linker architectures, enabling researchers to fine-tune the properties of their PROTACs for optimal degradation efficacy. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and cellular evaluation of PROTACs derived from this building block, thereby accelerating the development of novel therapeutics for a wide range of diseases.
References
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CP Lab Safety. This compound, min 98%, 1 gram. Available from: [Link]
- Kozlovskaya, L. N., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Bioorganic & Medicinal Chemistry, 13, 5206–5212.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 116443.
- Yang, B., et al. (2012). Ethyl N-(3-cyano-1H-indol-2-yl)formimidate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891.
- Scott, K. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development.
- Maple, H. J., et al. (2021). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies, 40, 1-9.
- Shcherbakov, D., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers.
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PubChem. 5-Bromoindole. Available from: [Link]
- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
- Hebert, A. S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 259-268.
- Wang, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances, 12(45), 29549-29556.
- Lucas, X., & Ciulli, A. (2017). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.
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Pharmaffiliates. Chemical Name : this compound. Available from: [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Hebert, A. S., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Panneerselvam, T., et al. (2019). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY.
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ResearchGate. Scope of PROTAC synthesis via amide coupling. Available from: [Link]
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PubChem. Ethyl 5-hydroxypentanoate. Available from: [Link]
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Waters Corporation. From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. Available from: [Link]
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ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... Available from: [Link]
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ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Available from: [Link]
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Charnwood Discovery. Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Available from: [Link]
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SCIEX. Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. Available from: [Link]
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PubChem. Ethyl 5-bromovalerate. Available from: [Link]
- Klein, V. G., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1513–1520.
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Application Note: A Strategic Protocol for Incorporating Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate into Novel PROTAC Degraders
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from protein inhibition to induced degradation.[1] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's destruction by the cell's own ubiquitin-proteasome system (UPS).[2] The success of a PROTAC is critically dependent on the synergy between its three components: a warhead for the protein of interest (POI), an E3 ligase ligand, and the connecting linker.[3][4] The linker is not merely a spacer but a key determinant of the ternary complex stability, influencing potency, selectivity, and pharmacokinetic properties.[5][6] This application note provides a detailed protocol for the strategic incorporation of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate , a versatile chemical scaffold, into novel PROTACs. We present a step-by-step synthetic workflow, characterization methods, and protocols for subsequent biological validation.
Introduction to PROTAC Technology and Linker Design
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality capable of addressing targets previously considered "undruggable."[1] PROTACs function catalytically by hijacking the UPS to eliminate specific proteins.[7][8][9] A PROTAC molecule simultaneously binds a POI and an E3 ligase, forming a ternary complex that facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2][]
The linker connecting the warhead and the E3 ligase ligand is a crucial design element. Its length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.[6] Alkyl and polyethylene glycol (PEG) chains are among the most common linker motifs used in PROTAC design.[4][5][11][] Alkyl linkers, in particular, can enhance hydrophobicity and improve passive cell permeability, a key challenge for these relatively large molecules.[]
This guide focuses on This compound , a building block that provides an N-alkylated indole core with a five-carbon alkyl chain terminating in an ethyl ester. This structure offers multiple strategic advantages for PROTAC synthesis.
The Strategic Value of this compound
This molecule is an ideal precursor for PROTAC linker synthesis due to its inherent functionalities. Its properties and strategic utility are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [14] |
| CAS Number | 1065074-72-7 | [14][15] |
| Molecular Formula | C₁₅H₁₈BrNO₂ | [14][15] |
| Molecular Weight | 324.2 g/mol | [14][15] |
| Appearance | Off-white to yellow solid | - |
| Purity | ≥98% | [14][16] |
Key Structural Advantages:
-
Alkyl Linker Backbone: The pentanoate chain provides a flexible, hydrophobic five-carbon spacer. The hydrophobicity can aid in cellular membrane penetration, while the length can be optimal for spanning the distance between certain POI and E3 ligase pairs.[]
-
Reactive Handle (Ethyl Ester): The terminal ethyl ester is a stable protecting group for a carboxylic acid. It can be readily hydrolyzed under basic conditions to unmask a carboxylate, which is a primary functional group for forming robust amide bonds with amine-functionalized warheads or E3 ligase ligands.
-
Versatile Indole Core: The 5-bromoindole moiety can serve multiple purposes. It can be a stable part of the linker scaffold or, in some cases, act as a weak-binding warhead for certain protein families. The bromine atom also serves as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling modular PROTAC assembly.
Synthesis and Characterization Protocol
This section details a representative workflow for synthesizing a PROTAC using this compound. The strategy involves hydrolysis of the ester, followed by amide coupling to an amine-containing moiety (either the warhead or E3 ligase ligand).
Part A: Protocol for Linker Activation (Hydrolysis)
This protocol converts the ethyl ester to a carboxylic acid, the key functional group for subsequent coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-(5-bromo-1H-indol-1-yl)pentanoic acid . The product can be used in the next step, often without further purification.
Expert Insight: The choice of base (LiOH vs. NaOH) and solvent system can be optimized. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents. This step is critical as incomplete hydrolysis will complicate the subsequent coupling and purification steps.
Part B: Protocol for PROTAC Assembly (Amide Coupling)
This protocol describes the coupling of the activated linker from Part A to an amine-containing molecule (e.g., an E3 ligase ligand like a pomalidomide derivative or an amine-functionalized warhead).
Materials:
-
5-(5-bromo-1H-indol-1-yl)pentanoic acid (from Part A)
-
Amine-functionalized E3 Ligand or Warhead (e.g., 4-aminopomalidomide) (0.95 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(5-bromo-1H-indol-1-yl)pentanoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add the amine-containing coupling partner (0.95 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine to remove DMF and excess reagents.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC or intermediate.
Expert Insight: Using the amine component as the limiting reagent (0.95 eq) ensures complete consumption, simplifying purification. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, making it a trustworthy choice for complex molecule synthesis.[17]
Part C: Characterization and Quality Control
Rigorous analytical characterization is required to confirm the identity and purity of the final PROTAC.
Table 2: Recommended Analytical Methods for PROTAC Validation
| Method | Purpose | Expected Outcome |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to all three components (warhead, linker, E3 ligand) should be present. The disappearance of the carboxylic acid proton and amine protons confirms amide bond formation. |
| HRMS (ESI) | Molecular Formula Confirmation | The measured mass should match the calculated exact mass of the PROTAC molecule within a ±5 ppm error margin. |
| HPLC/UPLC | Purity Assessment | A single major peak should be observed, with purity typically >95% for biological assays. |
Application: Biological Evaluation of the Synthesized PROTAC
Once synthesized and purified, the PROTAC's biological activity must be validated. This involves confirming its ability to induce the degradation of the target protein in a proteasome-dependent manner.
Protocol: Target Degradation by Western Blot
-
Cell Culture: Plate the relevant human cell line at an appropriate density and allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration causing 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol: Confirming Mechanism of Action
To validate that degradation is mediated by the ubiquitin-proteasome system, perform a rescue experiment.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours.[18][19]
-
Add the PROTAC at a concentration near its DC₅₀ and co-incubate for the standard treatment duration.
-
Perform Western blotting as described above.
-
Expected Result: Inhibition of the proteasome or Cullin-RING ligase activity should block PROTAC-induced degradation, leading to a "rescue" of the target protein levels compared to treatment with the PROTAC alone.
Conclusion
This compound is a highly valuable and versatile building block for the modular synthesis of PROTACs. Its structure provides a synthetically tractable alkyl linker with a readily activated functional handle. The protocols outlined in this application note provide a robust and reliable framework for researchers to incorporate this molecule into their PROTAC development programs. By following these synthetic, analytical, and biological validation steps, scientists can efficiently generate and evaluate novel degraders to advance the field of targeted protein degradation.
References
A comprehensive, numbered list of references with clickable URLs will be provided here.
Sources
- 1. waters.com [waters.com]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untitled Document [arxiv.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 14. calpaclab.com [calpaclab.com]
- 15. scbt.com [scbt.com]
- 16. labsolu.ca [labsolu.ca]
- 17. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 18. researchgate.net [researchgate.net]
- 19. escholarship.org [escholarship.org]
Application Notes & Protocols: Conjugation Chemistry of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate for E3 Ligase Ligands
Introduction: The Strategic Role of a Versatile Building Block in Targeted Protein Degradation
The field of targeted protein degradation (TPD) has ushered in a new therapeutic paradigm, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[3][4] The success of a PROTAC is critically dependent on the precise chemical architecture connecting the target-binding warhead to the E3 ligase ligand.[4][5]
Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate has emerged as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully utilized ligases in PROTAC design.[3][6][7] This document provides a detailed guide to the conjugation chemistry of this molecule, offering a scientific rationale for methodological choices and step-by-step protocols for its incorporation into PROTAC scaffolds.
This molecule offers two primary points for chemical modification:
-
The ethyl ester moiety, which can be readily hydrolyzed to a carboxylic acid. This acid serves as a versatile handle for amide bond formation, a robust and common strategy for linker attachment.[8]
-
The bromo -substituted indole ring, which can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for more advanced structural modifications, though this is beyond the scope of the primary conjugation protocols detailed here.
This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel PROTAC degraders.
Principles of Conjugation: From Ester to Amide Bond
The most direct and widely used strategy for conjugating this compound involves a two-step process: hydrolysis of the ethyl ester followed by amide coupling. This approach is favored for its reliability, high yields, and the stability of the resulting amide bond under physiological conditions.
Step 1: Saponification (Ester Hydrolysis)
The initial step is the conversion of the ethyl ester to its corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, a process known as saponification.
-
Mechanism: A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide, followed by an acidic workup, yields the desired product.
-
Rationale for Reagent Choice: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) due to its better solubility in mixed aqueous/organic solvent systems (like THF/water or Dioxane/water) commonly used to dissolve the starting ester. This ensures a homogenous reaction mixture and facilitates a complete reaction.
Step 2: Amide Bond Formation
With the carboxylic acid in hand, it can be coupled to an amine-containing linker or a pre-formed warhead-linker fragment. Direct condensation of a carboxylic acid and an amine is inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated".[9][10][11]
-
Mechanism of Activation (EDC/NHS Chemistry): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid or rearrange.[9][10]
-
The Role of NHS: To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included.[9][12][13] The O-acylisourea intermediate rapidly reacts with NHS to form a semi-stable NHS ester.[10][11][12] This NHS ester is less prone to hydrolysis and reacts efficiently with primary amines at physiological pH to form a stable amide bond, releasing NHS as a byproduct.[9][10][13]
-
Alternative Coupling Reagents: Other peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used and are often more efficient, especially for sterically hindered amines.[14] They operate via a similar principle of forming a highly reactive activated ester.
Workflow Visualization
The overall process can be visualized as a two-stage workflow leading to the final PROTAC molecule.
Sources
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines - American Chemical Society [acs.digitellinc.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Alkyl-Based PROTAC Linkers Using "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate"
Introduction: The Critical Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of two key domains—a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4]
Alkyl chains are a common and effective motif in PROTAC linker design due to their synthetic tractability and their ability to provide the necessary flexibility and length to facilitate productive ternary complex formation. This application note provides a detailed guide for the synthesis of alkyl-based PROTAC linkers utilizing "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" as a versatile starting material. This building block offers a synthetically accessible handle for the introduction of an alkyl chain and subsequent conjugation to an E3 ligase ligand.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple protein molecules.[1]
Caption: Workflow of PROTAC-mediated protein degradation.
"this compound": A Key Building Block
"this compound" (CAS: 1065074-72-7) is a valuable starting material for the synthesis of alkyl-based PROTAC linkers. The key features of this molecule are:
-
Aryl Bromide Handle: The bromo-substituted indole ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling. This allows for the efficient and versatile attachment of various E3 ligase ligands.
-
Pre-installed Alkyl Chain: The ethyl pentanoate group provides a five-carbon alkyl chain, which can be further extended or modified. The ester functionality can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation with an E3 ligase ligand.
-
Indole Scaffold: The indole core is a common motif in medicinal chemistry and can potentially contribute to the overall binding affinity and physicochemical properties of the final PROTAC.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈BrNO₂ | [6] |
| Molecular Weight | 324.21 g/mol | [6] |
| CAS Number | 1065074-72-7 | [6] |
| Appearance | White to off-white solid | Commercially available |
| Purity | ≥95% | Commercially available |
Synthetic Strategy: Two-Step Protocol for Alkyl-Based PROTAC Linker Synthesis
This protocol outlines a general two-step strategy for the synthesis of an alkyl-based PROTAC linker starting from "this compound" and coupling it to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) via a Buchwald-Hartwig amination reaction.
Caption: Synthetic workflow for an alkyl-based PROTAC.
Detailed Experimental Protocols
PART 1: Synthesis of 5-(5-bromo-1H-indol-1-yl)pentanoic acid (Intermediate 1)
Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware (round-bottom flask, beakers, etc.)
Procedure:
-
Dissolve this compound in a mixture of THF and water (3:1 v/v) in a round-bottom flask.
-
Add LiOH to the solution and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure 5-(5-bromo-1H-indol-1-yl)pentanoic acid.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
PART 2: Buchwald-Hartwig Amination for PROTAC Synthesis
Objective: To couple the carboxylic acid intermediate with an amine-functionalized E3 ligase ligand. This protocol provides a general procedure; specific conditions may need to be optimized based on the E3 ligase ligand used.[7][8][9]
Materials:
-
5-(5-bromo-1H-indol-1-yl)pentanoic acid (Intermediate 1) (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)
-
Phosphine ligand (e.g., Xantphos) (0.1 eq)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5-(5-bromo-1H-indol-1-yl)pentanoic acid, the amine-functionalized E3 ligase ligand, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with DCM and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous NH₄Cl (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel followed by preparative HPLC to obtain the final PROTAC molecule.
Characterization of the Final PROTAC
The identity and purity of the final PROTAC must be rigorously confirmed using a suite of analytical techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and the presence of all expected protons and carbons. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the molecule and confirm its elemental composition.[10] |
| HPLC | To assess the purity of the final compound. |
| Surface Plasmon Resonance (SPR) | To determine the binding affinity of the PROTAC to both the target protein and the E3 ligase.[3] |
| Western Blot or In-Cell Western | To confirm the degradation of the target protein in a cellular context.[2] |
Safety and Handling
-
"this compound" and other organobromine compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.[6]
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Solvents such as THF, dioxane, and toluene are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
"this compound" serves as a versatile and valuable building block for the synthesis of alkyl-based PROTAC linkers. The protocols outlined in this application note provide a robust framework for researchers to develop novel PROTACs for targeted protein degradation. The synthetic accessibility and the potential for diverse functionalization make this starting material an attractive choice for drug discovery and chemical biology research.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
-
Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from [Link]
- Hayhow, T. G., et al. (2020). A Buchwald–Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823.
-
Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Lashley, L., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(1), 114-124.
-
PubMed. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Retrieved from [Link]
- Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
-
ACS Chemical Biology. (2019). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. Retrieved from [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
ResearchGate. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
National Institutes of Health. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Semantic Scholar. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
PubMed. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Retrieved from [Link]
-
ResearchGate. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
-
ResearchGate. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]
-
Purdue University. (n.d.). Boron Tribromide. Retrieved from [Link]
-
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
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Cell permeability assays for PROTACs containing an ethyl pentanoate linker
Application Note & Protocols
Topic: Cell Permeability and Stability Assays for PROTACs Containing an Ethyl Pentanoate Linker
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Permeability Challenge in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[1][2] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), hijacking the cell's native ubiquitin-proteasome system (UPS) to induce degradation of the POI.[3][4] Since the vast majority of therapeutic targets are located intracellularly, the ability of a PROTAC to efficiently cross the cell membrane is a fundamental prerequisite for its efficacy.[3][5]
However, the very nature of their design—two distinct ligands joined by a linker—often results in molecules with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA).[6] These properties place most PROTACs in the "beyond the Rule of Five" (bRo5) chemical space, creating significant challenges for achieving adequate cell permeability and oral bioavailability.[7][8][9]
The linker itself is not merely a spacer but a critical component that influences the physicochemical properties, solubility, and conformational dynamics of the PROTAC.[10][11][12] Linkers containing ester functionalities, such as ethyl pentanoate, are often explored to modulate these properties. While potentially offering synthetic advantages and favorable conformations, they introduce a critical liability: susceptibility to cleavage by ubiquitous intracellular esterases.[13][14] This application note provides a comprehensive strategy and detailed protocols for assessing the cell permeability of PROTACs containing an ethyl pentanoate linker, with a crucial focus on distinguishing between membrane transit and intracellular stability.
The "Double-Edged Sword": Ester Linkers and Intracellular Stability
The cytoplasm is rich in carboxylesterases, enzymes that readily hydrolyze ester bonds. For a PROTAC containing an ethyl pentanoate linker, this presents a significant metabolic risk. Upon entering the cell, the PROTAC can be cleaved at the ester bond, breaking the molecule into its constituent warhead and E3 ligase ligand fragments.[13] These fragments are incapable of forming the productive ternary complex (POI-PROTAC-E3 Ligase) required for ubiquitination and degradation.
Therefore, a simple permeability measurement that only quantifies the amount of compound crossing a barrier can be misleading. It may indicate high permeability, while in reality, the active, intact PROTAC is rapidly depleted inside the cell, leading to a loss of biological activity. A robust assessment must therefore deconvolute passive permeability, active transport, and intracellular metabolic stability.
Caption: Intracellular fate of a PROTAC with an ester-liable linker.
A Multi-Assay Strategy for Comprehensive Permeability Assessment
No single assay can provide a complete profile of a PROTAC's permeability and intracellular stability. We advocate for a tiered, integrated approach where data from each assay informs the interpretation of the others.
Caption: Integrated workflow for assessing PROTAC permeability and stability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay measures passive diffusion across a lipid-infused artificial membrane.[15][16] It is a high-throughput, cost-effective method to establish a baseline for a molecule's ability to cross a lipid bilayer without confounding factors like active transporters or metabolism.[17][18][19]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells, which form tight junctions and express efflux transporters (e.g., P-gp, BCRP).[2][20] It is the gold standard for in vitro prediction of human intestinal absorption, providing insights into both passive and active transport mechanisms.[15][20]
-
Intracellular Accumulation & Stability Assay via LC-MS/MS: This is the definitive assay for PROTACs with potentially labile linkers. It involves directly measuring the concentration of the intact parent PROTAC and its key metabolites (i.e., cleavage products) within the cell lysate over time.[5][21][22][23] This assay directly answers the critical question of whether the active molecule is accumulating and persisting inside the cell.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor well, through a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) that mimics a cell membrane, into an acceptor well.[16]
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Hydrophobic PVDF filter plates (0.45 µm)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high/low permeability)
-
Acetonitrile or other suitable organic solvent
-
96-well UV/Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the filter of each well of the donor plate. Allow the lipid to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Prepare a 10 mM stock solution of the test PROTAC and control compounds in DMSO. Dilute the stock to a final concentration of 100 µM in PBS (final DMSO concentration ≤1%).
-
Load Donor Plate: Add 200 µL of the donor solutions to each well of the lipid-coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution. Cover and incubate the sandwich plate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, measure the concentration of a reference standard prepared from the donor solution that did not permeate (C0).
-
Quantification: Analyze the compound concentration in all samples using a suitable method (UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-ln(1 - CA / Ceq)] * (VD * VA) / [(VD + VA) * A * t]
Where:
-
CA is the concentration in the acceptor well.
-
Ceq = (CDVD + CAVA) / (VD + VA), the equilibrium concentration.
-
VD and VA are the volumes of the donor and acceptor wells (cm³).
-
A is the filter area (cm²).
-
t is the incubation time (seconds).
Data Interpretation Table:
| Papp (x 10⁻⁶ cm/s) | Classification | Interpretation for PROTACs |
| > 5 | High Permeability | The molecule has good intrinsic potential for passive diffusion. |
| 1 - 5 | Medium Permeability | Passive diffusion is moderate and may be a limiting factor. |
| < 1 | Low Permeability | The molecule has poor passive permeability, a common trait for bRo5 compounds.[18][24] |
Protocol 2: Caco-2 Bidirectional Permeability Assay
Principle: Caco-2 cells, when cultured on semi-permeable filter inserts, differentiate into a polarized monolayer of enterocytes with tight junctions, mimicking the human intestinal barrier.[20] By measuring transport from the apical (AP) to basolateral (BL) side and vice versa, one can determine permeability and identify if the compound is a substrate for efflux transporters.[20]
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 (AP) and pH 7.4 with 10 mM HEPES (BL)
-
Lucifer yellow for monolayer integrity testing
-
TEER meter (e.g., Millicell® ERS-2)
-
Test PROTAC and control compounds (e.g., Propranolol, Atenolol, Digoxin)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the media every 2-3 days.
-
Monolayer Integrity Check:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER). Values >250 Ω·cm² typically indicate a confluent monolayer.
-
Perform a Lucifer yellow rejection test. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
AP to BL Transport: Add the test PROTAC (e.g., 10 µM in HBSS) to the apical chamber (donor) and fresh HBSS to the basolateral chamber (acceptor).
-
BL to AP Transport: Add the test PROTAC to the basolateral chamber (donor) and fresh HBSS to the apical chamber (acceptor).
-
-
Incubation and Sampling: Incubate at 37°C with 5% CO₂ for 2 hours. At the end of the incubation, take samples from both the donor and acceptor chambers for LC-MS/MS analysis.
-
Troubleshooting Low Recovery: PROTACs are notorious for low recovery due to non-specific binding.[7][25][26] If recovery is <70%, repeat the assay using transport buffer supplemented with 0.25-1% Bovine Serum Albumin (BSA) to mitigate this issue.[25]
Data Analysis:
-
Calculate Papp for both directions (Papp, A→B and Papp, B→A) using a similar formula as for PAMPA, adjusting for cell-based assay parameters.
-
Calculate the Efflux Ratio (ER) : ER = Papp, B→A / Papp, A→B
Data Interpretation Table:
| Result | Interpretation |
| Papp, A→B > 5 x 10⁻⁶ cm/s | High apparent permeability. |
| Papp, A→B < 1 x 10⁻⁶ cm/s | Low apparent permeability, which is common for PROTACs.[27] |
| Efflux Ratio (ER) > 2 | The PROTAC is likely a substrate of an active efflux transporter (e.g., P-gp).[20] This is a critical finding, as it suggests that even if the PROTAC can enter the cell, it is actively pumped out, limiting intracellular exposure.[24] |
| Recovery < 70% | Significant compound loss due to non-specific binding, metabolism, or cellular entrapment. Requires assay optimization (e.g., adding BSA).[25][26] |
Protocol 3: Intracellular Accumulation & Stability Assay (LC-MS/MS)
Principle: This assay directly quantifies the concentration of the intact parent PROTAC and its predicted ester-cleavage metabolites in cell lysates over a time course. This provides a direct measure of both cell uptake and intracellular stability.
Materials:
-
Target cell line (e.g., a cancer cell line expressing the POI)
-
Cell culture reagents
-
Test PROTAC
-
Analytical standards for the parent PROTAC and its predicted cleavage products (warhead-linker acid and E3 ligase ligand alcohol)
-
Lysis Buffer (e.g., RIPA buffer)
-
Acetonitrile with 1% formic acid for protein precipitation
-
LC-MS/MS system capable of sensitive and selective quantification[22][28][29]
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach ~80% confluency.
-
PROTAC Treatment: Treat cells with the PROTAC at a relevant concentration (e.g., 1 µM) for various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).
-
Cell Harvesting:
-
At each time point, aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells directly in the well with a known volume of lysis buffer.
-
Scrape the cells, collect the lysate, and determine the total protein concentration (e.g., via BCA assay) for normalization.
-
-
Sample Preparation:
-
To an aliquot of the cell lysate, add 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and extract the compounds.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and selective Multiple Reaction Monitoring (MRM) method to quantify the parent PROTAC and its expected metabolites simultaneously.
-
Generate standard curves for each analyte by spiking known concentrations into a matrix of untreated cell lysate.
-
-
Data Analysis:
-
Calculate the intracellular concentration of the parent PROTAC and its metabolites at each time point.
-
Normalize the data to the total protein content of the lysate.
-
Plot the concentration of each species over time.
-
Data Interpretation:
-
Stable PROTAC: The concentration of the parent PROTAC will increase and reach a plateau, with minimal or no formation of cleavage products.
-
Unstable PROTAC: The concentration of the parent PROTAC will peak early and then decrease over time, with a corresponding and significant increase in the concentration of the cleavage products. This is direct evidence of intracellular esterase-mediated degradation.
Synthesizing the Data: A Case Study
Imagine a hypothetical PROTAC, PROTAC-Ester-X , containing an ethyl pentanoate linker. The results from our tiered assay approach are summarized below.
Hypothetical Data Summary for PROTAC-Ester-X:
| Assay | Metric | Result |
| PAMPA | Papp | 3.5 x 10⁻⁶ cm/s (Medium Permeability) |
| Caco-2 Permeability | Papp, A→B | 0.8 x 10⁻⁶ cm/s (Low Permeability) |
| Efflux Ratio (ER) | 5.2 | |
| Intracellular Accumulation (LC-MS/MS) | Parent PROTAC-Ester-X | Peaks at 30 minutes, then rapidly declines. |
| Cleavage Metabolite 1 & 2 | Steadily increase over the 8-hour time course, becoming the dominant species after 2 hours. |
Integrated Interpretation:
-
The PAMPA result suggests that PROTAC-Ester-X has moderate passive diffusion potential. Its chemical structure is not an absolute barrier to crossing a lipid membrane.
-
However, the Caco-2 data reveals two critical issues. First, the apparent permeability (Papp, A→B) is low, and second, the high Efflux Ratio of 5.2 strongly indicates that the PROTAC is actively removed from the cells by efflux pumps.[24][27]
-
The most conclusive evidence comes from the intracellular accumulation assay. The rapid disappearance of the parent PROTAC and the concurrent rise of its metabolites provide definitive proof of its instability to intracellular esterases.
References
-
ACD/Labs. (2023, July 7). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. ACD/Labs. [Link]
-
Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 672267. [Link]
-
Sun, X., Wang, J., & Yao, X. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Acta Pharmaceutica Sinica B, 10(8), 1393-1409. [Link]
-
Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]
-
Farnaby, W., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(6), 1236-1243. [Link]
-
Yoshida, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100499. [Link]
-
Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1509-1516. [Link]
-
Profacgen. (n.d.). Permeability Assay. Profacgen. [Link]
-
Arisacent. (n.d.). Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Arisacent. [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]
-
Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone. [Link]
-
Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9. [Link]
-
Liu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience, 12(1), 1-22. [Link]
-
Liu, Y., et al. (2024). Quantitative measurement of PROTAC intracellular accumulation. STAR Protocols, 5(2), 102989. [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. [Link]
-
Liu, Y., et al. (2024). Quantitative Measurement of PROTAC Intracellular Accumulation. STAR Protocols, 5(2). [Link]
-
Mares, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(23), 15995-16030. [Link]
-
Lee, S., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceutics, 14(3), 649. [Link]
-
Selen, E., Baghla, R., & Nandita, E. (n.d.). Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. [Link]
-
Baylor College of Medicine. (2020, August 26). Novel PROTAC enhances its intracellular accumulation and protein knockdown. BCM. [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Kim, H. Y., et al. (2023). In situ albumin-binding and esterase-specifically cleaved BRD4-degrading PROTAC for targeted cancer therapy. Journal of Controlled Release, 355, 514-525. [Link]
-
Tardy, S., et al. (2021). Effect of the linker's site of attachment on PROTAC stability... ResearchGate. [Link]
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Ternary complex formation assays with "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate"-linked PROTACs
An Application Guide to Biophysical Assays for Ternary Complex Formation with Novel PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to induce the degradation of previously "undruggable" proteins by hijacking the cell's own ubiquitin-proteasome system. The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable and productive ternary complex, comprising the PROTAC, a target protein of interest (POI), and an E3 ubiquitin ligase.[1][2] The characterization of this ternary complex is therefore a cornerstone of modern PROTAC drug discovery, providing critical insights into the structure-activity relationship (SAR), binding kinetics, and thermodynamics that govern degradation efficiency. This guide provides an in-depth overview and detailed protocols for the biophysical characterization of PROTAC-induced ternary complexes, centered around a hypothetical series of PROTACs built with an "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" scaffold. We will explore the causality behind experimental design choices and present step-by-step protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two orthogonal and powerful techniques for elucidating the kinetic and thermodynamic profiles of these critical interactions.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs do not operate through traditional occupancy-based inhibition. Instead, they act as catalytic scaffolds, bringing an E3 ligase into close proximity with a target protein, an event that would not naturally occur.[3] This induced proximity initiates a cascade leading to the target's destruction. The stability and conformation of the ternary complex are paramount, as they dictate the efficiency of ubiquitin transfer from the E2-conjugating enzyme (recruited by the E3) to the POI.[2][4]
The process can be visualized as a catalytic cycle:
Detailed Step-by-Step SPR Protocol
1. Reagent Preparation:
-
Running Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 0.05% (v/v) Tween-20 and 1% DMSO. Degas thoroughly. Rationale: The detergent prevents non-specific binding, and DMSO is required to solubilize the PROTAC.
-
E3 Ligase (e.g., His-tagged VCB complex): Dilute to 10 µg/mL in running buffer for immobilization.
-
POI (e.g., GST-tagged BRD4): Prepare a stock solution. For the ternary experiment, prepare a solution of POI at a concentration at least 10x its KD for the PROTAC to ensure saturation.
-
PROTAC-X: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in running buffer. For the ternary experiment, the PROTAC is added to the high-concentration POI solution.
2. E3 Ligase Immobilization:
-
Equilibrate a Series S NTA Sensor Chip with running buffer.
-
Perform a standard activation with 0.5 M NiCl2.
-
Inject the His-tagged E3 ligase solution over the desired flow cells until a stable immobilization level of ~2000-4000 Resonance Units (RU) is achieved. Rationale: This level is high enough for good signal but low enough to minimize mass transport limitations.
-
Inject a blocking solution (e.g., 1 M ethanolamine) to deactivate any remaining active sites.
-
Use an empty flow cell or one immobilized with a control protein as a reference channel.
3. Binary Interaction Analysis (PROTAC-X :: E3 Ligase):
-
Inject the serial dilution of PROTAC-X over the E3-immobilized and reference flow cells. Use a multi-cycle kinetics method.
-
Use a contact time of 120 seconds and a dissociation time of 300-600 seconds. Rationale: Dissociation time must be long enough to observe a significant portion of the dissociation phase to accurately model kd.
-
Regenerate the surface between cycles if necessary (e.g., with a pulse of EDTA or low pH buffer, to be optimized).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the ka, kd, and KD.
4. Ternary Complex Analysis (POI :: PROTAC-X :: E3 Ligase):
-
Prepare a solution containing a fixed, saturating concentration of the POI.
-
Create a serial dilution of PROTAC-X directly into this POI-containing solution.
-
Inject this series of POI + PROTAC-X solutions over the E3-immobilized surface using the same kinetic parameters as the binary experiment. [5]4. Fit the data to a 1:1 binding model. The resulting KD represents the apparent affinity of the POI::PROTAC-X complex for the immobilized E3 ligase.
5. Data Analysis and Cooperativity Calculation:
-
Subtract the reference channel data from the active channel data for all runs.
-
Calculate the cooperativity factor (α) using the affinities determined: α = KD (PROTAC-X :: E3) / KD (POI :: PROTAC-X :: E3)
-
An α > 1 indicates positive cooperativity, α = 1 indicates no cooperativity, and α < 1 indicates negative cooperativity (antagonism).
Protocol II: Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding. [6]It directly measures the heat change (enthalpy, ΔH) upon binding, allowing for the calculation of binding affinity (KD), stoichiometry (n), and entropy (ΔS). This provides a complete thermodynamic signature of complex formation.
Causality Behind the Experimental Design: For ternary complex analysis, the experiment is typically designed by titrating one component into a pre-mixed solution of the other two. To accurately measure the thermodynamics of ternary complex formation, it's crucial that one of the binary complexes is pre-formed and saturated. A common approach is to place the POI and the E3 ligase in the sample cell and titrate in the PROTAC. [4][7]This directly measures the heat associated with bridging the two proteins.
Detailed Step-by-Step ITC Protocol
1. Reagent Preparation:
-
ITC Buffer: PBS, pH 7.4, with 1-2% DMSO. Rationale: It is critical that all components are in an identical buffer to minimize heats of dilution. Buffer composition should be matched precisely, ideally by dialysis.
-
Protein Preparation: Dialyze both POI and E3 ligase extensively against the ITC buffer. After dialysis, confirm protein concentrations accurately via UV-Vis spectroscopy.
-
PROTAC-X Preparation: Prepare a concentrated stock in 100% DMSO. Dilute this stock into the final dialysis buffer to create the titrant solution. The final DMSO concentration must be identical in both the syringe and cell solutions.
2. Binary Control Titrations:
-
To accurately interpret the ternary experiment, the binary interactions must first be characterized.
-
PROTAC-X into POI: Titrate PROTAC-X (e.g., 100 µM) into the POI (e.g., 10 µM).
-
PROTAC-X into E3 Ligase: Titrate PROTAC-X (e.g., 100 µM) into the E3 ligase (e.g., 10 µM). Rationale: These controls provide the KD and ΔH for the individual binding events, which are essential for understanding the overall thermodynamics of the ternary system.
-
3. Ternary Complex Titration:
-
Sample Cell: Prepare a solution containing the POI (e.g., 10 µM) and the E3 Ligase (e.g., 10 µM) in ITC buffer.
-
Syringe: Prepare a solution of PROTAC-X (e.g., 100-150 µM) in the same ITC buffer. The concentration should be 10-15 times that of the proteins in the cell.
-
Instrument Setup: Set the cell temperature to 25°C. Set the injection parameters to consist of an initial small injection (e.g., 0.4 µL) followed by 19 larger, identical injections (e.g., 2 µL). [5]4. Execution: Run the titration experiment. Also, perform a control titration of PROTAC-X into buffer alone to measure the heat of dilution.
4. Data Analysis:
-
Subtract the heats of dilution (from the PROTAC-into-buffer control) from the main experimental data.
-
Integrate the peaks from the raw thermogram to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. [8]4. The fit will yield the thermodynamic parameters for the formation of the ternary complex: KD(ternary), ΔH(ternary), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Case Study: Interpreting Data for PROTAC-X
Let's assume we have synthesized "PROTAC-X" using the "this compound" linker and a less optimal analogue, "PROTAC-Y" with a rigid, shorter linker.
Table 1: SPR Kinetic Data Summary
| Analyte | Ligand (Immobilized) | ka (1/Ms) | kd (1/s) | KD (nM) | Cooperativity (α) |
| PROTAC-X | E3 Ligase | 2.1 x 105 | 5.5 x 10-2 | 262 | - |
| PROTAC-X + POI | E3 Ligase | 4.5 x 105 | 8.2 x 10-4 | 1.8 | 145 |
| PROTAC-Y | E3 Ligase | 1.8 x 105 | 6.1 x 10-2 | 338 | - |
| PROTAC-Y + POI | E3 Ligase | 2.0 x 105 | 4.9 x 10-2 | 245 | 1.4 |
-
Interpretation: PROTAC-X demonstrates exceptional positive cooperativity (α = 145). The presence of the POI dramatically slows the dissociation rate (kd) of the complex from the E3 ligase surface, indicating a very stable, long-lived ternary complex. In contrast, PROTAC-Y shows almost no cooperativity (α ≈ 1), suggesting its linker is suboptimal for forming a stable complex.
Table 2: ITC Thermodynamic Data Summary
| Titration (Syringe into Cell) | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| PROTAC-X into POI+E3 | 4.5 | 0.98 | -12.5 | 1.2 |
| PROTAC-Y into POI+E3 | 310 | 1.01 | -5.1 | -3.8 |
-
Interpretation: The ITC data corroborates the SPR findings. PROTAC-X binding is driven by a large favorable enthalpy (ΔH), suggesting strong, well-formed intermolecular interactions within the ternary complex. PROTAC-Y has a much weaker affinity and a less favorable enthalpy, indicating poorer binding. The high affinity and favorable thermodynamics of PROTAC-X make it a superior candidate for inducing protein degradation.
Conclusion
The rational design of potent and selective PROTAC degraders is critically dependent on a deep understanding of the ternary complex they form. Biophysical assays such as SPR and ITC are indispensable tools in this process. [9][10]SPR provides an unparalleled view into the real-time kinetics of complex formation and dissociation, while ITC delivers a complete thermodynamic profile of the interaction. By employing these techniques to analyze novel scaffolds, such as those derived from "this compound," researchers can gain crucial insights into cooperativity and complex stability, enabling the data-driven optimization of linkers and ligands to develop next-generation protein degraders.
References
- Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Methods in Molecular Biology (Vol. 2365, pp. 135-150). ()
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Abdullah, L. H., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (191). ([Link])
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Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. ([Link])
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Casement, R., Bond, A., Craigon, C., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed. ([Link])
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Xing, Y., Zhao, L., & Chen, L. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. ([Link])
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Roy, M. J., et al. (2018). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 13(3), 666-674. ([Link])
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Abdullah, L. H., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. ([Link])
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JoVE. (2023). Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. ([Link])
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International Journal of Pharmaceutical Sciences. (2024). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. ([Link])
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Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Request PDF. ([Link])
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o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. ([Link])
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Labhoo. (n.d.). AlphaLISA protein level analysis for ASO and PROTAC discovery. ([Link])
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Casement, R. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. ([Link])
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Graham, K., et al. (2024). Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS2024. ([Link])
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Daniels, D. L., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. PubMed. ([Link])
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Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. ([Link])
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Man, H. W., et al. (2020). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry, 63(23), 14591-14613. ([Link])
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Cheng, B., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Molecules, 27(15), 4987. ([Link])
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Tsoni, V., & Tsonis, M. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 15(1), 1-5. ([Link])
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Li, K., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 8(1), 324. ([Link])
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Quantitative Assessment of Indole-PROTAC Induced Protein Degradation via Western Blot Analysis
Introduction: The Dawn of Targeted Protein Degradation with Indole-PROTACs
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing their complete removal.[1][2][3][4] PROTACs are heterobifunctional molecules that co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][5][6][7] This is achieved through a molecule comprising two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1][3][6] This proximity-inducing action facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5][7]
Among the diverse chemical scaffolds used for PROTAC design, indole-based moieties have garnered significant interest. The indole scaffold is a privileged structure in medicinal chemistry, often serving as a crucial pharmacophore for binding a wide array of protein targets, including kinases and bromodomains. This makes indole-based PROTACs a powerful tool for targeting previously "undruggable" proteins implicated in various diseases, from cancers to neurodegenerative disorders.[2][8]
Western blotting stands as a cornerstone technique for the initial validation and quantitative characterization of PROTAC efficacy.[9][10][11] It provides a direct and reliable method to measure the reduction in target protein levels following treatment with an indole-PROTAC.[9][12] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to accurately assess protein degradation induced by indole-PROTACs. The protocols and insights herein are designed to ensure scientific rigor, data reproducibility, and a thorough understanding of the underlying principles.
The Mechanism of Indole-PROTAC Action
The efficacy of an indole-PROTAC hinges on its ability to form a stable ternary complex between the target protein and an E3 ligase. This induced proximity is the critical first step in the degradation cascade.
Caption: Mechanism of indole-PROTAC-mediated protein degradation.
Core Protocol: Western Blot Analysis of Protein Degradation
This protocol outlines a robust workflow for quantitatively assessing indole-PROTAC-induced protein degradation.
Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
Detailed Step-by-Step Methodology
PART 1: Cell Culture and Indole-PROTAC Treatment
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the indole-PROTAC to determine the DC50 (concentration at which 50% of the protein is degraded).[12] A typical concentration range would be from 1 nM to 10 µM.
-
Time-Course: Treat cells with a fixed, effective concentration of the indole-PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours) to understand the degradation kinetics.
-
Controls: Always include a vehicle-only control (e.g., DMSO) and, if possible, a negative control PROTAC that does not bind the E3 ligase or the target protein.[10]
-
PART 2: Cell Lysis and Protein Extraction
Causality: The goal is to efficiently lyse cells while preserving protein integrity. Protease and phosphatase inhibitors are critical to prevent artifactual degradation or modification of the target protein after cell lysis.[13][14][15]
-
Wash: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add ice-cold RIPA buffer (or a suitable alternative) supplemented with a protease and phosphatase inhibitor cocktail.[13][15]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.[1] Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
PART 3: Protein Quantification
Causality: Accurate protein quantification is essential for equal loading of samples onto the gel, which is a prerequisite for reliable quantitative comparisons of protein levels between different treatment conditions.[15][16]
-
Assay Selection: Use a standard protein quantification method such as the bicinchoninic acid (BCA) assay or the Bradford assay.[15]
-
Normalization: Based on the quantification results, calculate the volume of each lysate required to achieve the same total protein concentration for all samples.
PART 4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with 4x or 6x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of total protein (typically 10-30 µg) per lane onto a polyacrylamide gel.[13] The gel percentage should be chosen based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15] PVDF membranes are generally preferred for their higher binding capacity and mechanical strength.
-
Transfer Verification: Briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful and even transfer across all lanes.
PART 5: Immunodetection
Causality: This multi-step process uses the high specificity of antibodies to detect the protein of interest and a loading control. Blocking prevents non-specific antibody binding, ensuring a clean signal.
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to minimize background noise.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and another primary antibody for a loading control (e.g., β-actin, GAPDH, or tubulin) overnight at 4°C with gentle agitation.[17] The primary antibodies should be from different host species to allow for simultaneous detection with species-specific secondary antibodies.[18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Final Washes: Repeat the washing step with TBST to remove unbound secondary antibodies.
PART 6: Signal Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and immediately capture the signal using a digital imager.[15]
-
Densitometry: Quantify the band intensities for both the target protein and the loading control using image analysis software (e.g., ImageJ).[16]
-
Normalization: For each lane, normalize the intensity of the target protein band to the intensity of the corresponding loading control band.[16]
-
Calculation of Degradation: Calculate the percentage of protein remaining relative to the vehicle-treated control. The percentage of degradation is then determined as 100% minus the percentage remaining.
-
Data Plotting: Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax (maximum degradation) values.[12]
Data Presentation and Interpretation
A clear and quantitative presentation of the results is crucial for evaluating the efficacy of the indole-PROTAC.
| Indole-PROTAC Conc. (nM) | Normalized POI Intensity | % Protein Remaining (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 100% | 0% |
| 1 | 0.85 | 85% | 15% |
| 10 | 0.52 | 52% | 48% |
| 100 | 0.15 | 15% | 85% |
| 1000 | 0.08 | 8% | 92% |
| 10000 | 0.07 | 7% | 93% |
Key Parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximal percentage of protein degradation achieved. This reflects the efficacy of the PROTAC.
Validation and Troubleshooting
To ensure the trustworthiness of the results, several validation steps are recommended.
-
Proteasome-Dependence: To confirm that the observed protein loss is due to proteasomal degradation, co-treat cells with the indole-PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib).[19] A rescue of the target protein levels in the presence of the proteasome inhibitor validates the PROTAC's mechanism of action.
-
E3 Ligase-Dependence: If a cell line lacking the recruited E3 ligase is available, demonstrating a lack of degradation in this cell line can confirm the specific E3 ligase engagement.[20]
-
Selectivity: Perform Western blot analysis for closely related off-target proteins to assess the selectivity of the indole-PROTAC.
Troubleshooting Common Western Blot Issues
| Problem | Potential Cause(s) | Solution(s) |
| No or Weak Signal | - Insufficient protein loading- Ineffective antibody- Inefficient protein transfer- Protein degradation during sample prep | - Increase protein load[13]- Titrate primary antibody concentration- Verify transfer with Ponceau S stain- Always use fresh lysis buffer with protease inhibitors[13][21] |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Optimize antibody dilutions[22]- Increase number and duration of washes |
| Non-specific Bands | - Primary antibody is not specific- Protein degradation products- High protein load | - Use a different, validated primary antibody- Use fresh samples and protease inhibitors[23]- Reduce the amount of protein loaded[13] |
| Inconsistent Loading Control | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentrations- Use calibrated pipettes and careful technique |
Conclusion
Western blotting is an indispensable tool for the initial characterization and quantitative evaluation of indole-PROTACs. By following a meticulously designed and validated protocol, researchers can reliably determine key efficacy parameters such as DC50 and Dmax, confirm the mechanism of action, and assess the selectivity of their degrader molecules. This detailed guide provides the necessary framework to generate high-quality, reproducible data, thereby accelerating the development of novel therapeutics based on targeted protein degradation.
References
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Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Retrieved from [Link]
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LI-COR Biosciences. (2020, April 27). How to Achieve Quantitative Western Blot Data: a Step-by-Step Guide. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Image Analysis and Quantitation for Western Blotting. Retrieved from [Link]
-
Bio-Rad Laboratories. (2018, August 10). Quantitative Western Blotting: How to improve your data quality and reproducibility [Video]. YouTube. Retrieved from [Link]
- Hines, J., & Crews, C. M. (2018). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 1768, 147-159.
- Smith, B. E., Wang, S. L., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Methods in Molecular Biology, 2668, 3-23.
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Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
- Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101274.
- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
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Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
- Held, P. (2019). Cellular protein extraction and Western blotting using dry transfer (iBlot system). Protocols.io.
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2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]
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Oncolines B.V. (2024, December 12). PROTAC-induced degradation of cancer immunotherapy target IDO1. Retrieved from [Link]
- American Chemical Society. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
- Royal Society of Chemistry. (2020, October 8). PROTAC-mediated Target Degradation: A Paradigm Changer in Drug Discovery?
-
Oxford Academic. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]
-
Selvita. (2025, July 31). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]
- eLife. (2025, February 27).
-
BosterBio. (2025, June 19). How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. Retrieved from [Link]
- Jiang, Y., et al. (2024, March 13).
- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
-
ResearchGate. (2023, September 5). How to choose antibodies for western blot? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Retrieved from [Link]
-
National Institutes of Health. (2020, February 27). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2,3-dioxygenase 1. Retrieved from [Link]
-
Drug Discovery News. (2025, October 22). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Targeted Protein Degradation by Small Molecules. Retrieved from [Link]
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-
MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 2). Targeted protein degradation: current and future challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of PROTAC to induce protein degradation. Retrieved from [Link]
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Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Determining Target Engagement of Indole-Based PROTACs
Introduction: Unveiling Target Engagement in the Era of Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs actively eliminate the protein from the cellular environment. This mechanism of action holds immense therapeutic promise but also introduces new complexities in drug development. A critical challenge is to unequivocally demonstrate that a PROTAC molecule engages its intended protein of interest (POI) within the complex milieu of a living cell.[1][3] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and indispensable tool to address this challenge, providing direct, label-free evidence of target engagement in a physiologically relevant setting.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of CETSA for validating the target engagement of a specific and increasingly important class of these molecules: indole-based PROTACs. Indole scaffolds are prevalent in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7][8][9] This versatility, however, also brings the potential for off-target interactions, making rigorous target engagement studies paramount.[5][7] Herein, we will delve into the intricacies of CETSA, from fundamental principles to detailed experimental workflows and data interpretation, with a special focus on the unique considerations for indole-containing PROTACs.
The Foundational Principle of CETSA: Ligand-Induced Thermal Stabilization
At its core, CETSA operates on a simple yet elegant biophysical principle: the binding of a ligand, such as a PROTAC, to its target protein alters the protein's thermal stability.[4][5] When a protein is heated, it denatures and aggregates. However, a protein that has formed a complex with a ligand is often more resistant to this heat-induced unfolding. This increased thermal stability results in a greater fraction of the target protein remaining soluble at elevated temperatures.
By systematically heating cell lysates or intact cells treated with a compound of interest and then quantifying the amount of soluble target protein, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement. This label-free approach is a significant advantage as it does not require modification of the compound or the target protein, thus preserving their native interactions.[6]
Visualizing the CETSA Workflow
The following diagram illustrates the fundamental steps involved in a typical CETSA experiment.
Figure 1. A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.
Application of CETSA for PROTACs: Beyond Simple Binding
For PROTACs, CETSA offers insights that extend beyond simple target engagement. A PROTAC is a heterobifunctional molecule with two key binding events: one to the POI and another to an E3 ligase.[1] CETSA can be employed to confirm both of these interactions. Furthermore, by comparing CETSA data with protein degradation profiles, researchers can gain a deeper understanding of the structure-activity relationship (SAR) of their PROTACs.[10]
A key phenomenon in PROTAC biology is the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex (POI-PROTAC-E3 ligase), leading to reduced degradation.[10] CETSA can be instrumental in correlating this hook effect with target engagement levels, providing valuable information for dose-response studies.[10]
Detailed Experimental Protocols
Part 1: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the concentration-dependent engagement of an indole-based PROTAC with its target protein at a single, optimized temperature.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Indole-based PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
Protocol:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the indole-based PROTAC in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle-only control.
-
Remove the old medium from the cells and add the PROTAC-containing medium.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant (soluble protein fraction) to new pre-chilled tubes.
-
-
Heat Challenge:
-
Determine the optimal temperature for the heat challenge. This is typically a temperature at which a significant portion, but not all, of the target protein denatures in the absence of the ligand. This can be determined by running a preliminary temperature gradient experiment (see Part 2).
-
Aliquot the cell lysates into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler at the predetermined optimal temperature for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 14,000 rpm for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
-
Data Analysis:
-
Plot the normalized band intensities against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the PROTAC required to achieve 50% of the maximal thermal stabilization.
-
Part 2: Thermal Shift (Melt Curve) CETSA
This protocol is used to determine the melting temperature (Tm) of the target protein in the presence and absence of the indole-based PROTAC.
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1-3 from the ITDR CETSA protocol. For this experiment, you will typically use a single, saturating concentration of the PROTAC and a vehicle control.
-
-
Heat Challenge:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the samples in a thermal cycler using a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes at each temperature.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Separation and Analysis:
-
Follow steps 5-6 from the ITDR CETSA protocol.
-
-
Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures for both the vehicle-treated and PROTAC-treated samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm (ΔTm) between the PROTAC-treated and vehicle-treated samples represents the degree of thermal stabilization induced by the PROTAC.
-
Data Presentation and Interpretation
Quantitative data from CETSA experiments should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Example Isothermal Dose-Response (ITDR) CETSA Data
| PROTAC Concentration (µM) | Normalized Band Intensity (Vehicle) | Normalized Band Intensity (PROTAC) |
| 0 | 1.00 | 1.00 |
| 0.01 | 1.02 | 1.15 |
| 0.1 | 0.98 | 1.55 |
| 1 | 1.01 | 2.50 |
| 10 | 0.99 | 2.48 |
| 100 | 1.03 | 2.52 |
| EC50 (µM) | N/A | 0.25 |
Table 2: Example Thermal Shift (Melt Curve) CETSA Data
| Temperature (°C) | Normalized Band Intensity (Vehicle) | Normalized Band Intensity (PROTAC) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.55 |
| 65 | 0.05 | 0.25 |
| Tm (°C) | 55.0 | 59.5 |
| ΔTm (°C) | N/A | +4.5 |
A significant increase in the EC50 value or a positive ΔTm provides strong evidence of target engagement.
Special Considerations for Indole-Based PROTACs
The indole scaffold is a privileged structure in medicinal chemistry, but its inherent reactivity and ability to interact with multiple biological targets necessitate careful consideration during CETSA experiments.[7][8][9]
-
Potential for Off-Target Engagement: Indole-containing molecules have been shown to interact with a variety of proteins, including kinases, tubulin, and histone deacetylases.[7][9] It is therefore crucial to not only confirm engagement with the intended target but also to assess potential off-target interactions. Mass spectrometry-based CETSA (CETSA-MS or Thermal Proteome Profiling) is a powerful extension of the technique that allows for the unbiased, proteome-wide assessment of compound binding.[4][11] This approach can provide a comprehensive selectivity profile of an indole-based PROTAC.
-
Physicochemical Properties: The physicochemical properties of indole-based PROTACs, such as their size and conformational flexibility, can influence their cell permeability and ability to form a productive ternary complex. CETSA performed in intact cells provides a more physiologically relevant assessment of target engagement as it inherently accounts for cell permeability.
-
Correlation with Degradation: A key aspect of PROTAC development is demonstrating a clear link between target engagement and subsequent protein degradation.[10] It is essential to perform parallel experiments to measure both thermal stabilization (via CETSA) and the reduction in total protein levels (e.g., by Western blot of non-heated samples). A strong correlation between the concentration-response curves for target engagement and degradation provides compelling evidence for the intended mechanism of action.
Troubleshooting Common CETSA Issues
| Issue | Potential Cause | Suggested Solution |
| No thermal shift observed | - The PROTAC does not bind to the target. - Binding does not induce a significant change in thermal stability. - The chosen temperature for ITDR is not optimal. | - Confirm binding using an orthogonal biophysical method. - Optimize the heating temperature and duration. - Consider that not all binding events lead to a thermal shift. |
| High background in Western blots | - Incomplete removal of aggregated proteins. - Non-specific antibody binding. | - Ensure thorough centrifugation after the heat challenge. - Optimize antibody concentrations and blocking conditions. |
| Inconsistent results | - Variability in cell culture conditions. - Inconsistent heating or cooling steps. | - Maintain consistent cell passage numbers and confluency. - Use a calibrated thermal cycler and ensure rapid cooling on ice. |
Conclusion: A Self-Validating System for PROTAC Development
The Cellular Thermal Shift Assay provides a robust and reliable method for confirming the target engagement of indole-based PROTACs in a cellular context. By directly measuring the biophysical interaction between the PROTAC and its intended target, CETSA offers a self-validating system that is essential for the rational design and optimization of these next-generation therapeutics. When combined with proteome-wide approaches and correlated with functional degradation assays, CETSA empowers researchers to build a comprehensive understanding of their PROTAC's mechanism of action, selectivity, and cellular potency. This detailed characterization is critical for advancing promising indole-based PROTACs from the laboratory to the clinic.
References
-
CETSA. (n.d.). Pelago Bioscience. Retrieved January 19, 2026, from [Link]
-
CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. (2024). Pelago Bioscience. Retrieved January 19, 2026, from [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved January 19, 2026, from [Link]
-
A tale of two tails - efficient profiling of protein degraders by specific functional and target engagement readouts. (2020). bioRxiv. Retrieved January 19, 2026, from [Link]
-
Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (2019). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Property-based optimisation of PROTACs. (n.d.). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
a) Cellular thermal shift assay (CETSA) for the binding of azaquindole-1 (10 w-j) to VPS34 in cell lysate (green line = VEH. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. Retrieved January 19, 2026, from [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. Retrieved January 19, 2026, from [Link]
-
Current Advances in CETSA. (2022). Frontiers in Molecular Biosciences. Retrieved January 19, 2026, from [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Phys.org. Retrieved January 19, 2026, from [Link]
-
A review on recent developments of indole-containing antiviral agents. (2016). Journal of the Chinese Chemical Society. Retrieved January 19, 2026, from [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). Molecules. Retrieved January 19, 2026, from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. Retrieved January 19, 2026, from [Link]
-
Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Current Advances in CETSA. (2022). Frontiers in Molecular Biosciences. Retrieved January 19, 2026, from [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. (2023). bioRxiv. Retrieved January 19, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. Retrieved January 19, 2026, from [Link]
-
Advancements in Small Molecule PROTACs Containing Indole/Spiro-fused Oxindole Scaffolds: An Emerging Degrader Targeting Cancers. (2022). Current Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solutions for Targeted Protein Degradation Drug Discovery. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]
-
A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (2020). Cell Chemical Biology. Retrieved January 19, 2026, from [Link]
-
Advancements on Small Molecule PROTACs Containing an Indole/Spiro-fused Oxoindole Scaffolds: An Emerging Degrader Targeting Cancers. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
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Troubleshooting & Optimization
Improving solubility of "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate"-containing PROTACs
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with PROTACs, specifically those incorporating the "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" moiety or similar hydrophobic indole-based structures. Poor aqueous solubility is a primary obstacle in the development of PROTACs, which frequently operate "beyond the Rule of Five" (bRo5) chemical space.[1][2] This guide provides a structured approach to diagnosing, troubleshooting, and strategically overcoming these solubility hurdles to advance your research.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries regarding the solubility of indole-containing PROTACs.
Q1: Why are my PROTACs containing the 'this compound' building block consistently showing poor solubility?
A1: The poor solubility arises from the fundamental physicochemical characteristics of PROTACs. These molecules are large and structurally complex, consisting of two ligands and a linker, which places them in the bRo5 space.[2] The 'this compound' component contributes significantly to this issue. The 5-bromo-indole core is highly hydrophobic and rigid, while the ethyl pentanoate portion adds to the overall lipophilicity. This high lipophilicity is a primary driver of poor aqueous solubility, which can impede assay performance and hinder the path to viable oral drug candidates.[2][3]
Q2: I'm seeing compound precipitation when I dilute my DMSO stock into aqueous buffer for an in vitro assay. What's happening and how can I fix it?
A2: This is a classic sign of your compound's solubility limit being exceeded in the final assay medium. DMSO is an excellent solubilizing agent, but when diluted into an aqueous environment, its ability to keep a hydrophobic compound in solution diminishes rapidly. This "crash-out" leads to inconsistent and unreliable assay data.
-
Immediate Fixes:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration, typically ≤0.5%, as higher concentrations can be cytotoxic and affect assay results.
-
Incorporate a Surfactant: Add a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 (Tween-80) to your aqueous buffer at a low concentration (e.g., 0.01-0.1%). Surfactants help to form micelles that can encapsulate the hydrophobic PROTAC, preventing precipitation.
-
Use a Co-Solvent System: If surfactants are not compatible with your assay, consider using a pharmaceutically acceptable co-solvent like PEG 400 or propylene glycol in your formulation.[4]
-
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
A3: Understanding this distinction is critical for interpreting your data correctly.
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer. It measures how much compound can stay in a supersaturated solution before it precipitates. This method is high-throughput and useful in early drug discovery for initial screening.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (typically 24-48 hours). This is a more accurate but lower-throughput measurement, essential for lead optimization and formulation development.[5]
For initial troubleshooting of assay precipitation, kinetic solubility is relevant. For developing in vivo formulations, thermodynamic solubility is the gold standard.
Q4: Can I just heat my solution to get more compound to dissolve for my stock?
A4: While gentle heating can sometimes help dissolve a compound in a solvent like DMSO, it should be done with extreme caution.[4] PROTACs, particularly those with complex linkers or ester groups like the ethyl pentanoate, can be susceptible to degradation at elevated temperatures. If you use heat, cool the solution to room temperature before use and check for any signs of precipitation. This method may create a supersaturated solution that is not stable over time. It is not a substitute for proper formulation or chemical modification.
Section 2: Troubleshooting Guide - A Problem-Solving Workflow
When basic FAQs don't resolve the issue, a more systematic approach is needed. The following workflow helps diagnose and solve persistent solubility problems.
}
Section 3: Strategic Solutions - A Deeper Dive
For compounds that require more than minor adjustments, two primary strategic avenues exist: Formulation Strategies and Chemical Modification .
Part A: Formulation Strategies
Formulation science aims to improve the solubility and dissolution of a compound without altering its chemical structure. For PROTACs, this is often the fastest path to obtaining crucial in vivo data.
Amorphous Solid Dispersions (ASDs)
ASDs are a highly effective strategy for improving the oral bioavailability of poorly soluble drugs, including PROTACs.[6][7] The core principle is to disperse the PROTAC molecule within a polymer matrix (like hydroxypropyl methylcellulose acetate succinate, HPMCAS), preventing it from crystallizing.[6] The amorphous state has higher free energy than the stable crystalline state, leading to enhanced solubility and dissolution rates.
-
Why it works for Indole-PROTACs: The rigid, planar structure of the indole ring promotes crystallization. Disrupting this with a polymer dispersion can provide a significant solubility advantage.
-
When to use it: When you have a lead compound with good potency but poor pharmacokinetic (PK) properties due to low solubility.
-
Considerations: Requires specialized formulation expertise and equipment for large-scale production, but small-scale screening is accessible in a chemistry lab (see Protocol 2).
Other Formulation Approaches
| Technique | Description | Applicability | Reference |
| Co-solvents | Using water-miscible organic solvents (e.g., PEG 400, Propylene Glycol) to create a more favorable solvent system. | Excellent for early-stage in vivo studies (e.g., IV or IP injections) and high-concentration dosing solutions. | [4] |
| SEDDS / SMEDDS | Self-Emulsifying (or Microemulsifying) Drug Delivery Systems are lipid-based formulations that form fine emulsions upon contact with aqueous media. | Suitable for highly lipophilic compounds. Can significantly improve oral absorption by presenting the drug in a solubilized state. | [7] |
| Biorelevant Media | Testing solubility in Fasted-State (FaSSIF) or Fed-State (FeSSIF) Simulated Intestinal Fluid. | This doesn't change the compound but provides a more accurate prediction of in vivo dissolution. Some PROTACs show markedly better solubility in these media, suggesting that administration with food could improve absorption.[8][9][10] |
Part B: Chemical Modification Strategies
If formulation approaches are insufficient or if you are in an earlier discovery phase, rationally modifying the PROTAC structure is the next step. The linker is the most common and effective site for these modifications, as changes to the warhead or E3 ligase ligand can negatively impact binding affinity.[3]
}
Summary of Linker Modification Impacts
| Modification Strategy | Primary Goal | Potential Positive Effects | Potential Trade-Offs |
| Incorporate PEG units | Increase Solubility | Significantly improves aqueous solubility via polar ether groups.[11][12][13] | May increase metabolic liability and reduce cell permeability.[13] |
| Add Heterocycles | Increase Solubility / Improve PK | Piperazine/piperidine can act as a "hydrophilic center" and may improve metabolic stability.[13][14] | Can introduce a basic pKa, altering off-target activity or distribution. |
| Introduce Ionizable Groups | Increase Solubility | Adding a carboxylic acid or basic amine allows for pH-dependent solubility enhancement. | Can drastically reduce cell permeability if not masked in a prodrug. |
| Prodrug Approach | Improve Solubility/Permeability | Masking a polar group (e.g., phosphate prodrug) can improve permeability, with in vivo cleavage releasing the active PROTAC.[8][9][10] | Increases molecular weight and adds a metabolic activation step that can be a point of failure. |
Section 4: Key Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of your compound in a specific medium.
-
Preparation: Add an excess amount of your solid PROTAC compound (enough that some solid will visibly remain) to a glass vial containing a precise volume (e.g., 1 mL) of your test buffer (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, let the vials stand to allow undissolved solid to settle. Carefully collect an aliquot of the supernatant.
-
Separation: Centrifuge the aliquot at high speed (e.g., >14,000 rpm for 15 minutes) to pellet any remaining microscopic solid particles.
-
Analysis: Carefully take a sample from the top of the centrifuged liquid, dilute it with a suitable solvent, and analyze the concentration of the dissolved PROTAC using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[4]
Protocol 2: Small-Scale Amorphous Solid Dispersion (ASD) Preparation by Solvent Evaporation
This method is suitable for screening different polymers and drug loadings with a minimal amount of compound.[6]
-
Component Dissolution: Weigh your PROTAC and the chosen polymer (e.g., HPMCAS) to achieve the desired drug loading (e.g., 10% or 20% w/w). Dissolve both components completely in a suitable volatile co-solvent (e.g., a 4:1 mixture of dichloromethane and ethanol).[6]
-
Solvent Evaporation: Place the solution in a glass vial or round-bottom flask and evaporate the solvent under a stream of nitrogen or using a rotary evaporator. To ensure all solvent is removed, place the resulting film or solid under high vacuum overnight.
-
Characterization (Optional but Recommended): The resulting solid should be a clear, glassy film. Advanced characterization with Differential Scanning Calorimetry (DSC) can confirm the absence of a crystalline melting peak, verifying the amorphous state.[7][15]
-
Dissolution Testing: Scrape the solid ASD and perform a dissolution test by adding it to a buffer and measuring the concentration of the PROTAC over time. Compare this to the dissolution of the crystalline (unformulated) PROTAC. A successful ASD will show a much higher and more sustained concentration in solution (supersaturation).[6][7]
References
- (No Source Found)
- ChemPep. Overview of PROTAC Linkers.
- National Institutes of Health. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement.
- National Institutes of Health. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
- Semantic Scholar.
- AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Precise PEG. Linkers in PROTACs.
- Drug Discovery and Development. 7 strategies to improve PROTACs' oral bioavailability.
- ResearchGate. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
- ResearchGate.
- ResearchGate.
- WuXi AppTec. How to Improve PROTACs' Oral Bioavailability.
- WuXi AppTec DMPK. How to Improve PROTACs' Oral Bioavailability.
- National Institutes of Health.
- UniTo.
- (No Source Found)
- BenchChem.
Sources
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- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iris.unito.it [iris.unito.it]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
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- 15. researchgate.net [researchgate.net]
Overcoming the hook effect with "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate"-based degraders
A Guide for Researchers on Navigating and Overcoming the Hook Effect
Welcome to the technical support center for researchers developing and utilizing protein degraders derived from the "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. This guide is structured to help you understand, diagnose, and overcome one of the most common challenges in the field of targeted protein degradation: the hook effect.
Part 1: Frequently Asked Questions - The Hook Effect Explained
This section addresses fundamental questions about the hook effect, a phenomenon critical to understanding the dose-response relationship of your degrader.
Q1: What exactly is the "hook effect" in the context of my degrader experiments?
The hook effect is a paradoxical phenomenon observed with bifunctional degraders, such as PROTACs, where the efficiency of protein degradation decreases at high concentrations.[1][2] Instead of seeing more degradation with more compound, you observe a bell-shaped dose-response curve. At an optimal concentration, you achieve maximal degradation (a low DC50 value), but as you increase the concentration further, the protein levels begin to rebound.
Q2: What is the molecular mechanism behind the hook effect?
The hook effect arises from the fundamental mechanism of a PROTAC, which relies on forming a ternary complex (Protein of Interest - PROTAC - E3 Ligase).[3] This complex is the productive species that leads to ubiquitination and subsequent degradation of the target protein.
At optimal, lower concentrations, the PROTAC molecule effectively bridges the target protein and the E3 ligase. However, at excessively high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently. This leads to the formation of two non-productive binary complexes (Protein of Interest - PROTAC and E3 Ligase - PROTAC) that cannot bring the key players together.[4][5] This sequestration of components prevents the formation of the essential ternary complex, thus "hooking" the degradation curve and reducing efficacy.[6]
Q3: What does the hook effect look like in my experimental data?
When plotting target protein levels against a logarithmic scale of your degrader concentration, the hook effect manifests as a distinct "U" or bell-shaped curve.
-
Initial Decline: At low concentrations, you will see a dose-dependent decrease in your target protein.
-
Maximum Degradation (DCmax/Dmax): The curve will bottom out at the optimal concentration range where ternary complex formation is most efficient.
-
Rebound: As the concentration increases past this optimal point, the protein levels will start to rise again, indicating reduced degradation.
Q4: Is observing a hook effect always a negative result?
Not necessarily. While a very potent hook effect can complicate therapeutic development by creating a narrow therapeutic window, its observation in a research setting is actually a strong piece of mechanistic evidence. It confirms that your compound is likely working as a bifunctional degrader, dependent on the formation of a ternary complex, rather than through off-target toxicity or another mechanism.[6]
Part 2: Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex interactions in targeted protein degradation.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: High degrader concentrations favor non-productive binary complexes.
Part 3: Troubleshooting Guide - From Diagnosis to Solution
This section provides actionable steps for addressing the hook effect in your experiments.
Q1: My dose-response curve is irregular. How do I confirm the hook effect and not another artifact?
Causality: An irregular curve could be due to cytotoxicity, compound precipitation at high concentrations, or the hook effect. A systematic approach is needed to differentiate these possibilities.
Troubleshooting Steps:
-
Visual Inspection: Check for compound precipitation in your media at the highest concentrations.
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., CellTiter-Glo® or MTT) using the same concentrations and time points as your degradation experiment. If viability drops significantly at concentrations where you see reduced degradation, cytotoxicity may be confounding your results.
-
Use Control Compounds: Synthesize and test negative controls. An ideal negative control is a molecule where one of the binding motifs is epimerized or modified to abolish binding to either the target or the E3 ligase.[7] This control should not induce degradation at any concentration. If it shows a similar effect at high concentrations, the cause is likely non-specific toxicity.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or Carfilzomib) before adding your degrader. This should rescue the degradation of your target protein at optimal concentrations, confirming a proteasome-dependent mechanism.[7][8]
Q2: How do I properly design a dose-response experiment to define the optimal concentration window?
Causality: The hook effect can be missed entirely if the dose range is too narrow or doesn't extend to high enough concentrations. A broad, systematic titration is crucial for accurately determining DC50, Dmax (maximal degradation), and the hook effect onset.
Recommended Protocol:
-
Concentration Range: Test a wide range of concentrations, typically from 0.1 nM to 50 µM. A 10- to 12-point curve is standard.
-
Dosing Strategy: Use a semi-logarithmic dilution series (e.g., 3-fold dilutions).
-
Time Course: Perform the experiment at multiple time points (e.g., 4, 8, 16, and 24 hours) as the kinetics of degradation can vary significantly.[9] Some degraders are fast, while others are slow, which will shift the dose-response curve.
-
Data Analysis: Quantify protein levels (e.g., by Western blot densitometry or Simple Western) and plot them against degrader concentration to visualize the full curve.
Q3: What assays can directly prove that my issues are related to ternary complex formation?
Causality: The hook effect is a direct consequence of impaired ternary complex formation. Assays that measure this event in cells or biochemically can provide definitive proof and help you understand the biophysical properties of your degrader.
Recommended Assays:
| Assay Type | Technique | Information Gained | Reference |
| Cell-Based | NanoBRET™/HiBiT | Measures ternary complex formation in live cells in real-time. Can generate a bell-shaped complex formation curve that mirrors the degradation curve. | [3][10] |
| Cell-Based | TR-FRET | Quantifies ternary complex formation in cell lysates or live cells. Useful for higher-throughput screening. | [9][11] |
| Biochemical | Surface Plasmon Resonance (SPR) | Provides detailed kinetic data (kon, koff) on binary and ternary complex formation using purified proteins. Can directly measure cooperativity. | [12] |
| Biochemical | Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of binding for binary and ternary complexes, providing data on binding affinity (Kd) and cooperativity. | [7] |
| Cell-Based | Co-Immunoprecipitation (Co-IP) | A lower-throughput but powerful method. Immunoprecipitate the E3 ligase (e.g., VHL) and blot for your target protein. A signal should appear at optimal degrader concentrations and diminish at hook effect concentrations. |
Q4: The optimal concentration window for my degrader is extremely narrow. How can I improve its properties?
Causality: A narrow window is often caused by low cooperativity (α). Cooperativity is the degree to which the binding of the degrader to one protein (e.g., the E3 ligase) increases its affinity for the second protein (the POI). High positive cooperativity stabilizes the ternary complex over the binary complexes, thus dampening the hook effect.[13][7]
Strategies for Molecular Redesign:
-
Linker Optimization: The linker is not just a spacer; it actively participates in forming protein-protein interactions within the ternary complex.[14][15]
-
Length: Systematically vary the length (e.g., using different length PEG linkers). Shorter or longer linkers may relieve steric clashes or induce more favorable interactions.
-
Composition & Rigidity: Introduce more rigid elements (e.g., alkynes, rings) or different chemical functionalities to alter the conformational presentation of the warheads.
-
-
Modify E3 Ligase Binder: The choice of E3 ligase ligand (e.g., VHL vs. CRBN binders) can dramatically alter cooperativity and degradation profiles.[][17] If you are using a VHL-based system, consider exploring different VHL ligands or attachment points.
-
Alter Warhead Exit Vector: The point at which the linker is attached to your indole-based warhead is critical. Changing the exit vector can reorient the POI relative to the E3 ligase, creating new, stabilizing protein-protein interactions and increasing cooperativity.
Caption: A workflow for troubleshooting the hook effect.
Part 4: Key Experimental Protocols
Protocol 1: Wide Dose-Response Western Blot Analysis
This protocol is designed to accurately determine DC50, Dmax, and visualize a potential hook effect.
-
Cell Seeding: Seed your cells of interest in 12-well or 24-well plates at a density that ensures they are in a logarithmic growth phase (typically 60-70% confluency) at the time of harvest.
-
Compound Preparation: Prepare a 12-point, 3-fold serial dilution of your degrader in DMSO. The highest concentration should be at least 1000x the final desired concentration (e.g., 50 mM for a 50 µM final concentration). Also prepare a DMSO-only vehicle control.
-
Cell Treatment: Dilute the compound series in culture media to the final desired concentrations. Replace the existing media in your cell plates with the media containing the degrader or vehicle.
-
Incubation: Incubate the cells for your desired time point (e.g., 16 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Analysis: Quantify the band intensity for your target protein and normalize it to the loading control. Plot the normalized protein level against the log of the degrader concentration. Fit the data to a bell-shaped dose-response curve in software like GraphPad Prism.
References
-
Riching, K. M., et al. (2018). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Available at: [Link]
-
Donovan, K. A., & Fischer, E. S. (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Available at: [Link]
-
BPS Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. BPS Bioscience Blog. Available at: [Link]
-
Gadd, M. S., et al. (2017). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Angewandte Chemie. Available at: [Link]
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Biocompare. (2022). PROTACs: A Practical Guide. Available at: [Link]
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ResearchGate. (n.d.). Hook effect with PROTAC. At high intracellular PROTAC concentration... [Scientific Diagram]. Available at: [Link]
-
Mody, K., et al. (2023). Commonly used small molecule CRBN and VHL ligands of E3 ligase for PROTACs design. Medicinal Research Reviews. Available at: [Link]
-
Ahn, J., et al. (2021). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au. Available at: [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
DiscoverX. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. Available at: [Link]
-
Riching, K. M., et al. (2018). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Available at: [Link]
-
Encarnacion-Rosado, J., & Crews, C. M. (2021). Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. Available at: [Link]
-
ResearchGate. (2025). Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential. Request PDF. Available at: [Link]
-
Hanzl, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. STAR Protocols. Available at: [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Available at: [Link]
-
Bitesize Bio. (2025). An Experimental Tool-kit for Measuring Protein Stability. Available at: [Link]
-
bioRxiv. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. Available at: [Link]
-
JoVE. (2016). Video: Assays for the Degradation of Misfolded Proteins in Cells. Available at: [Link]
-
Journal of Biomedical and Translational Research. (n.d.). Targeted protein degradation: therapeutic potential and challenges of PROTACs and molecular glues. Available at: [Link]
-
YouTube. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. Available at: [Link]
-
MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Available at: [Link]
-
eScholarship.org. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Available at: [Link]
-
Drug Discovery Chemistry. (2023). Protein Degraders Molecular Glues Part 1 2023 Archive. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors. PMC. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Available at: [Link]
-
PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs).... PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. PMC. Available at: [Link]
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Optimizing linker length of "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" for improved degradation
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A Guide for Researchers Using "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" as a Synthetic Precursor
This guide is designed for researchers and drug development professionals who are using "this compound" as a foundational building block for creating Proteolysis Targeting Chimeras (PROTACs). The inherent 5-carbon alkyl chain of this molecule serves as an initial linker. This document provides troubleshooting advice and experimental protocols to systematically optimize this linker for enhanced target protein degradation.
Introduction: The Central Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the PROTAC's efficacy.[2][3][] An optimized linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent proteasomal degradation of the POI.[1][5] Conversely, a suboptimal linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive orientation that fails to trigger ubiquitination.[3][]
The starting molecule, "this compound," provides a 5-atom alkyl chain, a common and flexible starting point for linker design.[1][] This guide will address common challenges and questions that arise when this initial linker length proves suboptimal for achieving desired degradation.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My initial PROTAC, synthesized from "this compound," shows poor or no degradation of my target protein. What is the most likely linker-related issue?
Answer: Poor degradation with an initial PROTAC design frequently points to a suboptimal linker length. The fixed length of the pentanoate chain may be either too short, causing steric clashes between the POI and E3 ligase, or too long, failing to bring the two proteins into effective proximity for ubiquitin transfer.[3] Additionally, high concentrations of a potent PROTAC can lead to the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3) dominates over the productive ternary complex, paradoxically reducing degradation.[7][8]
Troubleshooting Workflow:
-
Confirm Target Engagement: Before modifying the linker, ensure both the POI ligand and the E3 ligase ligand are binding to their respective targets in the context of the full PROTAC molecule. This can be assessed using techniques like cellular thermal shift assays (CETSA) or fluorescence polarization (FP).
-
Evaluate a Range of Concentrations: Perform a dose-response experiment across a wide concentration range (e.g., 1 nM to 10 µM) to check for a potential hook effect.[7] If degradation is observed only at lower concentrations and diminishes at higher ones, this suggests that linker length and ternary complex stability are key issues.
-
Synthesize a Linker Length Library: The most direct way to address this is to synthesize a small library of PROTACs with varying linker lengths. Starting from the initial 5-carbon chain, synthesize analogues with shorter (e.g., 3-carbon) and longer (e.g., 6, 8, 10-carbon) alkyl chains. It is also beneficial to explore different linker compositions, such as incorporating polyethylene glycol (PEG) units to enhance solubility and modulate flexibility.[1][]
Workflow for Linker Length Optimization
Caption: Workflow for systematic linker length optimization.
Question 2: How do I quantitatively compare the degradation efficiency of my different linker-modified PROTACs?
Answer: To rigorously compare your PROTACs, you need to determine two key parameters from a dose-response experiment: DC50 and Dmax .[9][10]
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. It is a measure of potency.
-
Dmax : The maximum percentage of protein degradation observed. It is a measure of efficacy.
Experimental Protocol: Determining DC50 and Dmax via Western Blot
-
Cell Culture: Plate your chosen cell line in multi-well plates (e.g., 12-well or 24-well) and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC analogue in fresh culture medium. A common starting range is 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Treat the cells with the PROTAC dilutions for a fixed period (e.g., 18-24 hours). The optimal time should be determined empirically.
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.[10]
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the bands using an ECL substrate and a digital imager.[10]
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control for each concentration.
-
Normalize the POI band intensity to its corresponding loading control.
-
Calculate the percentage of protein remaining for each treatment relative to the vehicle control. The percent degradation is 100% - % remaining.
-
Plot the percent degradation (Y-axis) against the log of the PROTAC concentration (X-axis) and fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to determine the DC50 and Dmax values.[10]
-
Data Presentation Example:
| Linker Modification | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Initial (C5) | 5 | >1000 | < 20 |
| Analogue 1 (C3) | 3 | 850 | 45 |
| Analogue 2 (C6) | 6 | 75 | 92 |
| Analogue 3 (C8) | 8 | 150 | 85 |
| Analogue 4 (PEG2) | 8 | 50 | 95 |
This is example data and does not reflect actual experimental results.
Question 3: I've tried several alkyl chain lengths and still see poor degradation. What other linker properties should I consider modifying?
Answer: If simply varying the length of a simple alkyl chain is insufficient, you should explore other linker characteristics that profoundly impact ternary complex formation and stability.[][5]
-
Linker Rigidity: Highly flexible linkers like long alkyl chains can have a high entropic penalty when forming the ternary complex.[1] Introducing rigid elements, such as piperazine/piperidine rings or alkynes (often installed via click chemistry), can constrain the conformational freedom of the PROTAC.[1][][5] This can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and improving ternary complex stability.[5]
-
Linker Composition and Physicochemical Properties:
-
Solubility: Alkyl chains are lipophilic. If your PROTAC has poor aqueous solubility, it may not reach its intracellular target effectively. Incorporating polar groups, such as PEG units or ethers, can improve solubility and cell permeability.[1][]
-
Protein-Protein Interactions: The linker itself can form productive interactions with the surfaces of the POI or E3 ligase, contributing to the stability of the ternary complex.[11] Exploring different functional groups within the linker can help discover these favorable interactions.
-
-
Linker Attachment Point: The exit vector from your POI ligand (the 5-bromo-1H-indole moiety) is crucial.[3] While the N1 position of the indole is a common attachment point, it may not be optimal. If structural data (e.g., a co-crystal structure of your ligand bound to the POI) is available, analyze it for solvent-exposed regions that might represent better attachment points for the linker, minimizing disruption to key binding interactions.[2][3]
Diagram of PROTAC Ternary Complex Formation
Caption: A PROTAC facilitates the ubiquitination of a POI.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Kozicka, Z., & Thomä, N. H. (2021). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1-15. [Link]
-
Donovan, K. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Li, D., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Cell Communication and Signaling, 20(1), 12. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. [Link]
-
Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 275, 116443. [Link]
-
Gu, C., et al. (2023). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. [Link]
-
CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. CP Lab Safety. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Schapira, M., et al. (2019). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Nature Chemical Biology, 15(7), 673-683. [Link]
-
Schöber, M., et al. (2023). Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]
-
MarinBio. (2023). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio Blog. [Link]
-
Liu, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-21. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : this compound. Pharmaffiliates. [Link]
-
Ciulli, A. (2022, March 23). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
ResearchGate. (n.d.). (A) Dose response curves, DC50 and Dmax calculations for compounds 7... ResearchGate. [Link]
-
ResearchGate. (2010). Preparation of Ethyl 5-Iodo-1H-indole-2-carboxylate. ResearchGate. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
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Technical Support Center: Addressing Off-Target Effects of Indole-Based Kinase-Targeting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding off-target effects observed with PROTACs utilizing 5-bromoindole or related indole-based warheads, particularly those designed to target protein kinases and recruit the Cereblon (CRBN) E3 ligase.
As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to help you diagnose issues, design robust experiments, and optimize your molecules for enhanced selectivity and potency.
Troubleshooting Guide: Diagnosing and Mitigating Off-Target Degradation
This section addresses specific problems you may encounter during your research in a direct question-and-answer format.
Q1: My proteomics data shows my indole-based PROTAC degrades multiple proteins. How do I confidently identify true off-targets versus downstream effects?
Answer: This is a critical first step. Distinguishing direct off-target degradation from the downstream consequences of degrading your primary target requires a carefully controlled, time-resolved proteomics experiment. Simply comparing a single timepoint with a vehicle control is insufficient.
The gold standard is a quantitative, multiplexed proteomics study (e.g., using Tandem Mass Tags - TMT) to obtain a global and unbiased view of protein-level changes.[1]
Core Rationale: The key is to identify proteins that are degraded as rapidly as your primary target, as these are the most likely direct off-targets. Downstream effects (e.g., degradation of a transcription factor's downstream gene products) will manifest at later time points.
Recommended Protocol: Time-Resolved Global Proteomics
-
Experimental Groups: Prepare lysates from cells treated with the following:
-
Vehicle Control: (e.g., 0.1% DMSO) - Establishes the baseline proteome.
-
Active PROTAC: Your indole-based PROTAC of interest.
-
Inactive Epimer Control: A stereoisomer of your PROTAC that is unable to bind either the target or the E3 ligase. This is the most rigorous control, as it has nearly identical physicochemical properties but is mechanistically inert, helping to rule out artifacts.[2]
-
Warhead-Only Control: The 5-bromoindole-containing ligand that binds your target kinase. This helps identify effects from target inhibition alone.
-
E3 Ligase-Only Control: The CRBN-recruiting ligand (e.g., pomalidomide). This is crucial for identifying E3 ligase-dependent neosubstrate degradation.[3]
-
-
Time Course: Treat cells for a short (e.g., 2-6 hours) and a long (e.g., 16-24 hours) duration. Shorter timepoints are more likely to reveal direct degradation events.[4]
-
Sample Processing: Lyse cells, digest proteins into peptides, label with TMT reagents, and analyze via LC-MS/MS.
-
Data Analysis:
-
Generate volcano plots for each timepoint, comparing the Active PROTAC to the Vehicle Control.
-
Identify proteins that are significantly downregulated (e.g., p-value < 0.05, fold-change < 0.5).
-
Crucially, filter your list of potential off-targets: A protein is a high-confidence direct off-target if it is significantly degraded by the Active PROTAC but NOT by the Inactive Epimer or Warhead-Only controls at early time points.
-
If a protein is degraded by both the Active PROTAC and the E3 Ligase-Only Control , it is a known neosubstrate of the E3 ligase (e.g., zinc-finger proteins for CRBN).[5][6]
-
Caption: On-target vs. off-target degradation mechanisms.
Q3: How can I experimentally prove whether my off-target kinase degradation is driven by the warhead or by favorable ternary complex interactions?
Answer: This is an excellent question that gets to the heart of PROTAC selectivity. Affinity of the warhead for an off-target does not guarantee its degradation. The stability of the PROTAC-induced ternary complex (Off-Target:PROTAC:E3 Ligase) is the ultimate driver. [3]A weak binder can be potently degraded if it forms a very stable ternary complex, and a strong binder may not be degraded at all if ternary complex formation is unfavorable. Here is a workflow to dissect these contributions:
| Experiment | Purpose | Methodology | Interpretation of Positive Result |
| 1. Kinome Scan | Measure binary binding affinity of the warhead. | Use a competitive binding assay (e.g., KINOMEscan™) with the warhead-only compound against a large panel of kinases. | The warhead binds directly to the off-target kinase, confirming it as a potential liability. This suggests a warhead-driven promiscuity issue. |
| 2. Cellular Target Engagement | Confirm warhead binds the off-target in a cellular context. | Perform a Cellular Thermal Shift Assay (CETSA) with the warhead-only compound. | The warhead stabilizes the off-target kinase against thermal denaturation, proving engagement in cells. |
| 3. Ternary Complex Formation Assay | Directly measure the stability of the ternary complex. | Use biophysical methods like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to measure the binding and cooperativity (alpha factor) of the POI:PROTAC:E3 ligase complex. | The Active PROTAC induces a stable ternary complex with the off-target kinase and the E3 ligase. A high positive cooperativity (α > 1) indicates that the binding of one protein enhances the binding of the other, strongly suggesting a ternary complex-driven effect. [7] |
| 4. E3 Ligase Swap | Determine the influence of the specific E3 ligase. | Synthesize a new PROTAC with the same indole warhead and a similar linker, but attached to a VHL ligand instead of a CRBN ligand. | If the VHL-recruiting PROTAC still degrades the off-target kinase, the effect is likely driven by the warhead and favorable interactions with VHL. If degradation is abolished, the original off-target effect was dependent on specific, favorable protein-protein interactions between that kinase and CRBN. [3] |
Q4: I've confirmed my off-target liabilities. What are the best strategies to re-design my indole-based PROTAC for better selectivity?
Answer: A systematic, multi-pronged approach is required. You should address each component of the PROTAC: the warhead, the linker, and the E3 ligase ligand.
Decision Tree for PROTAC Redesign
Caption: Decision tree for redesigning a more selective PROTAC.
Detailed Redesign Strategies:
-
To Address CRBN Neosubstrate Degradation:
-
Modify the CRBN Ligand: Research has shown that the site of linker attachment on the phthalimide ring of pomalidomide is critical. Moving the linker attachment point to the C5 position has been demonstrated to significantly reduce off-target degradation of zinc-finger proteins. [6][8]Adding a fluoro group at the 6' position can also mitigate these effects. * Switch to VHL: The most definitive way to eliminate CRBN-dependent off-targets is to switch to a different E3 ligase. VHL does not have the same known neosubstrate liabilities as CRBN. [9]
-
-
To Address Off-Target Kinase Degradation:
-
Improve Warhead Selectivity: Use structure-activity relationship (SAR) data to guide modifications to the 5-bromoindole warhead. The goal is to introduce chemical changes that decrease its affinity for off-target kinases while maintaining or improving affinity for your primary target.
-
Optimize the Linker: This is a powerful but empirical strategy. The linker dictates the orientation and proximity of the two proteins in the ternary complex. [10] * Change Length/Composition: Systematically vary the length and type of linker (e.g., PEG vs. alkyl). A different linker may create a conformation that is productive for your on-target but sterically clashes or is otherwise unfavorable for the off-target.
-
Change Attachment Vector: Altering where the linker connects to the indole warhead can have a profound impact on the ternary complex geometry and, therefore, selectivity. [7]
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the "hook effect" and how does it relate to off-target analysis?
-
A: The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. [11]This occurs because the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (PROTAC:Target and PROTAC:E3 Ligase) that cannot form the productive ternary complex. While not a direct off-target effect, it's a critical concept in dose-response experiments. Misinterpreting a hook effect as a loss of activity could lead to using excessively high, off-target-prone concentrations in other assays. Always perform a full dose-response curve to determine the optimal concentration (DC₅₀) and observe for a potential hook effect.
-
-
Q: How do I choose the right cell line for my off-target profiling experiments?
-
A: Your choice should be guided by E3 ligase expression. For a CRBN-recruiting PROTAC, you must use a cell line that expresses sufficient levels of Cereblon. It is best practice to confirm CRBN expression by western blot. Furthermore, using a panel of cell lines from different tissue origins can help identify cell-type-specific off-target effects.
-
-
Q: Are there computational methods to predict off-target effects of PROTACs?
-
A: This is an emerging and challenging area. While computational tools can predict warhead binding to off-target kinases, predicting the stability of the resulting ternary complex is much more difficult. [2]AlphaFold and other modeling programs are being explored to model ternary complexes (PRosettaC), but these methods are still in development and require experimental validation. Currently, empirical screening via proteomics remains the most reliable method.
-
-
Q: My warhead is very promiscuous. Is it still possible to make a selective PROTAC?
-
A: Yes. Seminal studies have shown that a PROTAC built with a non-selective kinase inhibitor that binds to over 50 kinases can be surprisingly selective, degrading fewer than 15. [3][12]This "added layer" of selectivity comes from the requirement to form a stable ternary complex. This demonstrates that even with a promiscuous warhead, careful optimization of the linker and E3 ligase choice can produce a highly selective degrader.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog [oreateai.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 7. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
Enhancing metabolic stability of PROTACs with "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" linkers
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working to optimize the metabolic stability of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on strategies involving alkyl-indole-based linkers, exemplified by structures like "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate". Our goal is to provide actionable troubleshooting advice and robust experimental protocols grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding PROTAC stability and the specific characteristics of alkyl-indole linkers.
Q1: What is PROTAC metabolic stability and why is it a critical parameter?
Metabolic stability refers to a molecule's susceptibility to biotransformation by drug-metabolizing enzymes. For a PROTAC, which is a large "beyond Rule of Five" molecule, poor metabolic stability leads to rapid clearance from the body, short half-life, and insufficient systemic exposure to induce effective protein degradation in vivo.[1] Metabolites formed from the breakdown of a PROTAC, particularly through linker cleavage, can also compete with the parent molecule for binding to the target protein or the E3 ligase, potentially acting as antagonists and reducing efficacy.[2] Therefore, engineering metabolic stability is a critical step in translating a potent in vitro degrader into a viable therapeutic candidate.
Q2: Why are PROTAC linkers often a primary site of metabolic liability?
The linker is a crucial component that connects the two active ligands of a PROTAC.[] Due to their often flexible and solvent-exposed nature, linkers are readily accessible to metabolic enzymes.[] Common linker motifs like polyethylene glycol (PEG) and long alkyl chains are particularly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily CYP3A4.[5][6] Furthermore, functional groups used to connect the linker to the ligands, such as esters and amides, can be targets for hydrolytic enzymes like esterases and amidases.[7] Studies have consistently shown that the linker is often the most metabolically labile part of the PROTAC molecule.[5][8]
Q3: What are the theoretical metabolic advantages and liabilities of an alkyl-indole linker like "this compound"?
This linker class combines a flexible alkyl chain with a more rigid aromatic indole moiety.
-
Potential Advantages:
-
Alkyl Chain Stability: Saturated alkyl chains are generally more metabolically inert to oxidative cleavage than PEG chains, which can undergo progressive shortening.[]
-
Rigidity: The indole group introduces a degree of rigidity, which can improve metabolic stability by constraining the PROTAC into a conformation less favorable for enzymatic binding.[][10]
-
Blocked Metabolism: The bromo-substituent on the indole ring may serve as a "metabolic blocker," preventing oxidation at what might otherwise be a susceptible position.
-
-
Potential Liabilities (Metabolic "Hotspots"):
-
Indole Oxidation: The indole ring itself, despite the bromo-substituent, can be a target for CYP-mediated oxidation at other positions.
-
Alkyl Chain Hydroxylation: The pentanoate alkyl chain can be hydroxylated, typically at the terminal or sub-terminal positions.[]
-
Ester Hydrolysis: The ethyl ester is a significant potential liability, susceptible to rapid hydrolysis by plasma and hepatic esterases.[7] This would cleave the PROTAC, releasing the E3 ligase ligand (or warhead, depending on orientation) as a separate metabolite.
-
Q4: Which in vitro systems are best for assessing PROTAC metabolism?
A tiered approach is recommended. No single assay captures all metabolic pathways.
-
Liver Microsomes (HLM, MLM): These preparations are rich in phase I CYP enzymes and are excellent for initial screening of oxidative metabolism.[6] They are cost-effective and have high throughput.
-
Plasma/Whole Blood: Essential for identifying instability caused by hydrolases (e.g., esterases, amidases) that are abundant in blood but absent in microsomes.[6]
-
Liver S9 Fraction: This includes both microsomal (Phase I) and cytosolic (some Phase I, like aldehyde oxidase, and Phase II) enzymes. It should be used if metabolism by non-CYP enzymes like aldehyde oxidase (AO) is suspected.[6][7]
-
Hepatocytes: As the "gold standard" for in vitro metabolism, cryopreserved hepatocytes contain a full suite of Phase I and Phase II enzymes, as well as transporters.[5] They provide the most comprehensive picture of hepatic metabolism before moving into animal studies.
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide is formatted to help you diagnose and solve specific problems encountered during the development of PROTACs featuring alkyl-indole linkers.
Issue 1: Rapid Clearance in Human Liver Microsomes (HLM)
-
Symptom: Your PROTAC shows a short half-life (T½ < 30 minutes) in an HLM assay.
-
Causality Analysis: This result strongly suggests that your PROTAC is a substrate for CYP enzymes. The metabolic soft spot could be on the linker, the warhead, or the E3 ligase ligand.
-
Troubleshooting & Solutions:
| Possible Cause | Diagnostic Strategy | Proposed Solution |
| Linker Oxidation | Metabolite Identification (MetID): Use high-resolution LC-MS/MS to analyze the HLM incubate. Look for mass shifts corresponding to oxidation (+16 Da for hydroxylation) on the parent molecule. Fragment the metabolite to pinpoint the location of the modification (e.g., on the indole ring or alkyl chain). | 1. Introduce Blocking Groups: If oxidation occurs on the indole, consider adding metabolically inert groups like fluorine at the hotspot. If it occurs on the alkyl chain, deuteration of the susceptible C-H bonds can slow the rate of metabolism via the kinetic isotope effect. 2. Increase Rigidity: Replace the linear pentanoate chain with a more rigid structure, such as a piperidine or piperazine ring, which can improve metabolic stability by creating steric hindrance at the enzyme's active site.[][5] |
| Ligand Liability | 1. Run Ligands as Controls: Test the metabolic stability of the individual warhead and E3 ligase ligand in the same HLM assay.[5] 2. MetID Analysis: Check if the identified metabolites correspond to modifications on the ligands rather than the linker.[] | Modify the Ligand: If a ligand is identified as the primary metabolic liability, consult the literature for known stable analogues or apply standard medicinal chemistry strategies (e.g., blocking oxidative hotspots with fluorine) to the ligand itself.[] |
Issue 2: Instability in Plasma or Whole Blood
-
Symptom: The PROTAC is stable in HLM assays but degrades rapidly in plasma stability assays.
-
Causality Analysis: This pattern points directly to enzymatic activity present in blood but not liver microsomes. For a PROTAC with an "this compound" linker, the most likely culprit is the hydrolysis of the ethyl ester by plasma esterases.[7]
-
Troubleshooting & Solutions:
| Possible Cause | Diagnostic Strategy | Proposed Solution |
| Ester Hydrolysis | MetID in Plasma: Use LC-MS/MS to confirm the appearance of the cleaved carboxylic acid metabolite and the corresponding released ligand fragment. | 1. Replace Ester with Amide: The most common solution is to replace the ester linkage with a more stable amide bond. Amides are significantly less susceptible to hydrolysis by esterases. 2. Increase Steric Hindrance: If an ester is required, replace the ethyl group with a bulkier group like a tert-butyl ester. The increased steric bulk can hinder the approach of hydrolytic enzymes, thereby increasing the half-life. |
Issue 3: Good in vitro Stability but Poor in vivo Exposure
-
Symptom: The PROTAC has an acceptable T½ in both HLM and plasma assays, but pharmacokinetic (PK) studies in animals show a very low area under the curve (AUC).
-
Causality Analysis: This "in vitro-in vivo disconnect" can arise from several factors, including high first-pass metabolism not captured by microsomes, poor cell permeability, or rapid clearance by non-hepatic tissues.
-
Troubleshooting & Solutions:
| Possible Cause | Diagnostic Strategy | Proposed Solution |
| Non-CYP Metabolism | Test in Liver S9 or Hepatocytes: Incubate the PROTAC with liver S9 fractions or cryopreserved hepatocytes.[6] Rapid clearance in these systems, but not in microsomes, suggests the involvement of cytosolic enzymes like Aldehyde Oxidase (AO), which can metabolize heteroaromatic rings like indole.[7] | Modify Heteroaromatic Ring: If AO-mediated metabolism is confirmed, medicinal chemistry strategies to reduce the electron density of the indole ring or block the site of metabolism may be necessary. |
| Poor Permeability / High Efflux | Run Permeability Assays: Use assays like the Caco-2 permeability assay to determine if the PROTAC has poor passive diffusion or is a substrate for efflux transporters.[11] | Optimize Physicochemical Properties: The linker plays a key role in permeability. Modulating properties like lipophilicity and the number of rotatable bonds can improve permeability. Sometimes, replacing an alkyl linker with a PEG-type linker can improve permeability by promoting folded conformations that shield polar surface area.[12][13] |
Section 3: Key Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the intrinsic clearance and half-life of a PROTAC due to phase I metabolism.
Materials:
-
Test PROTAC (10 mM stock in DMSO)
-
Human Liver Microsomes (20 mg/mL stock)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control: Verapamil (high clearance)
-
Negative Control: Warfarin (low clearance)
-
Quenching Solution: Acetonitrile with a suitable internal standard (e.g., Tolbutamide)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the HLM working solution and the test PROTAC (final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point for sampling.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a well containing cold quenching solution to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining PROTAC versus time. The slope of the line (k) is used to calculate the half-life (T½ = 0.693 / k).
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of a PROTAC in the presence of plasma enzymes (e.g., esterases).
Materials:
-
Test PROTAC (10 mM stock in DMSO)
-
Control Plasma (e.g., Human, Rat)
-
Phosphate Buffer (pH 7.4)
-
Quenching Solution: Acetonitrile with internal standard
Procedure:
-
Preparation: Thaw plasma at 37°C. Dilute plasma with phosphate buffer if necessary (e.g., 50% plasma).
-
Initiation: Add the test PROTAC (final concentration 1-5 µM) to the plasma and vortex gently. This is your T=0 time point.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot.
-
Quenching & Analysis: Follow steps 5-8 from the HLM protocol above. A control incubation in buffer or heat-inactivated plasma should be run in parallel to account for any non-enzymatic degradation.
Section 4: Data Interpretation & Visualization
Diagrams
Caption: PROTAC Mechanism of Action.
Caption: Potential Metabolic Hotspots on an Alkyl-Indole PROTAC.
Caption: Troubleshooting Workflow for Poor Metabolic Stability.
Tables
Table 1: Typical Metabolic Half-Life Classifications (in HLM)
| Classification | Half-Life (T½) in minutes | Implication |
| High Clearance | < 30 | Likely to have poor oral bioavailability and short in vivo half-life. Requires optimization. |
| Medium Clearance | 30 - 60 | May be acceptable, but improvement is desirable. |
| Low Clearance | > 60 | Good intrinsic metabolic stability. Less likely to be a liability. |
Table 2: Key Enzymes in PROTAC Metabolism and Recommended Assay Systems
| Enzyme Class | Primary Function | Key Enzymes | Recommended In Vitro System |
| Cytochrome P450s | Oxidation, Dealkylation | CYP3A4, CYP2D6, etc. | Liver Microsomes, S9 Fraction, Hepatocytes[6] |
| Hydrolases | Ester/Amide Cleavage | Carboxylesterases (CES) | Plasma, Whole Blood, S9 Fraction, Hepatocytes[7] |
| Aldehyde Oxidase (AO) | Oxidation of N-heterocycles | AOX1 | Liver S9 Fraction (Human), Hepatocytes[6] |
| UGTs | Glucuronidation (Phase II) | UGT isoforms | Hepatocytes, Liver S9 + UDPGA cofactor |
Section 5: References
-
Testa, B., & Cruciani, G. (2022). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry.
-
Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12513-12530.
-
WuXi AppTec. (2023). Improving PROTAC Drugs with MetID Studies. WuXi AppTec Insights.
-
WuXi AppTec DMPK. (2023). How to Address the Challenges of PROTAC Metabolism. WuXi AppTec Insights.
-
Shanu-Wilson, J. (2024). Metabolism of Targeted Protein Degraders. Hypha Discovery Blogs.
-
BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences Tech Support.
-
Waters Corporation. (2025). Rapid Identification of the In Vivo Biotransformations of a Targeted Protein Degrader (PROTACs) Using Xevo G3. Waters Application Note.
-
BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs. BOC Sciences Tech Support.
-
Sun, R., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Future Medicinal Chemistry, 14(24), 1835-1852.
-
Edvinsson, P., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(18), 13487-13497.
-
Wang, Y., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry, 255, 115403.
-
Thermo Fisher Scientific. (n.d.). Metabolite Identification Applications. Thermo Fisher Scientific.
-
Plumb, R. S., et al. (2022). Rapid Determination Of The Pharmacokinetics, Metabolism, Elimination And Tissue Distribution Of A PROTACs Drug Using UHPLC. Waters Corporation Poster.
-
BenchChem. (2025). Technical Support Center: Strategies to Enhance Metabolic Stability of PEGylated PROTACs. BenchChem.
-
Mass Analytica. (2020). PROTAC Metabolite Identification. Mass Analytica.
-
BenchChem. (2025). Technical Support Center: Enhancing PROTAC Stability in Biological Assays. BenchChem.
-
Dong, Y., et al. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences.
-
Zhang, X., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 17(1), 73-87.
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657.
-
ResearchGate. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate.
-
ResearchGate. (2020). Effect of the length of linear linkers on metabolic stability. ResearchGate.
-
BenchChem. (2025). Alkyl vs. PEG Linkers in PROTACs: A Comparative Guide for Researchers. BenchChem.
-
Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(12), 1438-1455.
-
BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
-
Li, H., et al. (2023). Alkenyl oxindole is a novel PROTAC moiety that recruits the CRL4DCAF11 E3 ubiquitin ligase complex for targeted protein degradation. PLOS Biology, 21(11), e3002372.
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 613869.
-
Popova, A. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 235-256.
-
Di Bona, S., et al. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. Journal of Medicinal Chemistry, 66(14), 9307-9323.
-
WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs. WuXi AppTec Insights.
-
Steinebach, C., et al. (2022). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry, 65(11), 7678-7700.
-
Cheng, S., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Molecules, 27(15), 4811.
-
Tsoni, S., & Tsonis, A. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 15(10), 1159-1169.
-
Chen, Y., et al. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews, 52(24), 8489-8507.
-
Li, Y., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 1.
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- 10. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low degradation efficiency in "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" PROTACs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting Proteolysis-Targeting Chimeras (PROTACs). This guide, curated by Senior Application Scientists, provides in-depth, experience-driven solutions to common challenges encountered during the development and experimental validation of PROTACs, with a focus on addressing low degradation efficiency. While the principles discussed are broadly applicable, we will use "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" containing PROTACs as a conceptual framework.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding suboptimal PROTAC performance.
Q1: What is the fundamental mechanism of action for a PROTAC?
A PROTAC, or Proteolysis-Targeting Chimera, is a heterobifunctional molecule designed to eliminate specific proteins of interest (POIs) from within a cell.[1][2] It achieves this by hijacking the cell's own ubiquitin-proteasome system (UPS).[2][] A PROTAC consists of three key components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4] By simultaneously binding to both the POI and an E3 ubiquitin ligase, the PROTAC forms a ternary complex.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[5]
Q2: I'm observing very little to no degradation of my target protein. What are the most common initial culprits?
Low degradation efficiency is a frequent hurdle in PROTAC development. The primary reasons often fall into one of these categories:
-
Poor Cell Permeability: The PROTAC molecule may not be efficiently crossing the cell membrane to reach its intracellular target.[7][8]
-
Ineffective Ternary Complex Formation: The PROTAC may not be effectively bringing together the target protein and the E3 ligase.[9][10] The geometry and stability of this complex are critical for ubiquitination.
-
Suboptimal Linker: The length and composition of the linker are crucial for productive ternary complex formation.[6][11] An inappropriate linker can lead to steric hindrance or an unproductive orientation of the POI and E3 ligase.[12]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to degradation, thus reducing overall efficiency.[13]
-
Issues with the Ubiquitin-Proteasome System: The cellular machinery responsible for degradation may be compromised or a limiting factor.
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" describes the phenomenon where the degradation of a target protein decreases at high PROTAC concentrations.[13] This occurs because an excess of the PROTAC molecule can lead to the formation of separate binary complexes with the target protein and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[13] To mitigate the hook effect, it is essential to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.[13]
Q4: How important is the choice of E3 ligase?
The choice of E3 ligase is critical. The human genome encodes over 600 E3 ligases, but only a handful are commonly used in PROTAC design, with Von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most frequent.[14][15] The selected E3 ligase must be expressed in the cell type of interest and its recruitment should lead to efficient ubiquitination of the target protein. If you are observing low degradation, it may be beneficial to test PROTACs that recruit different E3 ligases.[16]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low degradation efficiency.
Scenario 1: No Degradation of the Target Protein Observed
If your initial experiments, typically assessed by Western blot, show no reduction in the levels of your target protein, a systematic evaluation of the PROTAC's journey and function is necessary.
Before delving into complex biological assays, it's crucial to confirm that the PROTAC is stable and entering the cells.
-
Causality: A PROTAC cannot induce degradation if it doesn't reach its intracellular target. Due to their larger size, PROTACs often have poor cell permeability.[7][8]
-
Troubleshooting Protocol:
-
Compound Characterization: Confirm the identity and purity of your PROTAC batch using techniques like LC-MS and NMR.
-
Cell Permeability Assay: Utilize mass spectrometry-based methods to quantify the intracellular concentration of your PROTAC after incubation with your cell line.
-
| Parameter | Method | Expected Outcome |
| Compound Purity | LC-MS, NMR | >95% purity with correct mass and structure |
| Intracellular Concentration | LC-MS/MS of cell lysates | Detectable levels of PROTAC inside the cell |
If the PROTAC is entering the cell, the next step is to ensure it can bind to its intended targets.
-
Causality: The formation of the ternary complex is predicated on the PROTAC's ability to bind to both the protein of interest (POI) and the E3 ligase.[17]
-
Troubleshooting Protocol:
-
Cellular Thermal Shift Assay (CETSA): This assay measures target engagement in intact cells by assessing changes in protein thermal stability upon ligand binding.
-
NanoBRET™ Target Engagement Assay: A live-cell assay that can quantify the binding of the PROTAC to either the target protein or the E3 ligase.
-
Successful binding to both the POI and the E3 ligase does not guarantee the formation of a stable and productive ternary complex.
-
Causality: The stability and geometry of the ternary complex are critical for efficient ubiquitination.[10][18] The linker plays a pivotal role in this process.[6][11][12]
-
Troubleshooting Protocol:
-
Co-immunoprecipitation (Co-IP): Treat cells with your PROTAC and then immunoprecipitate the target protein. Probe for the presence of the E3 ligase in the immunoprecipitate via Western blot.
-
In Vitro Proximity Assays (e.g., TR-FRET, AlphaLISA): These biochemical assays can directly measure the formation of the ternary complex in a cell-free system.[6]
-
Scenario 2: Incomplete or Weak Degradation
In this scenario, you observe some degradation, but it is not as robust as expected.
-
Causality: As mentioned with the "hook effect," PROTAC activity is highly concentration-dependent.[13] Degradation is also a time-dependent process.
-
Troubleshooting Protocol:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment, testing a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation (DC50) and to observe any potential hook effect.[13]
-
Time-Course Experiment: Treat cells with the optimal PROTAC concentration and harvest at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to determine the kinetics of degradation.
-
| Parameter | Experiment | Goal |
| Concentration | Dose-Response | Determine DC50 and identify hook effect |
| Time | Time-Course | Determine time to maximal degradation (Dmax) |
If degradation is still weak after optimization, the issue may lie within the cellular degradation machinery.
-
Causality: The PROTAC is merely a facilitator; the ultimate degradation is carried out by the ubiquitin-proteasome system.[]
-
Troubleshooting Protocol:
-
Proteasome Inhibition Control: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, you should see a rescue of the target protein levels.
-
Ubiquitination Assay: Treat cells with your PROTAC and a proteasome inhibitor. Immunoprecipitate the target protein and perform a Western blot for ubiquitin to confirm that your PROTAC is inducing ubiquitination of the target.
-
Proteasome Activity Assay: Measure the chymotrypsin-like activity of the proteasome in your cell lysates to ensure the proteasome is functional.[19][20]
-
III. Experimental Workflows and Protocols
Workflow for Troubleshooting No Degradation
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. lifesensors.com [lifesensors.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 17. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Proteasome 20S Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 20. ubpbio.com [ubpbio.com]
"Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" linker rigidity and its impact on PROTAC activity
Topic: "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" Linker Rigidity and Its Impact on PROTAC Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Linker as the Architect of Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker connecting them.[2][3] While the ligands provide specificity, the linker is the critical architect of the entire system. It is not a passive spacer but an active component that dictates the geometry, stability, and efficacy of the crucial POI-PROTAC-E3 ligase ternary complex.[4][5]
This guide uses This compound as a model for a common class of PROTAC linkers: those combining flexible alkyl chains with semi-rigid aromatic systems. This specific structure features a flexible five-carbon alkyl chain (pentanoate) and a more conformationally restricted bromo-indole moiety. Understanding how to harness and troubleshoot this combination is key to designing potent and effective degraders.
This resource provides frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments with similar alkyl-aromatic linkers.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical advantages and disadvantages of a hybrid linker like "this compound"?
Answer: This linker class represents a strategic compromise between fully flexible and fully rigid linkers.
-
Advantages:
-
Reduced Entropic Penalty: The rigid indole group can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic cost associated with a fully flexible linker binding to two proteins.[4]
-
Improved Physicochemical Properties: Aromatic systems can be used to tune properties like solubility and cell permeability. The indole, for instance, might engage in beneficial π-stacking interactions within the ternary complex.[1]
-
Vectorial Control: The rigid component provides a more defined exit vector from the ligand, offering better control over how the POI and E3 ligase are brought together.[4]
-
Tunable Flexibility: The alkyl chain's flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex geometry, which might be difficult with a completely rigid linker.[4][5]
-
-
Disadvantages:
-
Conformational Clashes: An improperly designed rigid element can introduce steric hindrance, preventing the formation of a stable ternary complex.[6]
-
Metabolic Liability: Indole rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The ethyl ester is prone to hydrolysis by cellular esterases, which could lead to poor metabolic stability.[3]
-
Synthetic Complexity: While more straightforward than highly complex linkers, they are more challenging to synthesize than simple PEG or alkyl chains.[4]
-
| Linker Component | Advantages | Disadvantages |
| Flexible Alkyl Chain | Synthetically accessible; allows conformational sampling to find productive binding modes.[4] | High number of rotatable bonds can lead to an entropic penalty upon binding; may have poor solubility and higher metabolic susceptibility.[4][5] |
| Rigid Indole Moiety | Can pre-organize the PROTAC for binding, reducing entropic penalty; may form specific, stabilizing interactions (e.g., π-stacking).[1][4] | Can introduce steric clashes if geometry is incorrect; may be more synthetically challenging to incorporate.[2][3] |
Q2: How does the length of the pentanoate (five-carbon) chain impact PROTAC activity?
Answer: The linker length is a critical parameter that must be empirically optimized for every new PROTAC system.[4][]
-
Too Short: A short linker may cause steric clashes between the POI and the E3 ligase, preventing the simultaneous binding required for ternary complex formation.[6][8]
-
Too Long: An excessively long linker might not effectively bring the two proteins into proximity for efficient ubiquitin transfer. This can also lead to the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex.[4]
-
Optimal Length: The ideal length facilitates productive protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which stabilizes the ternary complex and maximizes degradation efficiency.[4]
Systematic evaluation is key. Starting with the pentanoate (C5) chain, it is advisable to synthesize analogues with shorter (C3, C4) and longer (C6, C7) chains to determine the optimal length for your specific POI-E3 pair.[1]
Q3: How should I determine the attachment points for this type of linker?
Answer: The selection of attachment points, or "exit vectors," on your warhead and E3 ligase ligand is a crucial design choice.[4] The goal is to connect the linker at a position that does not disrupt the essential binding interactions of either ligand with its respective protein.[4][9]
The ideal attachment point is typically a solvent-exposed region of the ligand when it is bound to its target.[4][9] Computational modeling or, ideally, co-crystal structures of the ligands bound to their proteins can help identify these solvent-exposed vectors, minimizing the risk of disrupting binding affinity.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding but has low degradation potency (high DC50).
This is a common issue indicating that while your ligands are active, the resulting PROTAC fails to form a stable and productive ternary complex.
Caption: Troubleshooting workflow for low PROTAC potency.
This protocol outlines a method to quickly generate a small library of PROTACs with varying alkyl chain lengths.
-
Synthesize Linker Precursors: Prepare a series of ω-bromoalkyl indole intermediates with varying alkyl chain lengths (e.g., ethyl 3-(5-bromo-1H-indol-1-yl)propanoate, ethyl 4-(5-bromo-1H-indol-1-yl)butanoate, etc.).
-
Prepare Ligand Nucleophile: Ensure your E3 ligase ligand or POI ligand has a suitable nucleophilic handle (e.g., a free amine or phenol) for coupling. For this example, let's assume a POI ligand with a phenolic hydroxyl group.
-
Parallel Alkylation:
-
In separate vials, dissolve the POI ligand (1.0 eq) in a suitable solvent like DMF.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
To each vial, add a different linker precursor (1.2 eq).
-
Seal the vials and heat to 60-80 °C overnight, monitoring by LC-MS.
-
-
Hydrolysis:
-
Once the alkylation is complete, add lithium hydroxide (LiOH) solution to each vial to hydrolyze the ethyl ester to a carboxylic acid.
-
Stir at room temperature until the starting material is consumed.
-
-
Amide Coupling:
-
Acidify the reaction mixtures and extract the carboxylic acid-terminated intermediates.
-
In parallel, activate the carboxylic acids using a coupling agent like HATU.
-
Add the E3 ligase ligand (containing a free amine) to complete the PROTAC synthesis.
-
-
Purification and Analysis: Purify each PROTAC from the library using reverse-phase HPLC. Confirm the identity and purity by LC-MS and NMR.
-
Biological Evaluation: Test each purified PROTAC in a cellular degradation assay (e.g., Western Blot or In-Cell ELISA) to determine the DC50 value and identify the optimal linker length.
Problem 2: My PROTAC is potent but has poor physicochemical properties (low solubility, poor permeability).
PROTACs often fall into the "beyond Rule of 5" chemical space, making properties like solubility and permeability a significant challenge.[3][9] The alkyl-indole linker contributes to lipophilicity.
-
Possible Cause & Solution 1: Ester Lability. The ethyl ester is a potential metabolic soft spot. Hydrolysis in cells or in vivo can lead to a charged carboxylate species with poor cell permeability.
-
Troubleshooting Step: Replace the ethyl ester with a more stable amide or a metabolically shielded group. Assess the stability of your current PROTAC in cell lysate or plasma.
-
-
Possible Cause & Solution 2: High Lipophilicity. The combination of an alkyl chain and an aromatic system can drive up the LogP, reducing aqueous solubility.
-
Troubleshooting Step: Consider replacing a methylene (-CH₂-) group in the alkyl chain with an ether oxygen to increase polarity without drastically changing the length or conformation.[] This can sometimes recover solubility while maintaining permeability.[]
-
Problem 3: My PROTAC is unstable in metabolic assays.
Instability can terminate a promising drug candidate. It's crucial to identify and address metabolic liabilities early.
-
Possible Cause & Solution 1: Ester Hydrolysis. As mentioned, esters are readily cleaved by cellular esterases.
-
Troubleshooting Step: See Problem 2. Replacing the ester is the most direct solution.
-
-
Possible Cause & Solution 2: Indole Oxidation. The indole ring is susceptible to oxidation by CYP enzymes.
-
Troubleshooting Step: Identify the site of metabolism using techniques like metabolite identification via mass spectrometry. If a specific position on the indole is being oxidized, you can block that position with a metabolically robust group like a fluorine atom.
-
-
Materials: Human Liver Microsomes (HLM), NADPH regenerating system, your PROTAC test compound, a positive control compound with known metabolic liability (e.g., Verapamil), and a negative control (metabolically stable compound).
-
Incubation Preparation:
-
Prepare a stock solution of your PROTAC in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 7.4).
-
Add the HLM solution to a final protein concentration of 0.5 mg/mL.
-
Spike in your PROTAC to a final concentration of 1 µM.
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The T=0 sample is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent PROTAC remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Conclusion: Rational Design Over Trial-and-Error
The linker is a pivotal element in PROTAC design, and structures combining flexible and rigid components, such as our model "this compound," offer a powerful but complex toolset. While some empirical testing is unavoidable, a rational, hypothesis-driven approach to troubleshooting can save significant time and resources.[1][3] By systematically evaluating linker length, conformation, attachment points, and metabolic stability, researchers can move beyond trial-and-error and rationally engineer highly potent and selective protein degraders.[][11]
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Gale, A., & Brik, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Xie, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Available at: [Link]
-
Gale, A., & Brik, A. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Aggregation Challenges with PROTACs Derived from "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate"
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet challenging issue of aggregation in PROTACs synthesized using "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" as a building block. This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your experimental work. Our goal is to provide not just procedural guidance, but also the underlying scientific rationale to empower your decision-making process.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant precipitation of our final PROTAC compound during purification and storage. What are the likely causes related to the use of "this compound"?
A1: The aggregation of your PROTAC is likely a multifactorial issue, with the physicochemical properties of the "this compound" moiety playing a significant role. Here's a breakdown of the potential contributing factors:
-
Inherent Lipophilicity: The indole ring system is inherently aromatic and hydrophobic. The addition of a bromo group further increases lipophilicity. This high lipophilicity can lead to poor aqueous solubility of the final PROTAC, making it prone to aggregation, especially in aqueous buffers.
-
Aromatic Stacking: Aromatic structures, such as the indole nucleus, can participate in π-π stacking interactions.[1][2] These intermolecular interactions can promote self-assembly and lead to the formation of aggregates.
-
Linker Properties: The nature of the linker connecting the indole-containing warhead to the E3 ligase ligand is critical.[3][][5] If the linker is also highly lipophilic (e.g., a long alkyl chain), it will exacerbate the aggregation propensity of the entire molecule.
-
Overall Molecular Weight and Rigidity: PROTACs are by nature large molecules, often falling outside of Lipinski's "rule of five".[6] The rigid structure of the indole ring combined with a potentially rigid linker can lead to a molecule that does not easily remain in solution.
Q2: How does the bromo-substituent on the indole ring specifically influence aggregation?
A2: The bromine atom on the indole ring has several effects that can contribute to aggregation:
-
Increased Hydrophobicity: Halogens like bromine are known to increase the lipophilicity of a molecule, thereby decreasing its aqueous solubility.
-
Altered Electronic Properties: The electron-withdrawing nature of bromine can influence the electronic distribution of the indole ring, potentially affecting its interactions with target proteins and with other PROTAC molecules.
-
Potential for Halogen Bonding: While weaker than hydrogen bonds, halogen bonds are specific non-covalent interactions that can influence molecular recognition and self-assembly, which could play a role in aggregation.
-
Impact on Protein Structure: Studies have shown that hypobromous acid, a reactive bromine species, can induce protein aggregation through the oxidation of aromatic amino acid residues.[7] While the bromine on your PROTAC is stable, this highlights the potential for brominated compounds to interact with and alter protein surfaces, which could be a factor in off-target effects or aggregation during biological assays.
Q3: Can the indole moiety itself be a source of instability or reactivity leading to aggregation?
A3: Yes, the indole nucleus, while a common scaffold in medicinal chemistry, has inherent chemical properties that can sometimes lead to instability.[8][9] Indole derivatives can be susceptible to oxidation, especially if exposed to light or certain metal ions. Oxidative degradation can lead to the formation of reactive species that can polymerize or cross-react, resulting in insoluble aggregates. It is crucial to handle indole-containing compounds with care, often under inert atmosphere and protected from light, especially during long-term storage.
Part 2: Troubleshooting Guides
This section provides step-by-step guidance to diagnose and resolve aggregation issues at different stages of your workflow.
Troubleshooting Guide 1: Aggregation During PROTAC Synthesis and Purification
Issue: You observe precipitation or the formation of an oily residue during the reaction work-up or purification steps.
| Step | Action | Rationale |
| 1. Evaluate Solvent System | - Increase the polarity of the reaction and purification solvents. Consider using co-solvents like DMSO, DMF, or NMP if solubility in less polar solvents like DCM is poor.[10] - For purification, consider using a reverse-phase chromatography system instead of normal-phase silica gel. | The lipophilic nature of the indole-containing fragment often requires more polar solvents to maintain solubility. |
| 2. Assess Reagent Quality and Reaction Conditions | - Ensure the purity of "this compound" and other starting materials. Impurities can act as nucleation points for aggregation.[11] - Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times which can lead to side product formation and degradation. | Purity of starting materials is paramount for clean reactions and to avoid unwanted side products that may be less soluble. |
| 3. Modify Purification Strategy | - If using silica gel chromatography, consider adding a small percentage of a polar solvent like methanol or a modifier like triethylamine to the mobile phase to improve solubility on the column. - For highly insoluble compounds, precipitation or crystallization from a suitable solvent system might be a more effective purification method than chromatography. | Modifying the purification conditions can help to keep the PROTAC in solution and achieve better separation from impurities. |
Troubleshooting Guide 2: Aggregation of Purified PROTAC in Solution
Issue: Your purified PROTAC is soluble in organic solvents like DMSO but precipitates when diluted into aqueous buffers for biological assays.
| Step | Action | Rationale |
| 1. Optimize Formulation | - Co-solvents: Introduce a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol into your aqueous buffer.[12] - Excipients: Screen a panel of solubility-enhancing excipients. Polyethylene glycol (PEG), cyclodextrins, and non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep hydrophobic molecules in solution.[13][14] - pH Adjustment: Determine the pKa of your PROTAC and adjust the pH of your buffer to a point where the molecule is most soluble (if it has ionizable groups). | These formulation strategies aim to increase the aqueous solubility and prevent the self-association of your PROTAC molecules. |
| 2. Characterize Aggregates | - Dynamic Light Scattering (DLS): Use DLS to determine the size distribution of particles in your solution. This will confirm the presence of aggregates and give you an idea of their size. - Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates and can be used to quantify their formation over time.[15] - Transmission Electron Microscopy (TEM): TEM can provide visual confirmation of the morphology of the aggregates (e.g., amorphous vs. fibrillar). | Understanding the nature of the aggregates (size, morphology) can provide insights into the mechanism of aggregation and help in selecting the most appropriate mitigation strategy. |
| 3. Consider Linker Modification | - If formulation strategies are insufficient, consider re-synthesizing the PROTAC with a more hydrophilic linker. Incorporating PEG units or other polar functional groups into the linker can significantly improve aqueous solubility.[5][16] | The linker is a key determinant of the overall physicochemical properties of the PROTAC. A more hydrophilic linker can fundamentally address the root cause of poor solubility. |
Part 3: Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare a stock solution of your PROTAC in 100% DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final desired concentration in your aqueous assay buffer. It is crucial to perform this dilution consistently, for example, by adding the DMSO stock to the buffer while vortexing to minimize immediate precipitation.
-
Prepare a buffer-only control.
-
-
DLS Measurement:
-
Filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particulates.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Equilibrate the sample at the desired temperature in the DLS instrument.
-
Acquire data according to the instrument's software instructions. Typically, this involves multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution plot. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated sample. The presence of larger peaks or a high polydispersity index (PDI) suggests aggregation.
-
Protocol 2: Solubility Enhancement Screen with Excipients
-
Stock Solutions:
-
Prepare a high-concentration stock solution of your PROTAC in DMSO (e.g., 20 mM).
-
Prepare stock solutions of various excipients (e.g., 10% w/v PEG 3350, 10% w/v Hydroxypropyl-β-cyclodextrin, 1% w/v Tween® 80) in your assay buffer.
-
-
Screening Plate Preparation:
-
In a 96-well plate, add the excipient stock solutions to different wells. Include a buffer-only control.
-
Add a small volume of the PROTAC DMSO stock to each well to achieve the final desired PROTAC and excipient concentrations.
-
-
Incubation and Observation:
-
Incubate the plate at the desired temperature for a set period (e.g., 1-24 hours).
-
Visually inspect the wells for any signs of precipitation.
-
Quantify the amount of soluble PROTAC in the supernatant of each well using a suitable analytical method like HPLC-UV or LC-MS.
-
References
-
Sun, J., et al. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available from: [Link]
-
Cukalevski, R., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. ACS Chemical Neuroscience. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available from: [Link]
-
Abdel-Magid, A. F. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]
-
Li, J., et al. (2022). Advancements in Small Molecule PROTACs Containing Indole/Spiro-fused Oxindole Scaffolds: An Emerging Degrader Targeting Cancers. Anticancer Agents in Medicinal Chemistry. Available from: [Link]
-
Ehrnhoefer, D. E., et al. (2023). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. Journal of Pharmaceutical Analysis. Available from: [Link]
-
Ciulli, A. (2019). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences. Available from: [Link]
-
Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Available from: [Link]
-
Kniess, T., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules. Available from: [Link]
-
Cukalevski, R., et al. (2012). Role of Aromatic Side Chains in Amyloid β-protein Aggregation. ACS Chemical Neuroscience. Available from: [Link]
-
Various Authors. (n.d.). N-Heterocycle based Degraders (PROTACs) Manifesting Anticancer Efficacy: Recent Advances. ResearchGate. Available from: [Link]
-
Various Authors. (2025). Solubility enhancement techniques: A comprehensive review. ResearchGate. Available from: [Link]
-
Lee, H., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
NCERT. (n.d.). Plant Growth and Development Chapter 13. Available from: [Link]
-
Dhinwa, N. K., et al. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]
-
Various Authors. (2022). Plant-Based Inhibitors of Protein Aggregation. Molecules. Available from: [Link]
-
Various Authors. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules. Available from: [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Available from: [Link]
-
Hawkins, C. L., & Davies, M. J. (2002). The role of aromatic amino acid oxidation, protein unfolding, and aggregation in the hypobromous acid-induced inactivation of trypsin inhibitor and lysozyme. Chemical Research in Toxicology. Available from: [Link]
Sources
- 1. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of aromatic side chains in amyloid β-protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. The role of aromatic amino acid oxidation, protein unfolding, and aggregation in the hypobromous acid-induced inactivation of trypsin inhibitor and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in Small Molecule PROTACs Containing Indole/Spiro-fused Oxindole Scaffolds: An Emerging Degrader Targeting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 16. chempep.com [chempep.com]
Technical Support Center: Optimizing Indole-Linked PROTAC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for improving the pharmacokinetic (PK) properties of indole-linked Proteolysis Targeting Chimeras (PROTACs). Given their unique structure and "beyond Rule of Five" characteristics, indole-linked PROTACs present specific challenges that require a tailored approach to optimization.[1] This resource is designed to help you diagnose experimental issues, understand the underlying mechanisms, and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why do my indole-linked PROTACs exhibit poor oral bioavailability?
A1: Poor oral bioavailability in PROTACs is a multifaceted issue stemming from their high molecular weight, poor solubility, and low permeability.[2][3][4] These properties deviate significantly from Lipinski's Rule of Five, which often predicts poor absorption.[1][3][4] The indole moiety itself can be a site for first-pass metabolism in the gut and liver, further reducing the amount of active compound reaching systemic circulation.[2][3][4][5] Key contributing factors include:
-
Low Aqueous Solubility: PROTACs are often highly lipophilic and crystalline, leading to poor dissolution in the gastrointestinal (GI) tract.[6][7]
-
Low Membrane Permeability: Their large size, high polar surface area, and numerous rotatable bonds hinder passive diffusion across the intestinal membrane.[3][4]
-
Metabolic Instability: The indole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily at the C3, C5, and C6 positions.[5] The linker is also a common site of metabolic attack.[][]
-
Efflux Transporter Activity: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal cells.[10]
Q2: What are the first-line in vitro assays I should run to profile my indole-linked PROTAC's PK properties?
A2: A well-designed initial screening cascade is crucial for identifying liabilities early. We recommend a tiered approach:
| Tier | Assay | Purpose | Key Parameter(s) |
| 1 | Kinetic Aqueous Solubility | Assesses dissolution rate, which is critical for oral absorption. | Kinetic Solubility (µg/mL) |
| 1 | PAMPA (Parallel Artificial Membrane Permeability Assay) | Provides a rapid, cell-free measure of passive permeability.[11] | Apparent Permeability (Papp) |
| 1 | Liver Microsomal Stability | Evaluates susceptibility to Phase I metabolism (CYP enzymes).[12] | Intrinsic Clearance (CLint), Half-life (t1/2) |
| 2 | Caco-2 Permeability | A cell-based assay that models intestinal absorption, including both passive diffusion and active transport (efflux).[13] | Papp (A→B), Efflux Ratio |
| 2 | Plasma Protein Binding (PPB) | Determines the fraction of PROTAC bound to plasma proteins, which affects distribution and clearance. | Fraction Unbound (fu) |
| 2 | Hepatocyte Stability | Assesses both Phase I and Phase II metabolism in a more complete cellular system.[13] | Intrinsic Clearance (CLint) |
This initial dataset will provide a comprehensive snapshot of your PROTAC's solubility, permeability, and metabolic stability, guiding subsequent optimization efforts.[1]
Q3: My indole-linked PROTAC is potent in cells but shows no in vivo efficacy. What's the likely cause?
A3: This common "in vitro-in vivo disconnect" almost always points to a pharmacokinetic failure.[14] While potent cellular activity confirms the PROTAC can enter cells and degrade the target, it doesn't guarantee sufficient exposure at the target tissue in vivo. The most likely culprits are:
-
Rapid Clearance: The PROTAC is being metabolized and eliminated too quickly to maintain a therapeutic concentration. This is often due to instability of the indole ring or the linker.[15]
-
Poor Absorption: If administered orally, the compound may not be absorbed from the GI tract in sufficient quantities.
-
Metabolite Interference: A metabolite of the PROTAC (e.g., a cleaved warhead or linker fragment) might compete with the intact PROTAC for binding to the target protein or E3 ligase, effectively acting as an antagonist and reducing degradation efficiency.[1][14]
To diagnose this, a preliminary pharmacokinetic study in rodents (e.g., mouse or rat) with both intravenous (IV) and oral (PO) dosing is essential. This will determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[]
Troubleshooting Guides
Issue 1: Rapid Metabolic Clearance
-
Symptoms: Your in vivo PK study shows a short half-life (t1/2) and high clearance (CL). Your in vitro microsomal or hepatocyte stability assay shows rapid compound loss.
-
Potential Causes & Diagnostic Workflow:
-
Metabolic "Soft Spots": The molecule has specific sites that are highly susceptible to metabolism. For indole-containing compounds, this is often the indole ring itself or adjacent positions.[5] The linker is another common liability.[][]
-
Diagnostic Step - Metabolite Identification: The most critical step is to identify where the metabolism is occurring. Incubate your PROTAC with liver microsomes (or hepatocytes) and use LC-MS/MS to identify the resulting metabolites. This will pinpoint the exact site of metabolic attack.[17]
-
-
Proposed Solutions & Strategies:
-
Protect the Indole Ring: If metabolism occurs on the indole, use a "metabolic blocking" strategy. Introduce a fluorine or methyl group at the identified site of hydroxylation (e.g., C5 or C6). This can sterically or electronically shield the position from CYP enzymes.
-
Optimize the Linker: The linker is a highly tunable component for improving metabolic stability.[2][][18]
-
Increase Rigidity: Replace flexible alkyl or PEG linkers with more rigid structures like piperazine rings, triazoles, or cycloalkyl groups.[][12][15] Rigid linkers can pre-organize the PROTAC into a productive conformation while being less prone to metabolism.[][19]
-
Shorten the Linker: Shorter linkers often exhibit greater metabolic stability, possibly due to increased steric hindrance that prevents access to the catalytic sites of metabolic enzymes.[][15]
-
Modify Connectivity: Changing the attachment point of the linker or replacing metabolically labile connections (e.g., amides) with more stable ones (e.g., ethers) can significantly improve stability.[18]
-
-
Issue 2: Low Aqueous Solubility
-
Symptoms: Difficulty creating stock solutions, compound precipitation in aqueous buffers, low exposure in oral PK studies despite good metabolic stability.
-
Potential Causes & Diagnostic Workflow:
-
High Lipophilicity & Crystallinity: PROTACs are large, often greasy molecules that prefer to remain in a solid state rather than dissolve.[6][7] The indole ring contributes to this lipophilicity.
-
Diagnostic Step - Biorelevant Solubility Assays: Standard aqueous buffer solubility can be misleading. Assess solubility in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).[2][3][20] Many PROTACs show significantly improved solubility in these bile salt-containing media, suggesting that administration with food could improve absorption.[2][3][20]
-
-
Proposed Solutions & Strategies:
-
Incorporate Ionizable Groups: Introduce basic nitrogen atoms (e.g., a piperazine moiety) into the linker or scaffold.[21] At the acidic pH of the stomach, these groups will become protonated and charged, dramatically increasing aqueous solubility.
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): For preclinical studies, formulating the PROTAC as an ASD can overcome dissolution barriers.[6][7] This involves dispersing the PROTAC in a polymer matrix, preventing it from crystallizing and allowing it to achieve a supersaturated state in the GI tract.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can also be effective for highly lipophilic compounds.[6]
-
-
Reduce H-Bond Donors: Strategically replacing hydrogen bond donors can sometimes improve solubility without compromising target engagement.[21]
-
Issue 3: Poor Membrane Permeability
-
Symptoms: Low apparent permeability (Papp) in PAMPA and/or Caco-2 assays. High efflux ratio in the Caco-2 assay.
-
Potential Causes & Diagnostic Workflow:
-
"Beyond Rule of 5" Properties: High molecular weight (>700 Da), high polar surface area (TPSA), and a high number of rotatable bonds all work against passive permeability.[3][4][20]
-
Diagnostic Step - Caco-2 Efflux Assay: A standard Caco-2 assay measures permeability from the apical (gut) side to the basolateral (blood) side (A→B) and vice versa (B→A). An efflux ratio (Papp B→A / Papp A→B) greater than 2 indicates the compound is a substrate of an efflux transporter like P-gp.
-
-
Proposed Solutions & Strategies:
-
Promote "Chameleon-like" Behavior: The key to permeability for large molecules is the ability to hide their polarity. Design PROTACs that can form intramolecular hydrogen bonds (IMHBs).[2][3][4] This allows the molecule to fold into a more compact, "ball-like" conformation in the lipophilic environment of the cell membrane, effectively reducing its exposed polar surface area.[3][4]
-
Linker Optimization:
-
Choose Smaller E3 Ligands: When possible, using ligands for E3 ligases like Cereblon (CRBN) can result in a smaller overall PROTAC compared to those using larger VHL ligands, which can be beneficial for permeability.[4]
-
Visualizations & Workflows
General Workflow for PROTAC PK Optimization
This diagram outlines a systematic approach to identifying and solving pharmacokinetic liabilities in your indole-linked PROTAC program.
Caption: Iterative workflow for optimizing PROTAC pharmacokinetic properties.
Mechanism of Indole Metabolism
This diagram illustrates the primary metabolic pathways for an indole ring, highlighting the positions most susceptible to CYP-mediated oxidation.
Caption: Common metabolic liabilities of the indole scaffold.
Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Objective: To determine the rate of Phase I metabolism of an indole-linked PROTAC.
-
Materials:
-
Test PROTAC (10 mM stock in DMSO).
-
Pooled liver microsomes (e.g., human, rat; 20 mg/mL).
-
NADPH regenerating system (Solutions A & B).
-
0.1 M Phosphate buffer (pH 7.4).
-
Positive control compound (e.g., Verapamil).
-
Acetonitrile with internal standard (for quenching).
-
-
Procedure:
-
Prepare a 1 µM working solution of the test PROTAC in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system (Solution A), and liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the PROTAC working solution and Solution B of the NADPH system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Prepare a parallel reaction without the NADPH system as a negative control to assess non-enzymatic degradation.
-
Centrifuge the plates to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of PROTAC remaining vs. time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate half-life (t1/2) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
References
-
Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability. [Link]
-
ACS Publications. (2025, July 17). Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. Journal of Medicinal Chemistry. [Link]
-
Frontiers. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
-
ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
NIH National Library of Medicine. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. [Link]
-
Royal Society of Chemistry. (2020, October 8). Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. [Link]
-
DiVA. (2023, February 1). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. [Link]
-
ChemRxiv. (n.d.). Linker-dependent folding rationalizes PROTAC cell permeability. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
NIH National Library of Medicine. (n.d.). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation. [Link]
-
ResearchGate. (n.d.). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]
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NIH National Library of Medicine. (2025, February 21). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. [Link]
-
ResearchGate. (2025, October 13). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
-
PubMed. (2025, August 28). Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases. [Link]
-
ResearchGate. (n.d.). Effect of the length of linear linkers on metabolic stability. [Link]
-
NIH National Library of Medicine. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. [Link]
-
NIH National Library of Medicine. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]
-
NIH National Library of Medicine. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
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NIH National Library of Medicine. (n.d.). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. [Link]
-
NIH National Library of Medicine. (n.d.). Biomedical Importance of Indoles. [Link]
-
ResearchGate. (2010, January). Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to PROTAC Linker Selection: A Comparative Analysis of Indole-Alkyl Scaffolds and PEG-Based Linkers
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the warhead and anchor provide the necessary binding events, the linker is far from a passive spacer. Its length, composition, rigidity, and physicochemical properties are critical determinants of the PROTAC's ultimate success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall drug-like properties.[3][4]
This guide provides an in-depth comparison of two distinct classes of linker scaffolds. The first is represented by building blocks like Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate , which gives rise to linkers characterized by hydrophobic alkyl chains and semi-rigid aromatic components. The second is the widely used class of flexible, hydrophilic polyethylene glycol (PEG)-based linkers .[] Understanding the fundamental differences between these linker types is paramount for the rational design of potent and selective protein degraders.
The Mechanism of Action: A Linker-Mediated Dance
Before delving into the comparison, it is crucial to visualize the PROTAC's mechanism. The linker must orient the POI and E3 ligase in a spatially favorable position to facilitate the transfer of ubiquitin from the E2 ligase (in complex with the E3) to a lysine residue on the POI.[1] This event marks the POI for degradation by the 26S proteasome.
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Head-to-Head Comparison: Indole-Alkyl vs. PEG Linkers
The choice between a hydrophobic, semi-rigid linker derived from a building block like "this compound" and a hydrophilic, flexible PEG linker is a critical decision in the optimization process.[6] Each class imparts distinct properties to the final PROTAC molecule.
| Feature | Linkers from Indole-Alkyl Scaffolds | PEG-Based Linkers | Causality & Expert Commentary |
| Composition | Hydrocarbon chains, often with aromatic/heterocyclic groups (e.g., indole).[7] | Repeating ethylene glycol units (-O-CH₂-CH₂-).[2] | The fundamental chemical makeup dictates all other properties. Indole-alkyl linkers are lipophilic, while the ether oxygens in PEG linkers impart hydrophilicity. |
| Hydrophilicity | Generally hydrophobic/lipophilic.[2] | Hydrophilic.[3] | Solubility is a primary hurdle for PROTACs. PEG linkers are often employed to rescue poor aqueous solubility of an otherwise "greasy" molecule, which is critical for bioavailability.[6] |
| Conformation | Semi-rigid to rigid, with fewer rotatable bonds.[3] | Highly flexible with many rotatable bonds.[3] | Rigidity can be a double-edged sword. It can pre-organize the PROTAC into a productive conformation, reducing the entropic penalty of binding and enhancing ternary complex stability.[3] However, too much rigidity can prevent the complex from forming at all.[8] |
| Cell Permeability | Can improve permeability due to lipophilicity, but risks non-specific binding and aggregation.[9] | Can enhance permeability by improving solubility and adopting folded, "chameleonic" conformations that shield polar surface area.[10][11][12] | This is a complex and often counterintuitive property. Studies have shown that some flexible PEG linkers allow the PROTAC to form intramolecular hydrogen bonds, creating a folded state with a lower 3D polar surface area (PSA) that can more easily traverse the nonpolar cell membrane.[10][13] In contrast, some alkyl linkers can lead to extended conformations in nonpolar environments, exposing polar groups and hindering permeability.[11] |
| Ternary Complex | May promote specific protein-protein interactions through its defined shape. | Flexibility may allow the PROTAC to adapt to different protein surfaces, increasing the chance of forming a productive complex.[3] | The "linkerology" is empirical. The optimal linker must perfectly span the distance between the two proteins. A rigid linker might lock in a highly stable, cooperative interaction, while a flexible linker can explore more conformational space to find a productive geometry.[1][14] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[2] | May have reduced metabolic stability due to the ether linkages.[2] | Alkyl chains are generally more resistant to metabolic enzymes. The ether bonds in PEG linkers can be sites for oxidative metabolism, potentially leading to faster clearance in vivo. |
| Synthetic Access | Building blocks are commercially available; synthesis is often straightforward.[7] | Bifunctional PEG linkers of various lengths are widely available, facilitating rapid library synthesis.[1][] | Both linker types are synthetically accessible. The modular nature of PROTACs allows for the rapid generation of analogs by swapping out linkers.[] |
Experimental Validation: A Practical Guide
To objectively compare a PROTAC candidate featuring an indole-alkyl-derived linker (PROTAC-IA) against one with a PEG linker (PROTAC-PEG), a series of well-defined experiments is required. The following protocols outline a standard workflow for characterization.
Experimental Workflow Overview
Caption: Standard experimental workflow for comparing PROTAC linker performance.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTAC-IA and PROTAC-PEG across an artificial lipid membrane, providing a surrogate for cell membrane traversal.[15]
Causality: This assay isolates passive diffusion from other transport mechanisms.[16] A higher permeability coefficient (Pₑ) suggests a greater ability to enter cells and reach the target protein. This is a crucial first screen, as a molecule that cannot enter the cell will be inactive, regardless of its potency.[17]
Methodology:
-
Prepare the Donor Plate: A 96-well filter plate (e.g., Millipore MultiScreen-IP) serves as the donor plate.[18]
-
Coat the Membrane: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to each well's PVDF membrane. Allow the solvent to evaporate completely.[19]
-
Prepare Compounds: Dissolve PROTAC-IA and PROTAC-PEG in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[19]
-
Prepare the Acceptor Plate: Fill a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the donor plate containing the PROTAC solutions onto the acceptor plate.
-
Incubation: Incubate the assembly at room temperature for 10-16 hours in a humidified chamber to prevent evaporation.[18][20]
-
Quantification: After incubation, separate the plates. Quantify the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pₑ) is calculated using established formulas that account for the concentrations in the donor and acceptor wells, incubation time, and well dimensions.[18]
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the dose-dependent degradation of the target protein induced by each PROTAC in a relevant cell line. This allows for the determination of key efficacy parameters: DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[21]
Causality: This is the ultimate functional readout for a PROTAC. A potent PROTAC will induce significant degradation at low nanomolar concentrations. Comparing the DC₅₀ and Dₘₐₓ values for PROTAC-IA and PROTAC-PEG directly measures the impact of the linker on biological activity.[22] The "hook effect," where efficacy decreases at very high concentrations due to the formation of unproductive binary complexes, can also be observed.[23]
Methodology:
-
Cell Seeding: Plate a relevant human cell line (e.g., MCF-7 for an ER-targeting PROTAC) in 24-well plates and allow them to adhere overnight.[21]
-
Compound Treatment: Prepare serial dilutions of PROTAC-IA and PROTAC-PEG (e.g., from 1 pM to 10 µM). Treat the cells with the compounds for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.[22]
-
Conclusion and Forward Look
The choice between a hydrophobic, semi-rigid linker derived from scaffolds like this compound and a flexible, hydrophilic PEG linker is not trivial; it is a central challenge in PROTAC design.[1][24] Alkyl-aromatic linkers offer metabolic stability and conformational constraint, which can be beneficial for creating highly specific and potent degraders.[3] Conversely, PEG linkers provide a powerful tool to enhance solubility and permeability, often through unexpected conformational folding, thereby improving the overall drug-like properties of the molecule.[10][11]
Ultimately, the selection of a linker is context-dependent and must be empirically determined for each specific POI and E3 ligase pair.[8] A comprehensive "linkerology" study, involving the synthesis and evaluation of PROTACs with diverse linkers, is the most effective strategy. The experimental protocols detailed in this guide provide a robust framework for such an investigation, enabling researchers to make data-driven decisions and accelerate the development of the next generation of targeted protein degraders.
References
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Bric-Furlong, E., & Ciulli, A. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(10), 1596-1610. [Link]
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Smith, S. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry and Molecular Biology Education, 51(6), 637-648. [Link]
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Li, D., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery, 16(11), 1285-1300. [Link]
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Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(12), 1429-1440. [Link]
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CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved January 19, 2026, from [Link]
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Bai, N., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. eLife, 10, e62521. [Link]
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Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 19, 2026, from [Link]
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Sakamoto, K. M., et al. (2001). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 184, 121-131. [Link]
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Abeje, Y. E., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 11(8), 1543-1549. [Link]
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Xu, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica, 54(11), 1667-1675. [Link]
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Scott, J. S., et al. (2021). PROTAC-mediated ternary complex formation and Hook effect as a function of PROTAC concentration. ResearchGate. [Link]
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Poongavanam, V., et al. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 19, 2026, from [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental solubility versus TPSA for the PROTAC data set. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved January 19, 2026, from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties. Retrieved January 19, 2026, from [Link]
-
Poongavanam, V., et al. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(4), 565-571. [Link]
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Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 592881. [Link]
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Tsuchiya, Y., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Pharmaceutical Investigation, 53(2), 223-231. [Link]
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Smith, S. A., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]
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ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved January 19, 2026, from [Link]
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The Alkyl Linker in PROTAC Efficacy: A Comparative Guide to Optimizing Degrader Potency
Byline: Your Name, Senior Application Scientist
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While significant effort is often focused on the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, profoundly influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][5]
This guide provides an in-depth comparison of alkyl linkers in PROTAC design, with a specific focus on how variations in chain length, such as a pentanoate-based linker derived from "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate," impact degradation efficiency. We will explore the causal relationships behind linker optimization and provide detailed experimental protocols to empower researchers in the rational design of potent and selective protein degraders.
The Critical Role of Alkyl Linker Length in Ternary Complex Formation and Degradation
The length of the alkyl linker is a paramount parameter that must be empirically optimized for each POI-E3 ligase pair.[4] A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[] Conversely, an excessively long linker can result in unproductive binding geometries where the ubiquitination sites on the POI are not accessible to the E2-conjugating enzyme associated with the E3 ligase.[3] This often manifests as the "hook effect," where at high concentrations, the PROTAC sequesters the POI and E3 ligase in binary complexes rather than the productive ternary complex, leading to reduced degradation.[7]
The optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, degradation efficiency.[3]
Comparative Analysis of Alkyl Linker Length on PROTAC Efficacy
Simple alkyl chains are among the most utilized linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be systematically varied.[3][8] Experimental data consistently demonstrates that even single carbon alterations in the alkyl chain can dramatically alter degradation potency (DC50) and maximal degradation (Dmax).
Quantitative Data Summary: Alkyl Linker Length vs. Degradation Efficacy
The following table summarizes data from various studies, illustrating the impact of alkyl linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (n atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor (ER) | VHL | Alkyl | 9 | >1000 | <20 | [9] |
| Estrogen Receptor (ER) | VHL | Alkyl | 12 | ~500 | ~60 | [9] |
| Estrogen Receptor (ER) | VHL | Alkyl | 16 (C5 equivalent) | ~100 | >80 | [9] |
| Estrogen Receptor (ER) | VHL | Alkyl | 19 | >500 | ~50 | [9] |
| Estrogen Receptor (ER) | VHL | Alkyl | 21 | >1000 | <30 | [9] |
| TBK1 | VHL | Alkyl/Ether | <12 | No degradation | N/A | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 (C5-C6 range) | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [3] |
| SOS1 | VHL | Alkyl (Methylene units) | 3 | >10,000 | <20 | [2] |
| SOS1 | VHL | Alkyl (Methylene units) | 4 | ~10,000 | ~40 | [2] |
| SOS1 | VHL | Alkyl (Methylene units) | 5 | 15.7 | 100 | [2] |
| SOS1 | VHL | Alkyl (Methylene units) | 6 | ~5,000 | ~60 | [2] |
| SOS1 | VHL | Alkyl (Methylene units) | 9 | >10,000 | <20 | [2] |
Note: The data presented is a compilation from different studies and is intended for comparative illustration. Direct comparison of absolute values across different targets and cell lines should be made with caution.
As the data illustrates, a clear optimal linker length often emerges. For the Estrogen Receptor and SOS1, a linker length equivalent to a C5 alkyl chain demonstrates superior degradation efficacy.[2][9] This underscores the necessity of synthesizing and evaluating a focused library of PROTACs with varying alkyl linker lengths to identify the most potent degrader for a given system.
"this compound" as a Building Block for a Pentanoate-based Linker
The molecule "this compound" represents a versatile starting material for the synthesis of a PROTAC with a pentanoate-based linker. The indole scaffold is a common motif in medicinal chemistry and has been incorporated into PROTACs, often as part of the POI ligand.[10][11]
Here, the 5-bromoindole can serve as a synthetic handle for attachment to either the POI or E3 ligase ligand via cross-coupling reactions. The ethyl pentanoate moiety provides the five-carbon alkyl chain, which, as shown in the comparative data, can be an optimal length for potent degradation. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a functional group for amide bond formation with the other half of the PROTAC molecule.
The potential advantages of incorporating such a fragment, beyond providing the alkyl chain, could include modulating the physicochemical properties of the final PROTAC, such as solubility and cell permeability, due to the presence of the indole ring.[2][5]
Experimental Protocols for PROTAC Synthesis and Evaluation
The following section provides detailed, step-by-step methodologies for the synthesis of a PROTAC library with varying alkyl linker lengths and for the key experiments to evaluate their efficacy.
Synthesis of a PROTAC Library with Varying Alkyl Linkers
This protocol describes a general method for coupling a POI ligand (with a free amine) to an E3 ligase ligand (with a carboxylic acid) using a series of commercially available α,ω-amino-carboxylic acid alkyl linkers of different lengths (e.g., 3, 4, 5, and 6 carbons).
Diagram of Synthetic Workflow:
Caption: General workflow for solid-phase PROTAC synthesis.
Materials:
-
POI ligand with a carboxylic acid functional group.
-
E3 ligase ligand with an amine functional group.
-
Boc-protected amino-alkyl-carboxylic acid linkers (e.g., Boc-aminobutyric acid (C4), Boc-aminopentanoic acid (C5), Boc-aminohexanoic acid (C6)).
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection reagent: TFA (Trifluoroacetic acid).
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).
-
Purification: Preparative HPLC.
Procedure:
-
Coupling of Linker to E3 Ligase Ligand: a. Dissolve the Boc-protected amino-alkyl-carboxylic acid linker (1.2 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the E3 ligase ligand (1 eq) dissolved in DMF to the activated linker solution. d. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash chromatography.
-
Boc Deprotection: a. Dissolve the purified Boc-protected intermediate in a 20% TFA solution in DCM. b. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). c. Remove the solvent and excess TFA under reduced pressure.
-
Coupling to POI Ligand: a. Dissolve the POI ligand with a carboxylic acid (1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes at room temperature. c. Add the deprotected linker-E3 ligase intermediate (1.2 eq) dissolved in DMF. d. Stir the reaction at room temperature overnight. e. Purify the final PROTAC molecule by preparative HPLC.
Western Blot for Protein Degradation Quantification
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][12]
Diagram of Western Blot Workflow:
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Procedure:
-
Cell Culture and Treatment: a. Plate cells (e.g., HEK293T, PC-3) in 6-well plates and grow to 70-80% confluency.[13] b. Treat cells with varying concentrations of the synthesized PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13][14] b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.[14] c. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Transfer: a. Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[15] b. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.[14] c. Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting and Detection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] b. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] e. Wash the membrane three times with TBST. f. Add ECL substrate and visualize the protein bands using a chemiluminescence imager. g. Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[7]
Diagram of NanoBRET™ Assay Principle:
Caption: Principle of the NanoBRET™ ternary complex formation assay.
Procedure:
-
Cell Preparation: a. Co-transfect HEK293T cells with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[7] b. Plate the transfected cells in a 96-well plate.
-
Assay Execution: a. Label the HaloTag®-E3 ligase fusion with the HaloTag® NanoBRET™ 618 Ligand. b. Add the Nano-Glo® Live Cell Substrate to the cells. c. Treat the cells with a serial dilution of the PROTAC. d. Measure luminescence at two wavelengths (donor emission at 460nm and acceptor emission at >610nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.
Conclusion and Future Perspectives
The linker is a critical determinant of PROTAC efficacy, and its optimization is a key step in the development of potent and selective protein degraders. As demonstrated, simple alkyl chains can be highly effective linkers, with their length being a crucial parameter to tune for optimal ternary complex formation and subsequent degradation. A pentanoate-based linker, derivable from building blocks like "this compound," represents a promising linker length for many PROTAC systems.
The future of linker design is moving towards more sophisticated structures that can impart improved physicochemical properties, such as increased rigidity to pre-organize the PROTAC into a bioactive conformation, or the incorporation of photoswitchable elements for spatiotemporal control.[1][3] However, the systematic evaluation of simple alkyl linkers remains a fundamental and powerful strategy in the initial stages of PROTAC design. The experimental workflows provided in this guide offer a robust framework for researchers to rationally design and empirically validate the optimal linker for their specific target and E3 ligase pair, accelerating the development of next-generation targeted protein degraders.
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC, NIH. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC, NIH. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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A Comparative Guide to Validating On-Target Activity of VHL-Recruiting PROTACs Derived from Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the on-target activity of Proteolysis-Targeting Chimeras (PROTACs) that utilize a Von Hippel-Lindau (VHL) E3 ligase ligand synthesized from the common precursor, Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a robust, self-validating workflow from initial protein degradation assessment to definitive on-target mechanism confirmation.
Foundational Principles: From Precursor to Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate a specific protein of interest (POI).[1][2] They consist of three key components: a "warhead" that binds the POI, an E3 ligase ligand, and a linker connecting the two.
The specific precursor, "this compound," is a well-established chemical starting point for creating potent ligands for the VHL E3 ubiquitin ligase.[3] Therefore, PROTACs derived from this molecule are designed to operate by forming a ternary complex between the POI and the VHL E3 ligase complex.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[5] Validating the "on-target" activity of these PROTACs is paramount and requires a multi-tiered approach to prove that the observed degradation of the POI is a direct result of this specific mechanism.
Caption: Mechanism of a VHL-recruiting PROTAC.
The Validation Funnel: A Multi-tiered Experimental Approach
A rigorous validation strategy can be conceptualized as a funnel, starting with broad cellular outcomes and progressively narrowing to specific mechanistic questions. This ensures that resources are spent efficiently and that each experimental stage logically builds upon the last.
Caption: The three-tiered PROTAC validation funnel.
Tier 1: Confirming Target Protein Degradation
The foundational question is simple: does the compound reduce the levels of the target protein?
Experimental Rationale: The initial step is to quantify the reduction in the POI's abundance in a cellular context. This provides the first piece of evidence that the PROTAC is active. Western blotting is the gold standard for its accessibility and direct visualization of protein levels, while quantitative methods like targeted proteomics offer higher precision and throughput.[6]
Key Experiments:
-
Western Blot: A semi-quantitative, low-throughput method to assess POI levels in response to varying PROTAC concentrations (dose-response) and treatment durations (time-course).
-
In-Cell Western / High-Content Imaging: Higher-throughput, antibody-based methods for quantifying protein levels directly in microplates.
-
Targeted Mass Spectrometry (MRM/PRM): A highly sensitive and specific method for absolute quantification of the target protein, ideal for precise DC50 (concentration for 50% degradation) and Dmax (maximum degradation) determination.[6]
Self-Validation Check:
-
No Change in mRNA Levels: To confirm that the reduction in protein is due to degradation and not transcriptional repression, quantify the POI's mRNA levels via RT-qPCR.[7] No significant change is expected.[7]
| Tier 1 Method | Primary Output | Throughput | Key Advantage |
| Western Blot | Semi-quantitative protein levels | Low | Accessibility, direct visualization |
| In-Cell Western | Quantitative protein levels | Medium-High | Higher throughput than Western Blot |
| Targeted Proteomics (MRM) | Absolute protein quantification | High | High precision, sensitivity, and accuracy[6] |
| RT-qPCR | mRNA transcript levels | High | Mechanistic control for degradation |
Tier 2: Validating Ternary Complex Formation
Evidence of protein degradation is not enough. We must prove that the PROTAC actively forms a ternary complex (POI-PROTAC-VHL) inside the cell, as this is the cornerstone of its on-target mechanism.[4] Biochemical assays can confirm the potential for this interaction, but live-cell assays are crucial for demonstrating its occurrence in a physiological context.[4]
Experimental Rationale: Proximity-based assays are essential here. They are designed to generate a signal only when two molecules (the POI and VHL) are brought close together, a direct consequence of PROTAC-mediated complex formation.
Key Experiments:
-
Co-Immunoprecipitation (Co-IP): A classic technique where an antibody pulls down the POI, and the blot is then probed for the presence of VHL (or vice-versa). A positive result indicates they are in a complex.
-
NanoBRET™/HiBiT LgBiT: A live-cell proximity assay where the POI is fused to a NanoLuc® luciferase donor and the E3 ligase (VHL) is fused to a HaloTag® acceptor.[8] PROTAC-induced proximity allows for Bioluminescence Resonance Energy Transfer (BRET), generating a quantifiable signal.[2][8] This method can kinetically monitor complex formation in real-time.[2][9]
-
TR-FRET: A biochemical (cell-free) assay using purified proteins tagged with a donor-acceptor fluorophore pair. It's excellent for quantifying binding affinities and cooperativity but lacks the physiological context of live-cell assays.
Caption: Principle of the NanoBRET™ assay for ternary complex detection.
Tier 3: Confirming the Mechanism of Action
Finally, we must connect the ternary complex formation to the specific cellular machinery responsible for degradation: VHL and the proteasome. This involves a series of rescue and competition experiments.
Experimental Rationale: If the PROTAC works as intended, its activity should be dependent on both the VHL E3 ligase and the proteasome. By inhibiting or removing these components, we should be able to "rescue" the POI from degradation.
Key Experiments:
-
Proteasome Inhibitor Rescue: Pre-treating cells with a proteasome inhibitor (e.g., MG-132, Carfilzomib) before adding the PROTAC should block degradation of the POI.[7] This confirms the involvement of the proteasome.
-
E3 Ligase Ligand Competition: Co-treatment of cells with the PROTAC and an excess of a free VHL ligand (the "parental E3 ligand") should prevent the PROTAC from binding to VHL, thereby rescuing the POI from degradation.[7] This confirms that degradation is VHL-dependent.
-
CRISPR/Cas9 VHL Knockout: The most definitive test for VHL dependency is to use CRISPR/Cas9 to knock out the VHL gene in the cell line.[7][10] In these VHL-null cells, the PROTAC should be completely inactive.
-
Inactive Control Molecule: Synthesize a control PROTAC with a modification that prevents it from binding to VHL (e.g., altered stereochemistry).[7] This molecule should not induce POI degradation, proving the necessity of VHL engagement.[7]
Comparative Analysis: VHL vs. CRBN-Recruiting PROTACs
While this guide focuses on VHL-based PROTACs, Cereblon (CRBN) is another commonly used E3 ligase. The choice between them can be critical and depends on the target, cell type, and desired therapeutic window.
| Feature | VHL-Recruiting PROTACs | CRBN-Recruiting PROTACs | Rationale & Considerations |
| Ligand Scaffold | Hydroxyproline-based | Immunomodulatory drugs (IMiDs) | VHL ligands are generally more stable in buffer solutions.[11] |
| Expression Profile | Widely expressed, but levels vary | Broadly expressed | The relative expression levels of VHL and CRBN in the target tissue can determine PROTAC efficacy.[] |
| Selectivity | Can offer superior selectivity and stability[] | Versatile and widely used[] | The specific POI-E3 ligase pair can form more or less stable ternary complexes, impacting selectivity. |
| Known Off-Targets | Fewer known "neosubstrate" issues | Can induce degradation of endogenous neosubstrates (e.g., IKZF1/3) | CRBN's neosubstrate activity can be a liability (off-target toxicity) or an asset (polypharmacology).[1] |
| Clinical Experience | Numerous compounds in clinical trials | Extensive clinical experience via IMiD drugs and PROTACs | Both ligases have been successfully leveraged for clinical candidates. |
Detailed Experimental Protocols
Protocol 1: Proteasome Inhibitor Rescue Assay
Objective: To determine if POI degradation is proteasome-dependent.
-
Cell Plating: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Pre-treatment: Add a proteasome inhibitor (e.g., 10 µM MG-132) or vehicle (DMSO) to the appropriate wells. Incubate for 2 hours.
-
Rationale: This incubation period is sufficient to inhibit the majority of proteasomal activity before the PROTAC is introduced.
-
-
PROTAC Treatment: Add the VHL-recruiting PROTAC at its EC80 concentration (previously determined in Tier 1) or vehicle to the wells.
-
Incubation: Incubate for the pre-determined optimal degradation time (e.g., 6-24 hours).
-
Cell Lysis & Analysis: Wash cells with cold PBS, lyse with RIPA buffer containing protease inhibitors, and determine protein concentration. Analyze POI levels via Western Blot.
-
Expected Outcome: In vehicle-treated wells, the PROTAC will cause significant POI degradation. In MG-132 pre-treated wells, POI levels will be "rescued" and remain comparable to control levels.
Protocol 2: Live-Cell NanoBRET™ Ternary Complex Assay
Objective: To quantify PROTAC-induced ternary complex formation in real-time.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-POI (donor) and HaloTag®-VHL (acceptor) at an optimized ratio (e.g., 1:100 to minimize steric hindrance).
-
Rationale: Using a low ratio of donor to acceptor plasmid helps ensure that the BRET signal is specific to the 1:1 interaction within the ternary complex.
-
-
Plating: Plate the transfected cells into a white, 96-well assay plate. Incubate for 24 hours.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore) to the cells and incubate for at least 2 hours.
-
PROTAC Addition: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition & Reading: Add the Nano-Glo® Live Cell Substrate. Immediately read the plate on a luminometer equipped with two filters to detect donor emission (460nm) and acceptor emission (>610nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the ratio indicates ternary complex formation.
References
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. Available at: [Link]
-
Application of PROTACs in Target Identification and Target Validation. National Center for Biotechnology Information. Available at: [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. National Center for Biotechnology Information. Available at: [Link]
-
Abstract 7014: Characterization and validation of PROTACs that recruit KLHL12. AACR Journals. Available at: [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
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A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). National Center for Biotechnology Information. Available at: [Link]
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Application of PROTACs in target identification and validation. ScienceOpen. Available at: [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. National Center for Biotechnology Information. Available at: [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available at: [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ResearchGate. Available at: [Link]
-
(PDF) Application of PROTACs in target identification and validation. ResearchGate. Available at: [Link]
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General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. National Center for Biotechnology Information. Available at: [Link]
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MRM Targeted Quantitative Proteomics for Evaluating PROTAC Efficacy. Bioteke Corporation. Available at: [Link]
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Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. National Center for Biotechnology Information. Available at: [Link]
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Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. National Center for Biotechnology Information. Available at: [Link]
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Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. National Center for Biotechnology Information. Available at: [Link]
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Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG LABTECH. Available at: [Link]
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Screening of VHL-CRBN hetero-PROTACs. Western blot analysis of CRBN and... ResearchGate. Available at: [Link]
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Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. Available at: [Link]
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Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]
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ET-PROTACs: modeling ternary complex interactions using cross-modal learning and ternary attention for accurate PROTAC-induced degradation prediction. Oxford Academic. Available at: [Link]
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NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. Available at: [Link]
-
Proteasomes: Isolation and Activity Assays. Florida State University College of Medicine. Available at: [Link]
-
(PDF) Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. ResearchGate. Available at: [Link]
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PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. PubMed Central. Available at: [Link]
-
Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. National Center for Biotechnology Information. Available at: [Link]
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Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. Taylor & Francis Online. Available at: [Link]
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ProteomeXchange Dataset PXD039401. ProteomeXchange. Available at: [Link]
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. Available at: [Link]
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Immunoprecipitation Protocol: A Visual Guide. YouTube. Available at: [Link]
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A Comparative Guide to the Synthesis and Validation of Negative Controls for Indole-Based PROTACs
In the pioneering field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based pharmacology to event-driven elimination of disease-causing proteins.[1][2] These heterobifunctional molecules catalytically hijack the cell's native ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[3][4] The mechanism hinges on the formation of a productive ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase.[4][5]
Given this intricate mechanism, the onus is on the researcher to demonstrate unequivocally that the observed protein knockdown is a direct result of this specific ternary complex formation and not due to off-target effects, non-specific toxicity, or simple target inhibition. This is where a rigorously designed negative control becomes the cornerstone of any PROTAC development program.[6][7][8] A proper negative control is not merely an unrelated compound; it is a molecular doppelgänger of the active PROTAC, engineered with a single, critical flaw that renders it incapable of inducing degradation.
This guide provides an in-depth comparison of an active PROTAC, built upon an "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" warhead, with its corresponding negative control. We will explore the strategic rationale for its design, provide detailed synthetic protocols, and outline the essential experimental workflows required to validate its inactivity, thereby confirming the mechanism of action of its active counterpart.
The Logic of a Flawed Doppelgänger: Designing the Optimal Negative Control
The primary goal of a negative control is to abolish the PROTAC's degradation-inducing activity with minimal alteration to its physicochemical properties. This ensures that any observed differences in cellular activity between the active PROTAC and the negative control can be confidently attributed to the intended mechanism of action. There are two primary strategies to achieve this:
-
Ablating Target Binding: Modifying the "warhead" portion of the PROTAC so that it no longer binds to the POI. While useful, this approach cannot distinguish between effects arising from target degradation versus those from simple target engagement and inhibition.
-
Ablating E3 Ligase Recruitment: Modifying the E3 ligase ligand to prevent its binding to the E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[6] This is the scientifically superior and more widely adopted strategy.[][10] The resulting control molecule should still enter cells and bind the POI, but it cannot form the ternary complex, thus isolating the degradation event as the key differential variable.
A classic and highly effective method for ablating E3 ligase binding is through stereochemical inversion. For instance, the natural hydroxyproline (Hyp) core of a VHL ligand is essential for binding. Its diastereomeric (epimeric) counterpart has no significant affinity for VHL.[][10] This minimal change—the flipping of a single stereocenter—creates the perfect "flawed" PROTAC.
For this guide, we will construct a hypothetical PROTAC system targeting a "Protein of Interest" (POI-X) using the specified indole warhead and a VHL ligand.
-
PROTAC-Active (Compound 1): Composed of the indole warhead, a linker, and the active VHL ligand.
-
PROTAC-Inactive (Compound 2): Identical to Compound 1, but incorporating the epimeric, inactive VHL ligand.
Synthesis Strategy: A Modular and Divergent Approach
A modular synthetic route is employed, allowing for the late-stage combination of the three core components: warhead, linker, and E3 ligand. The key is the divergent synthesis of the active and inactive E3 ligand-linker modules, which are then coupled to the common warhead precursor in the final step.
For this synthesis, we will first modify the "this compound" by hydrolyzing the ethyl ester to a carboxylic acid, providing a handle for amide coupling.
Experimental Protocols
Protocol 2.1: Synthesis of Warhead Precursor (Warhead-COOH)
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until starting material is consumed.
-
Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-(5-bromo-1H-indol-1-yl)pentanoic acid can be used directly or purified further by column chromatography.
Protocol 2.2: Synthesis of Linker-VHL Modules (Active and Inactive)
This protocol is performed in parallel for both the active VHL precursor and its inactive epimer.
-
Activation: To a solution of the VHL precursor (active or inactive, 1.0 eq) in dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Coupling: Add the Boc-protected amine-linker (e.g., Boc-NH-PEG2-amine, 1.0 eq) to the activated mixture.
-
Reaction: Stir at room temperature overnight.
-
Work-up & Purification: Purify the crude product by reverse-phase HPLC to yield the Boc-protected Linker-VHL module.
-
Deprotection: Treat the purified product with 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1 hour.
-
Isolation: Concentrate the solution under reduced pressure to yield the final amine-Linker-VHL module (active or inactive) as a TFA salt.
Protocol 2.3: Final Coupling to Yield PROTACs 1 and 2
This protocol is performed in parallel for both Linker-VHL modules.
-
Activation: To a solution of Warhead-COOH (from Protocol 2.1, 1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes.
-
Coupling: Add the respective amine-Linker-VHL module (active or inactive, from Protocol 2.2, 1.2 eq) to the activated warhead solution.
-
Reaction: Stir at room temperature overnight.
-
Purification: Purify the final product (PROTAC-Active or PROTAC-Inactive) by preparative reverse-phase HPLC to yield the desired compound with >95% purity. Confirm identity and purity via LC-MS and ¹H NMR.
Validation: The Comparative Experimental Cascade
The central hypothesis is that PROTAC-Active will induce potent, VHL-dependent degradation of POI-X, while PROTAC-Inactive will not. The following experimental workflow is designed to test this rigorously.
Data Presentation: Expected Outcomes
The following tables summarize the expected experimental results that would validate the system.
Table 1: Biochemical Binding Affinity (Kd, nM)
| Compound | Binding to POI-X (Kd) | Binding to VHL E3 Ligase (Kd) | Rationale |
| PROTAC-Active | ~50 nM | ~200 nM | Binds both the target and the E3 ligase, enabling ternary complex formation. |
| PROTAC-Inactive | ~55 nM | > 10,000 nM (No Binding) | Binds the target with similar affinity but fails to engage the E3 ligase due to the epimeric ligand.[] |
Table 2: Cellular Degradation and Functional Activity
| Compound | DC₅₀ (Degradation)¹ | Dₘₐₓ (Degradation)² | IC₅₀ (Cell Viability)³ | Rationale |
| PROTAC-Active | 15 nM | > 90% | 45 nM | Efficiently degrades the target protein, leading to a potent downstream biological effect (e.g., reduced cell proliferation).[7] |
| PROTAC-Inactive | > 10,000 nM | < 10% | > 10,000 nM | Fails to induce degradation, resulting in no significant impact on cell viability, confirming the phenotype is degradation-dependent.[7] |
¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum percentage of protein degradation observed. ³IC₅₀: Half-maximal inhibitory concentration.
Key Experimental Protocols
Protocol 3.1: Target Degradation by Western Blot
-
Cell Culture & Treatment: Plate cells (e.g., a human cell line endogenously expressing POI-X and VHL) and allow them to adhere overnight. Treat cells with a dose range of PROTAC-Active, PROTAC-Inactive, or DMSO (vehicle control) for a set time (e.g., 18 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against POI-X overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-Actin) as well.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize POI-X levels to the loading control. Compare levels in treated samples to the DMSO control.
Conclusion
The rigorous use of a well-designed negative control is not a mere formality but a fundamental requirement for robust PROTAC research.[8] As demonstrated, the synthesis of an inactive epimer provides the most stringent test of a PROTAC's mechanism. By comparing an active degrader with its inert counterpart, researchers can unequivocally prove that the observed biological effects arise from the intended E3 ligase-mediated degradation of the target protein. This validation cascade—from rational design and divergent synthesis to comparative biochemical and cellular testing—is essential for the successful development of potent and specific protein degraders as next-generation therapeutics.
References
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Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). National Center for Biotechnology Information. [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024). Journal of the American Chemical Society. [Link]
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Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). National Center for Biotechnology Information. [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. (2020). National Center for Biotechnology Information. [Link]
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Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. (2019). National Center for Biotechnology Information. [Link]
-
Synthesis of negative control homo-PROTAC compound derivatized from the terminal acetyl group. (2019). ResearchGate. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. (2020). National Center for Biotechnology Information. [Link]
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This compound. (n.d.). Pharmaffiliates. [Link]
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Novel approaches for the rational design of PROTAC linkers. (2020). National Center for Biotechnology Information. [Link]
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Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). PubMed. [Link]
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Early-Stage PROTAC Development and the Road to IND. (2025). AAPS Newsmagazine. [Link]
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). National Center for Biotechnology Information. [Link]
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PROTACs: An Emerging Therapeutic Modality in Precision Medicine. (2021). National Center for Biotechnology Information. [Link]
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The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. [Link]
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Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). (2024). ResearchGate. [Link]
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Application of PROTACs in target identification and validation. (2024). ScienceOpen. [Link]
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Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (2024). National Center for Biotechnology Information. [Link]
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A Caged E3 Ligase Ligand for PROTAC-mediated Protein Degradation with Light. (2019). Semantic Scholar. [Link]
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Critical assessment of targeted protein degradation as a research tool and pharmacological modality. (2019). National Center for Biotechnology Information. [Link]
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E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). ACS Publications. [Link]
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A caged E3 ligase ligand for PROTAC-mediated protein degradation with light. (2019). Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to Selectivity Profiling of PROTACs Featuring an Ethyl Pentanoate Linker
Welcome to a detailed comparison guide designed for researchers, scientists, and drug development professionals navigating the complex landscape of Proteolysis Targeting Chimeras (PROTACs). In the rapidly evolving field of targeted protein degradation, the choice of linker—the molecular bridge connecting the target-binding warhead to the E3 ligase recruiter—is a critical determinant of a PROTAC's success.[1][2][3] While polyethylene glycol (PEG) and simple alkyl chains have been the workhorses of linker design, there is a growing need to explore novel linker chemistries to unlock new pharmacological properties.[1][3]
This guide focuses on the ethyl pentanoate linker , a less conventional choice that merges the flexibility of an alkyl chain with the distinct polarity and potential metabolic characteristics of an ester group. We will objectively compare its performance against the industry-standard PEG linker, providing the theoretical basis and practical, data-driven protocols to empower your own discovery programs.
The Central Role of the Linker in PROTAC Selectivity
A PROTAC does not function by simple inhibition; it orchestrates a complex biological event. It induces the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[4][5][6][7] The linker is not a passive spacer in this process.[2] Its length, flexibility, and chemical composition are paramount, profoundly influencing:
-
Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase.[4] An optimal linker promotes favorable protein-protein interactions (positive cooperativity), stabilizing the complex for efficient ubiquitin transfer.[4][5]
-
Selectivity and Off-Target Effects: Subtle changes in the linker can alter the conformation of the ternary complex, sometimes favoring the degradation of one protein over a closely related family member.[1] This makes the linker a key tool for improving selectivity.[8]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability—key factors for its development as a therapeutic agent.[1][]
The core challenge in PROTAC design is that there is no universally optimal linker; it must be empirically optimized for each specific target and ligand pair.[1] This guide provides a framework for that optimization process.
Comparative Analysis: Ethyl Pentanoate vs. PEG Linkers
Let's consider two hypothetical PROTACs targeting the same protein (e.g., a kinase, "KIN-X") and recruiting the same E3 ligase (e.g., Cereblon), differing only in their linker chemistry.
-
PROTAC-EP: Utilizes an ethyl pentanoate-based linker. This linker is relatively flexible, hydrophobic due to its alkyl portion, but contains a polar ester functional group.
-
PROTAC-PEG: Utilizes a standard PEG4 (four ethylene glycol units) linker. This linker is flexible and highly hydrophilic.[4][10]
Here’s how their properties might differ:
| Feature | Ethyl Pentanoate Linker | PEG Linker | Rationale & Causality |
| Flexibility | Moderately Flexible | Highly Flexible | The C-C single bonds in the pentanoate chain offer rotation, but perhaps less than the freely rotating ether bonds in PEG. |
| Solubility | Lower aqueous solubility | Higher aqueous solubility | The alkyl portion of the pentanoate linker increases lipophilicity, while PEG chains are known to enhance water solubility.[4][10][] |
| Cell Permeability | Potentially Higher | Potentially Lower | Increased lipophilicity and the ability to mask polar groups via intramolecular hydrogen bonding can sometimes improve passive diffusion across cell membranes. |
| Metabolic Stability | Potentially Lower | Generally Lower (vs. Alkyl) | The ester bond is a potential site for hydrolysis by cellular esterases, which could lead to a shorter half-life. PEG linkers can also be metabolically labile.[11] |
| Ternary Complex Conformation | Constrained & Specific | Dynamic & Variable | The specific geometry and polarity of the ethyl pentanoate linker may pre-organize the PROTAC into a conformation that is highly favorable for specific protein-protein interactions within the ternary complex, potentially enhancing selectivity.[11] |
A Validated Workflow for Selectivity Profiling
To rigorously compare PROTAC-EP and PROTAC-PEG, a multi-step, self-validating experimental workflow is essential. The results from each step inform and validate the next.
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A Comparative Guide to PROTAC Linker Efficacy In Vivo: Evaluating Alkyl-Chain Architectures Against Heterocyclic Scaffolds
Introduction: The Linker as the Linchpin of PROTAC In Vivo Success
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a "warhead" ligand for a protein of interest (POI), an E3 ubiquitin ligase ligand, and a connecting linker. While the warhead provides specificity and the E3 ligand initiates the degradation process, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's ultimate success, profoundly influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2]
This guide provides a comparative analysis of PROTAC linker classes, focusing on their impact on in vivo efficacy. We will anchor our discussion by evaluating the performance of PROTACs featuring the most prevalent linker types—flexible alkyl and polyethylene glycol (PEG) chains—against the emerging use of more rigid, heterocyclic scaffolds. As a representative of this latter class, we will consider the structural features of an indole-based linker, such as one derived from "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate," to explore the potential advantages and disadvantages of incorporating such moieties.
The Prevailing Paradigm: Alkyl and PEG Linkers
The vast majority of PROTACs that have advanced to preclinical and clinical studies utilize linkers composed primarily of simple alkyl chains or PEG motifs.[3] These linkers are popular due to their synthetic accessibility, which allows for rapid generation of libraries with varying lengths to optimize ternary complex formation.[4]
Key Characteristics and In Vivo Performance
-
Flexibility: Flexible linkers like alkyl chains provide the conformational freedom necessary for the PROTAC to induce a productive orientation between the POI and the E3 ligase, a crucial step for efficient ubiquitination.[4]
-
Physicochemical Properties: The length and composition of these linkers allow for the tuning of critical drug-like properties. Hydrophobic alkyl chains can enhance cell permeability, while hydrophilic PEG units can improve solubility and bioavailability.[4][]
-
Metabolic Stability: Alkyl chains are generally more metabolically inert compared to other functionalities, which can lead to a longer half-life in vivo.[]
Case Study: Bavdegalutamide (ARV-110) - An Alkyl-Ether Linker Success Story
Bavdegalutamide (ARV-110) is a potent and orally bioavailable PROTAC that degrades the Androgen Receptor (AR), a key driver of prostate cancer.[6][7] It has shown significant promise in clinical trials.[8][9]
The linker in Bavdegalutamide connects an AR ligand to a Cereblon (CRBN) E3 ligase ligand.[10] Its structure is a prime example of a successful alkyl-ether chain design, optimized for both potent degradation and favorable drug-like properties.
In Vivo Efficacy of Bavdegalutamide:
-
Profound Target Degradation: Oral administration of Bavdegalutamide at just 1 mg/kg daily in mouse models resulted in over 90% degradation of AR in tumors.[6]
-
Tumor Growth Inhibition: In xenograft models, including those resistant to standard-of-care AR inhibitors like enzalutamide, Bavdegalutamide demonstrated robust and superior tumor growth inhibition.[8][9]
-
Favorable PK/PD Profile: The molecule's design allows for oral bioavailability and sufficient exposure in tumor tissues to achieve sustained AR degradation.[8]
The success of Bavdegalutamide underscores the power of well-optimized, flexible linkers in achieving potent in vivo activity.
Comparative Framework: Indole-Based Heterocyclic Linkers
While no prominent clinical-stage PROTACs feature a linker directly derived from "this compound," we can analyze its structural components to compare its hypothetical performance against the established alkyl/PEG class. This hypothetical linker combines a 5-carbon alkyl chain (the pentanoate group) with a rigid, aromatic bromo-indole group.
Potential Advantages of Heterocyclic Linkers:
-
Conformational Rigidity: Unlike a purely flexible alkyl chain, incorporating a rigid moiety like an indole ring can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. This can reduce the entropic penalty of binding and potentially increase degradation potency.[3]
-
Vectorial Properties: The defined geometry of a heterocyclic ring can provide specific vectors that orient the warhead and E3 ligand in a precise manner, which can be crucial for optimizing the distance and orientation between the target and the E3 ligase.
-
Modulation of Physicochemical Properties: Aromatic heterocycles can be used to fine-tune properties like solubility, lipophilicity, and polar surface area (TPSA), which are critical for cell permeability and overall PK behavior.[3][]
Potential Challenges:
-
Synthetic Complexity: The synthesis of PROTACs with more complex, rigid linkers is often more challenging and time-consuming than for simple alkyl chains.
-
Solubility Issues: The introduction of large, hydrophobic aromatic systems like indole can decrease aqueous solubility, potentially complicating formulation and hindering bioavailability.
-
Risk of Mismatched Conformation: While rigidity can be an advantage, an incorrectly designed rigid linker can lock the PROTAC into a non-productive conformation, completely abolishing its degradation activity.
Case Study: BET-Targeting PROTACs - The Impact of Linker Optimization
The development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4) offers insights into linker optimization.[11][] Early BET degraders like MZ1 and ARV-825 used different combinations of PEG and alkyl linkers to connect a JQ1-based warhead to either a VHL (MZ1) or CRBN (ARV-825) ligand.[13][14]
In vivo studies with MZ1 in a JQ1-resistant tumor model showed that it could effectively reduce BRD4 levels in tumor lysates and inhibit tumor growth, demonstrating the efficacy of its linker design in a challenging setting.[13][14] The optimization process for these molecules involved synthesizing and testing various linker lengths and compositions to find the optimal balance for potent degradation and efficacy.[3][15] This highlights that even within the alkyl/PEG class, subtle changes are critical. The introduction of a more rigid element, such as an alkyne or a piperazine ring, has been explored to further enhance potency and properties.[3]
Quantitative Data Summary
| PROTAC Example | Target | Linker Type | E3 Ligase | Key In Vivo Results | Citation(s) |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Alkyl-Ether Chain | Cereblon (CRBN) | >90% AR degradation at 1 mg/kg; significant tumor growth inhibition in xenograft and PDX models. | [6][8][9] |
| MZ1 | BET Proteins (BRD4) | PEG/Alkyl Chain | VHL | Downregulation of BRD4 in tumor lysates; anti-tumor activity in JQ1-resistant models. | [13][14] |
| DP1 | BET Proteins (BRD4) | PEG Chain | DCAF15 | Induced durable degradation of BRD4 in vivo in a mouse model. | [16] |
Experimental Protocols for In Vivo Efficacy Evaluation
Evaluating the in vivo efficacy of a PROTAC is a multi-faceted process requiring rigorous experimental design.[] Key protocols include pharmacodynamic, pharmacokinetic, and efficacy studies.[18]
Xenograft Tumor Model Efficacy Study
This protocol is a standard method for assessing the anti-tumor activity of a PROTAC.[19]
Methodology:
-
Cell Implantation: Immune-compromised mice (e.g., SCID or nude mice) are subcutaneously implanted with a suspension of human cancer cells (e.g., VCaP for prostate cancer, MDA-MB-231 for breast cancer) in Matrigel.[20]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[20]
-
Dosing: The PROTAC is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule (e.g., daily, twice weekly). A vehicle-only group serves as the negative control.[19]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western Blot, IHC) to confirm target protein degradation.
Pharmacodynamic (PD) Assessment
This protocol confirms that the PROTAC is degrading its intended target in vivo.
Methodology:
-
Sample Collection: Following a single or multiple doses of the PROTAC, tumors and other relevant tissues are collected at various time points.
-
Lysate Preparation: Tissues are homogenized and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target protein (e.g., AR, BRD4) and a loading control (e.g., GAPDH, β-actin).
-
Densitometry: The intensity of the protein bands is quantified to determine the percentage of target degradation relative to the vehicle-treated control group.
Pharmacokinetic (PK) Analysis
This protocol measures the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.[18]
Methodology:
-
Dosing: A single dose of the PROTAC is administered to animals (e.g., mice, rats).
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood is processed to isolate plasma.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is measured using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18]
-
Parameter Calculation: Key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated to understand the drug's exposure profile.
Visualizing Key Workflows and Concepts
Caption: The catalytic mechanism of PROTAC-induced protein degradation.
Caption: Standard workflow for evaluating PROTAC efficacy in a xenograft model.
Conclusion
The linker is a pivotal component in the design of efficacious in vivo PROTACs. While flexible alkyl and PEG linkers have dominated the landscape, leading to clinical successes like Bavdegalutamide, the exploration of more structurally diverse linkers is a burgeoning field. Incorporating rigid, heterocyclic moieties like indoles presents a compelling strategy to optimize ternary complex formation and fine-tune physicochemical properties. However, this approach carries the risk of decreased solubility and the need for more complex syntheses.
Ultimately, there is no single "best" linker; the optimal choice is context-dependent, relying on the specific POI and E3 ligase pair. The most effective strategy involves the rational design and synthesis of a focused library of PROTACs with varied linker architectures—spanning different lengths, compositions, and degrees of flexibility—followed by rigorous in vivo testing to identify candidates with the best overall profile of target degradation, tumor growth inhibition, and drug-like properties.
References
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BOC Sciences. PROTAC In Vivo Evaluation Services.
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Tummeltshammer, C., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
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Scott, J.S., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
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BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK.
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Słabik, J., et al. (2022). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. European Journal of Medicinal Chemistry.
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WuXi AppTec. (2025). Overcoming the challenges of preclinical evaluations for PROTACs.
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ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers.
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BenchChem. PROTAC In Vivo Experiments: Technical Support Center.
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Bondeson, D.P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.
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Asciutto, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
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Zhao, Q., et al. (2022). A comprehensive review of BET-targeting PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry.
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MedChemExpress. Bavdegalutamide (ARV-110) | AR PROTAC Degrader.
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ResearchGate. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
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Snyder, L.B., et al. (2025). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Molecular Cancer Therapeutics.
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Cayman Chemical. ARV-110 (Bavdegalutamide, CAS Number: 2222112-77-6).
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Carro, M.S., et al. (2019). Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer. Breast Cancer Research and Treatment.
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BOC Sciences. PROTAC Targeting BET Proteins.
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Cell Signaling Technology. Bavdegalutamide (ARV-110) #16812.
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Zhang, C., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Acta Pharmaceutica Sinica B.
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ResearchGate. (2023). Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo.
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Carro, M.S., et al. (2019). Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer. springermedizin.de.
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
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AACR Journals. (2025). Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Molecular Cancer Therapeutics.
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Liu, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
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ResearchGate. (2011). Determination of PROTAC efficacy. A. PROTACs having different linker...
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Steinebach, C., et al. (2018). Homo-PROTACs for the Chemical Knockdown of Cereblon. ACS Chemical Biology.
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Khan, S., et al. (2022). Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. Acta Pharmaceutica Sinica B.
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Rozsa, M., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. Pharmaceutics.
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ResearchGate. (2023). Developments of CRBN-based PROTACs as potential therapeutic agents.
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ResearchGate. (2023). (PDF) Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?.
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A Comparative Guide to E3 Ligase Selection for "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][3] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] The choice of the E3 ligase is a critical design decision that profoundly impacts a PROTAC's efficacy, selectivity, and overall therapeutic potential.[4][] This guide provides a comparative analysis of E3 ligase choices for PROTACs utilizing "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" as a core building block, offering insights into the experimental validation necessary for optimal degrader design.
While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[1][6][4] The most prominent among these are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[7][8][9][10] This guide will focus on the comparative aspects of recruiting CRBN versus VHL, while also touching upon emerging E3 ligases that are expanding the PROTAC toolbox.[2][4]
The Central Role of the Ternary Complex
The mechanism of action for a PROTAC hinges on its ability to induce the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC molecule, and the recruited E3 ligase.[1][11][] The stability and conformation of this complex are paramount for efficient ubiquitination of the POI, which subsequently marks it for degradation by the proteasome.[][13] The choice of E3 ligase, in conjunction with the linker and the POI ligand, dictates the geometry and thermodynamics of this ternary complex, ultimately influencing the degradation efficiency.[11][14]
Caption: General mechanism of action for a PROTAC, highlighting the formation of the key ternary complex.
Comparative Analysis of Predominant E3 Ligases: CRBN vs. VHL
The decision to recruit either CRBN or VHL for a PROTAC based on "this compound" depends on a multitude of factors, including target protein characteristics, desired tissue distribution, and potential off-target effects.
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) | Key Considerations for "this compound" PROTACs |
| Ligands | Thalidomide, Lenalidomide, Pomalidomide analogs.[2][] | Based on the Hypoxia-Inducible Factor 1α (HIF-1α) peptide.[10][15] | The pentanoate linker of the core molecule can be readily functionalized to attach to either CRBN or VHL ligands. The choice may depend on synthetic feasibility and desired linker exit vectors. |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[] | Predominantly cytoplasmic, but can be found in the nucleus.[] | The localization of the target protein is a critical factor. A nuclear target may be more amenable to a CRBN-based PROTAC, while a cytoplasmic target might be better suited for a VHL-based approach. |
| Tissue Expression | Ubiquitously expressed. | Ubiquitously expressed, but levels can be regulated by oxygen levels (hypoxia).[] | Broad expression of both ligases offers versatility. However, VHL's regulation by hypoxia could be exploited for tumor-specific targeting in certain cancers. |
| Ternary Complex Kinetics | Generally forms complexes with faster turnover rates.[] | Tends to form more stable, longer-lived ternary complexes.[] | The optimal kinetics depend on the target protein's stability and turnover rate. Rapidly synthesized proteins may require the faster catalytic cycle of a CRBN-based PROTAC. |
| Potential Off-Target Effects | Ligands can have inherent off-target effects on zinc-finger transcription factors.[] | Ligands are generally considered more selective.[] | Careful profiling is necessary to mitigate potential off-target degradation, especially with CRBN-based PROTACs. |
| Molecular Weight | Ligands are typically smaller.[] | Ligands are generally larger.[] | The larger size of VHL ligands can impact the overall molecular weight and drug-like properties of the final PROTAC molecule. |
Experimental Workflow for E3 Ligase Selection and Validation
A systematic and data-driven approach is essential for selecting the optimal E3 ligase for a given POI and PROTAC scaffold. The following experimental workflow outlines the key steps in this process.
Caption: A streamlined experimental workflow for the comparative evaluation of E3 ligase choice in PROTAC development.
Detailed Experimental Protocols
1. Ternary Complex Formation Assays
The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its degradation activity.[] Several biophysical techniques can be employed to quantify the formation and stability of this complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay measures the interaction between the POI and the E3 ligase in the presence of the PROTAC.
-
Surface Plasmon Resonance (SPR): SPR can be used to determine the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complexes.[11]
-
NanoBRET™ Ternary Complex Assays: This live-cell assay allows for the real-time monitoring of ternary complex formation within a cellular environment, providing more physiologically relevant data.[16][17]
2. In Vitro Ubiquitination Assays
These assays directly measure the functional consequence of ternary complex formation – the ubiquitination of the POI.[13][18] A typical in vitro ubiquitination assay involves incubating the purified POI, E1 activating enzyme, E2 conjugating enzyme, the recruited E3 ligase (CRBN or VHL complex), ATP, and ubiquitin with the PROTAC. The extent of POI ubiquitination can then be assessed by Western blotting using an anti-ubiquitin antibody.[18]
3. Protein Degradation Assays in Cellular Models
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blotting: This is the most common method to visualize and quantify the reduction in POI levels following PROTAC treatment.
-
DC50 and Dmax Determination: These two key parameters quantify the potency and efficacy of a PROTAC.[19][20][21][22]
Protocol for DC50 and Dmax Determination:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting for the POI and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the percentage of remaining POI against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
4. Selectivity Profiling
To ensure the PROTAC is selectively degrading the intended target, proteomic approaches such as mass spectrometry can be employed to assess changes in the global proteome following PROTAC treatment. This is crucial for identifying and mitigating potential off-target effects.
Emerging E3 Ligases: Expanding the Horizon
While CRBN and VHL are the workhorses of PROTAC development, research into recruiting novel E3 ligases is rapidly expanding the scope of targeted protein degradation.[2][23] Ligands for other E3 ligases such as IAPs, MDM2, RNF4, and DCAF16 are being developed and incorporated into PROTACs.[1][4][10] The rationale for exploring these alternative E3 ligases includes:
-
Overcoming Resistance: Tumor cells can develop resistance to CRBN or VHL-based PROTACs through mutations in the E3 ligase. Utilizing a different E3 ligase can circumvent this resistance mechanism.
-
Tissue-Specific Degradation: Some E3 ligases exhibit more restricted tissue expression patterns, which could be exploited to achieve tissue-selective protein degradation and reduce systemic side effects.[6]
-
Improved Degradation of Challenging Targets: Certain POIs may not form productive ternary complexes with CRBN or VHL but may be amenable to degradation by other E3 ligases.[24]
Conclusion
The selection of an E3 ligase is a pivotal step in the design of effective and selective PROTACs based on the "this compound" scaffold. A thorough comparative analysis of CRBN and VHL, supported by a rigorous experimental cascade encompassing biophysical, biochemical, and cellular assays, is essential for identifying the optimal degrader candidate. As our understanding of the E3 ligase landscape deepens, the ability to rationally select from an expanded toolbox of E3 ligases will undoubtedly lead to the development of next-generation PROTACs with enhanced therapeutic profiles.
References
-
Bifunctional degrader molecules, also called proteolysis-targeting chimeras (PROTACs), are a new modality of chemical tools and potential therapeutics to understand and treat human disease. A required PROTAC component is a ligand binding to an E3 ubiquitin ligase, which is then joined to another ligand binding to a protein to be degraded via the ubiquitin–proteasome system. 23
-
The von Hippel-Lindau (VHL) and cereblon (CRBN) proteins are substrate recognition subunits of two ubiquitously expressed and biologically important Cullin RING E3 ubiquitin ligase complexes. VHL and CRBN are also the two most popular E3 ligases being recruited by bifunctional Proteolysis-targeting chimeras (PROTACs) to induce ubiquitination and subsequent proteasomal degradation of a target protein. 7
-
Proteolysis-targeting chimeras (PROTACs) have received tremendous attention as a new and exciting class of therapeutic agents that promise to significantly impact drug discovery. These bifunctional molecules consist of a target binding unit, a linker, and an E3 ligase binding moiety. 1
-
E3 ligase ligands are a cornerstone of PROTAC design, directly influencing degradation efficiency, selectivity, and drug-like properties. While CRBN and VHL remain the most widely used ligases, the discovery of new E3 ligase ligands and the rational optimization of known scaffolds are expanding the possibilities of targeted protein degradation. 4
-
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the ubiquitin-proteasome system for selective protein degradation. To date, the development of PROTACs has been overwhelmingly dominated by the recruitment of four canonical E3 ligases: CRBN, VHL, MDM2, and IAP. 2
-
E3 ligases have specific expression in a certain tissue type, cell type or cell compartment region. So their selective and specific ligands are important cornerstones for designing and expanding the chemical space of PROTAC and the range of target proteins provides assistance for the research and treatment of related diseases. 6
-
The in vitro ubiquitination platform was designed to monitor multiple variants of PROTAC with variable linkerology, exit vectors, variable ligands for an E3 ligase, or targets to evaluate the best combination that results in robust ubiquitination. 13
-
PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules that combine a target-binding warhead with an E3 ligase-binding moiety, resulting in the formation of a ternary complex between the target protein and the E3 ligase to induce ubiquitination and degradation. 11
-
The choice of whether to base a PROTAC on cereblon (CRBN) or von Hippel–Lindau (VHL) is not merely a minor chemical nuance, but a critical design decision that can impact a PROTAC's pharmacodynamics, tolerability, and chemical space.
-
Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. 8
-
The stability and kinetic properties of the ternary complex are critical to the effectiveness of PROTAC. Studies have shown that PROTACs, which form stable and long-lived terpolymer complexes, are generally more effective because they promote ubiquitination and degradation of target proteins more effectively.
-
PROTACs mediate the degradation of target protein by hijacking the activity of E3 ubiquitin ligases for protein ubiquitination and subsequent degradation by the 26S proteasome. Therefore, detection of protein ubiquitination is a key step in determining the success of PROTAC. 18
-
Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. 9
-
The efficacy of these PROTACs is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. 25
-
Proteolysis targeting chimeras (PROTACs) are small molecules that can recruit an E3 ligase and a protein of interest (POI) into proximity, leading to induced ubiquitination and degradation of the POI by the proteasome system. 3
-
Currently, the VHL and CRBN ligands are the most popular and most frequently used E3 ligands to design PROTAC degraders. 10
-
While PROTACs have revolutionized drug development, the design of such molecules, including the choice of appropriate E3 ligases, is still largely empirical. A growing body of literature indicates that often a specific E3 ligase cannot be used for PROTAC-induced degradation of a given target protein and that certain target/E3 ligase pairs are more suitable than others. 24
-
Formation of the E3 ternary complex, which contains the target, degradation compound and E3 ligase, is a crucial step in targeted protein degradation. This step represents a critical parameter in the development and optimization of effective degrader compounds. 16
-
PROTACs are bifunctional molecules that bring together a therapeutic target and an E3 ligase to promote the ubiquitination and ultimately the degradation of the target. 26
-
At Domainex, our protein scientists have extensive experience of producing high-quality E3 ligase proteins (e.g. Cereblon and VHL) and offer a suite of assays to assess both binary and more importantly, ternary complex formation (TCF). 14
-
The development of PROTACs has been mainly focused on using CRBN (Cereblon) and VHL (Von Hippel-Lindau ligase) E3 ligase ligands. 27
-
Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. 28
-
By using small molecular ligands to recruit target proteins and E3 ligand, all small molecular PROTAC has achieved rapid target degradation and better cell permeability. Various small molecules that have been shown to bind to several E3 ligase or substrate receptor proteins of the CRL E3 ligase complex, such as MDM2,cIAP1,CRBN and VHL, have been used in PROTAC development.
-
The formation of this induced ternary complex between the E3 ligase, PROTAC, and target protein is the first mechanistic step required for targeted degradation. 17
-
First, it allows to estimate key degradation parameters such as Dmax (the maximal extent of degradation) and DC50 (the. PROTAC concentration that produces half-maximal degradation) even if the experimental system is not at steady state. 20
-
A comparative study to identify changes in the ubiquitination and degradation profile of KRAS G12C PROTACs recruiting two E3 ligases (CRBN and VHL). All of the ubiquitination and degradation profiles obtained from TUBE based assays correlate well with traditional low throughput immunoblotting. 30
-
Proteolysis targeting chimeras (PROTACs) are heterobifunctional compounds that recruit the E3 ubiquitin ligase machinery to proteins of interest, resulting in their ubiquitination and subsequent proteasomal degradation. 31
-
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. 32
-
The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. 33
-
The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly hijacked E3 ligases by PROTAC degraders. The development of the competitive FP assay is based on the binding between the FAM-labeled HIF-1α peptide and VCB (VHL–ElonginC–ElonginB) protein complex provides an effective way to screen VHL ligand-based degraders or VHL ligands for their binding affinities to VHL. 15
-
By catalytically degrading POIs, PROTACs have the potential to offer more comprehensive therapeutic effects at lower doses relative to traditional inhibitors. Their capacity for TPD highlights the necessity of thorough efficacy evaluations, typically conducted through dose–response assessments (Fig. 1(b)) to determine critical parameters such as 𝐷𝐶50 (the molar concentration of PROTAC at half maximum degradation of the POI; the lower the better) and 𝐷𝑚𝑎𝑥 (the highest percentage of degraded POI; the higher the better). 21
-
With the help of PROTAC technology, the activity and selectivity of compounds towards identified targets can be improved. This provides better therapeutic drugs for disease treatment and efficient chemical biology tools for studying the relationship between related targets and diseases. 34
-
Dose response curves, DC 50 and Dmax calculations for compounds 7 (JPS014), 9 (JPS016), 21 (JPS035), and 22 (JPS036) in HCT116 cells after 24 h by quantitative western blotting. 22
-
PROTACs are bifunctional molecules composed of two distinct ligands. One is designed for binding the protein of interest (POI), and the other is covalently linked and for the specific E3 ligase binding. 35
-
This compound. 36
-
This compound, min 98%, 1 gram. 37
-
PROTACs (proteolysis targeting chimeras) are bifunctional degrader molecules composed of a ligand for the target protein and a ligand for E3 ligase recruitment, connected by a linker. 38
-
5-(5-Bromo-1H-indol-1-yl)pentan-1-ol AldrichCPR.
-
ethyl 2-(5-bromo-1H-indol-1-yl)propanoate. 39
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- 39. vibrantpharma.com [vibrantpharma.com]
A Researcher's Guide to Assessing Ternary Complex Cooperativity: A Comparative Analysis of Linker Technologies
In the rapidly evolving landscape of targeted protein degradation, the formation of a stable and productive ternary complex—comprising the target protein, a degrader molecule, and an E3 ligase—is the linchpin of success. The linker connecting the target-binding warhead and the E3-recruiting ligand is not merely a passive spacer but an active contributor to the overall efficacy of the degrader. Its length, rigidity, and chemical composition profoundly influence the cooperativity of the ternary complex, ultimately dictating the potency and selectivity of protein degradation. This guide provides a comprehensive framework for assessing the cooperativity of ternary complexes, with a particular focus on the role of the linker. While we will use established linker archetypes for comparative data, the principles and methodologies outlined herein are universally applicable for evaluating novel linker chemotypes, such as "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate."
The Central Role of Cooperativity in Ternary Complex Formation
The stability of a ternary complex is not simply the sum of the affinities of the binary interactions (degrader-target and degrader-E3 ligase). Instead, favorable protein-protein interactions between the target and the E3 ligase can lead to a synergistic stabilization of the entire complex. This phenomenon, known as positive cooperativity, is a critical determinant of a degrader's efficacy. Quantitatively, cooperativity (α) is the ratio of the dissociation constant (KD) of the degrader for one protein in the absence of the other, to the KD in the presence of the other. An α value greater than 1 indicates positive cooperativity, while an α value less than 1 signifies negative cooperativity.
Understanding and engineering cooperativity is paramount for designing potent and selective degraders. A highly cooperative system can drive the formation of the ternary complex even with weak binary affinities, expanding the scope of "undruggable" targets.
The Linker: An Architectural Determinant of Cooperativity
The linker is a key architectural element that dictates the relative orientation and proximity of the target protein and the E3 ligase within the ternary complex. Its properties directly impact the potential for favorable protein-protein interactions. Common linker types include:
-
Polyethylene Glycol (PEG) Linkers: These are flexible linkers that provide a degree of conformational freedom, allowing the target and E3 ligase to adopt an optimal orientation for interaction. However, their high flexibility can also lead to an entropic penalty upon complex formation.
-
Alkyl Chains: These provide a more rigid scaffold compared to PEG linkers, which can pre-organize the binding moieties and reduce the entropic cost of ternary complex formation. However, their rigidity may also restrict the necessary conformational adjustments for optimal protein-protein interactions.
-
Novel Linker Scaffolds: The development of novel linkers, potentially including scaffolds like "this compound," aims to strike a balance between flexibility and rigidity, and to introduce specific chemical features that can engage in favorable interactions within the ternary complex.
The following sections will detail the experimental workflows to assess the cooperativity of ternary complexes and provide a comparative analysis of different linker technologies.
Experimental Workflow for Assessing Ternary Complex Cooperativity
A multi-faceted approach, combining biophysical, biochemical, and cellular assays, is essential for a comprehensive assessment of ternary complex cooperativity.
1. Biophysical Characterization of Binary and Ternary Complexes
The foundation of cooperativity assessment lies in the precise measurement of binding affinities for the binary (degrader-target, degrader-E3 ligase) and ternary complexes.[1][2][3][] Several biophysical techniques are well-suited for this purpose:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[2][] By comparing the KD of the degrader binding to its target in the absence and presence of the E3 ligase, the cooperativity factor (α) can be determined.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of interactions in real-time.[5] This high-throughput method is invaluable for screening different linkers and assessing their impact on ternary complex formation and stability.[3]
-
Fluorescence-Based Assays: Techniques such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful tools for studying ternary complex formation in solution.[6] These assays are amenable to high-throughput screening and can provide quantitative data on binding affinities and cooperativity.
Table 1: Comparison of Biophysical Techniques for Cooperativity Assessment
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding | Label-free, provides full thermodynamic profile (KD, ΔH, ΔS) | Low throughput, requires large amounts of purified protein |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface | Label-free, real-time kinetics (kon, koff), high throughput | Requires immobilization of one binding partner, potential for artifacts |
| Fluorescence Polarization (FP) | Measures changes in the polarization of emitted light from a fluorescently labeled molecule upon binding | Homogeneous assay, high throughput, sensitive | Requires fluorescent labeling, potential for interference from compound fluorescence |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore upon binding | Homogeneous assay, high throughput, robust | Requires labeling of both binding partners, potential for steric hindrance from labels |
2. Biochemical and Cellular Assays for Functional Validation
While biophysical assays provide quantitative data on ternary complex formation and stability, it is crucial to validate these findings in a more biologically relevant context.
-
In Vitro Ubiquitination Assays: These assays directly measure the E3 ligase-mediated ubiquitination of the target protein in the presence of the degrader. An increase in target ubiquitination with a particular linker is a strong indicator of a productive ternary complex.
-
Cellular Degradation Assays: The ultimate measure of a degrader's efficacy is its ability to induce the degradation of the target protein in cells.[7][8][9][10] Western blotting or more quantitative methods like targeted mass spectrometry can be used to measure the levels of the target protein following treatment with the degrader.[9] The concentration at which 50% of the target protein is degraded (DC50) is a key parameter for comparing the potency of different degraders.
Experimental Protocol: Cellular Target Degradation Assay
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader molecule for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). e. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control. Plot the percentage of remaining target protein against the degrader concentration and determine the DC50 value.
Diagram 1: Experimental Workflow for Assessing Ternary Complex Cooperativity
Caption: Workflow for assessing ternary complex cooperativity.
Comparative Analysis of Linker Technologies
The choice of linker can have a dramatic impact on the cooperativity and degradation efficacy of a PROTAC.[11]
Table 2: Hypothetical Comparative Data for Different Linker Types
| Linker Type | Linker Length | Binary Affinity (Target, KD, nM) | Binary Affinity (E3 Ligase, KD, nM) | Ternary Complex KD (nM) | Cooperativity (α) | Cellular Degradation (DC50, nM) |
| PEG-based | Short | 50 | 100 | 25 | 2 | 50 |
| PEG-based | Long | 50 | 100 | 10 | 5 | 20 |
| Alkyl Chain | Short | 50 | 100 | 40 | 1.25 | 100 |
| Alkyl Chain | Long | 50 | 100 | 5 | 10 | 10 |
| This compound | N/A | 50 | 100 | To be determined | To be determined | To be determined |
This table presents hypothetical data to illustrate the potential impact of different linker types. The performance of "this compound" would need to be experimentally determined.
The hypothetical data in Table 2 illustrates that longer linkers, both PEG-based and alkyl chains, can lead to higher cooperativity and more potent cellular degradation. This is likely due to the increased flexibility and reach, allowing for more optimal protein-protein interactions within the ternary complex. However, it is important to note that there is an optimal linker length, and excessively long or rigid linkers can be detrimental.[12]
Diagram 2: Ternary Complex Formation and the Role of the Linker
Caption: The linker connects the target and E3 ligase ligands.
Conclusion
The rational design of potent and selective degraders requires a thorough understanding of the factors governing ternary complex formation and cooperativity. The linker plays a critical role in this process, and its optimization is a key step in the development of effective PROTACs. The experimental workflows and comparative data presented in this guide provide a framework for assessing the cooperativity of ternary complexes and for evaluating the performance of novel linkers such as "this compound." A multi-parametric approach, combining biophysical, biochemical, and cellular assays, is essential for making informed decisions and for advancing the field of targeted protein degradation.
References
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- Protein Degradation and PROTACs. (n.d.). Promega Corporation.
- Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega.
- Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. (n.d.). National Institutes of Health.
- Assays for Targeted Protein Degradation. (n.d.). Bio-Techne.
- Cell-based protein degrader assays for microplates. (2024). BMG Labtech.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS.
- Imaeda, Y., et al. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health.
- Biophysical Assays. (n.d.). Ichor Life Sciences.
- Sethi, D. K., et al. (n.d.). Quantifying the Energetics of Cooperativity in a Ternary Protein Complex.
- Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). (n.d.).
- Biophysical Assays | Protein Interaction Analysis. (n.d.). BOC Sciences.
- Methods to investigate protein–protein interactions. (n.d.). Wikipedia.
- Ciulli, A., et al. (n.d.). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. National Institutes of Health.
- Ciulli, A., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health.
- Exploring PROTAC cooperativity with coarse-grained alchemical methods. (2022). arXiv.
- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. (n.d.). RSC Publishing.
- Protein Degradation Assays – PROTAC Screening. (n.d.). Reaction Biology.
- Structure-Informed Design of High-Cooperativity PROTAC Targeting SARS-CoV-2 RdRp via Click Chemistry and Enhanced Sampling Simulations. (2025). ACS Publications.
- Ternary Complex Formation Evaluation Service. (n.d.). Creative Biolabs.
- This compound. (n.d.).
- This compound, min 98%, 1 gram. (n.d.). CP Lab Safety.
- Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. (n.d.). National Institutes of Health.
- PROTACs– a game-changing technology. (2019). University of Groningen research portal.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). National Institutes of Health.
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Case studies of successful PROTACs using "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate"
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a catalytic mode of action, enabling the degradation of previously "undruggable" targets. A critical component of a PROTAC's architecture is the linker, which bridges the target protein ligand and the E3 ligase ligand. The linker's composition and structure are not merely passive spacers; they profoundly influence the formation and stability of the ternary complex, thereby dictating the PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
This guide delves into the application of indole-based linkers in the design of successful PROTACs, with a specific focus on the degradation of the epigenetic reader protein BRD4, a key target in oncology. While the specific building block "Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate" represents a versatile synthetic intermediate for crafting such linkers, we will focus on a case study of a PROTAC derived from a closely related indole-2-one scaffold. This guide will objectively compare its performance with established BRD4 degraders that employ alternative linker strategies, providing supporting experimental data and detailed protocols to empower researchers in their own PROTAC development endeavors.
Case Study: An Indole-2-one Based BRD4 PROTAC - P6
Recent research has brought to light a series of potent BRD4 PROTACs derived from an indole-2-one-based BRD4 inhibitor.[1][2] The lead compound from this series, designated as P6, showcases the potential of incorporating an indole moiety within the PROTAC design.
Molecular Design and Rationale
The design of P6 originates from a novel indole-2-one derivative, Y47, which exhibits inhibitory activity against BRD4.[1] This indole-2-one core serves as the "warhead" for the PROTAC. The synthesis of the final PROTAC, P6, involves the strategic attachment of a linker to this warhead, which is then conjugated to a von Hippel-Lindau (VHL) E3 ligase ligand. The indole-2-one structure provides a rigid scaffold that can be functionalized to explore different linker attachment points and lengths, allowing for the optimization of ternary complex formation. Molecular modeling suggests that P6 can effectively engage with key amino acid residues in both BRD4 and the VHL E3 ligase, facilitating the formation of a stable ternary complex conducive to ubiquitination and subsequent degradation of BRD4.[1]
Comparative Analysis with Alternative BRD4 PROTACs
To contextualize the performance of the indole-2-one based PROTAC P6, we will compare it with two well-characterized BRD4 degraders: MZ1 and ARV-825 . These PROTACs employ different E3 ligase ligands and linker architectures, providing a robust basis for comparison.
-
MZ1 is a VHL-based PROTAC that utilizes the well-known BRD4 inhibitor (+)-JQ1 as its warhead, connected via a polyethylene glycol (PEG) linker.[3]
-
ARV-825 is a Cereblon (CRBN)-based PROTAC, also featuring (+)-JQ1 as the warhead, but with a different linker designed to recruit the CRBN E3 ligase.[4]
Performance Data Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key metrics for this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Target Protein | E3 Ligase Recruited | Warhead | Linker Type (Conceptual) | Cell Line | DC50 | Dmax |
| P6 | BRD4 | VHL | Indole-2-one derivative | Alkyl-based | MV-4-11 | 1.11 ± 0.07 µM | 74.8% |
| MZ1 | BRD4 (preferential) | VHL | (+)-JQ1 | PEG-based | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | BRD4 | CRBN | (+)-JQ1 | Alkyl-ether based | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not explicitly reported, but leads to profound degradation |
Data for P6 was obtained from studies in MV-4-11 acute myeloid leukemia cells.[1] Data for MZ1 and ARV-825 is compiled from various sources and cell lines.[4][5][6]
From the data, it is evident that while the indole-2-one based PROTAC P6 effectively degrades BRD4, its potency (DC50 in the micromolar range) is lower than that of the highly optimized PROTACs MZ1 and ARV-825 (DC50 in the nanomolar to sub-nanomolar range). This difference can be attributed to several factors, including the intrinsic binding affinity of the warhead for BRD4, the specific E3 ligase recruited, and critically, the nature of the linker connecting the two ligands. The PEG and alkyl-ether linkers in MZ1 and ARV-825 have been extensively optimized to achieve favorable ternary complex formation, leading to their exceptional degradation efficiency.
However, the development of P6 highlights the utility of the indole scaffold as a viable starting point for novel PROTAC design. Further optimization of the linker length, composition, and attachment point on the indole-2-one core could significantly enhance its degradation potency.
Experimental Protocols
To facilitate the evaluation of novel PROTACs, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Cellular BRD4 Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in cellular BRD4 protein levels following PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., MV-4-11, HeLa)
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This in-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[7]
Materials:
-
HEK293 cells
-
NanoLuc®-BRD4 donor plasmid
-
HaloTag®-VHL or HaloTag®-CRBN acceptor plasmid
-
Transfection reagent
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Detection System
-
Luminometer with fluorescence reading capabilities
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Detection: Add the NanoBRET™ substrate and inhibitor according to the manufacturer's protocol. Measure both the donor (luminescence) and acceptor (fluorescence) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates PROTAC-induced ternary complex formation.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for its characterization.
Caption: Mechanism of action for an indole-based BRD4 PROTAC (P6).
Caption: Experimental workflow for the development of PROTACs.
Conclusion
The exploration of indole-based scaffolds, such as the indole-2-one core in the P6 PROTAC, represents a promising avenue for the development of novel protein degraders. While the initial potency of P6 may not match that of highly optimized PROTACs like MZ1 and ARV-825, it provides a valuable proof-of-concept for the utility of this chemical space in PROTAC design. The versatility of the indole ring allows for extensive medicinal chemistry efforts to fine-tune the linker and warhead properties, potentially leading to the discovery of next-generation degraders with improved efficacy and drug-like properties. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the exciting field of targeted protein degradation.
References
-
Discovery of potent indole-2-one-based BRD4 PROTACs for the treatment of acute myeloid leukemia. PubMed. [Link]
-
Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors. PubMed. [Link]
-
Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines. PubMed. [Link]
-
Arvinas Publishes First Peer-Reviewed Paper on its Proprietary PROTAC Technology. PR Newswire. [Link]
-
Cellular BRD4 Protein Degradation Assay. Reaction Biology. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible disposal of every compound is a critical, non-negotiable aspect of laboratory science, safeguarding both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate (CAS No: 1065074-72-7), a brominated indole derivative increasingly utilized as a protein degrader building block.[1] By understanding the chemical nature of this compound and adhering to established safety and regulatory standards, laboratories can ensure a safe and compliant waste management process.
Hazard Identification and Risk Assessment: Why Special Care is Needed
This compound is a halogenated organic compound.[1][2] The presence of a carbon-bromine bond places it in a specific category of chemical waste that requires dedicated disposal streams.[3] Halogenated compounds are of particular environmental concern and are regulated by bodies such as the Environmental Protection Agency (EPA).[4] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural components—a brominated indole and an ethyl ester—necessitate a cautious approach. Indole derivatives themselves can exhibit a range of biological activities.[5][6]
Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is hazardous. It is imperative to avoid all direct contact and release into the environment.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1065074-72-7 | [1] |
| Molecular Formula | C₁₅H₁₈BrNO₂ | [1] |
| Molecular Weight | 324.2 g/mol | [1] |
| Classification | Halogenated Organic Compound | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—including for disposal—the following minimum PPE is mandatory, as stipulated by Occupational Safety and Health Administration (OSHA) laboratory standards:[7][8][9]
-
Eye Protection : Chemical safety goggles or a face shield must be worn to protect against potential splashes.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or degradation before use.
-
Protective Clothing : A fully buttoned laboratory coat must be worn to protect the skin.
-
Footwear : Closed-toe shoes are mandatory in the laboratory at all times.
All handling of this compound, including the preparation of waste containers, should be performed within a certified chemical fume hood to minimize the risk of inhalation.[9]
The Core of Disposal: Segregation and Containerization
The cardinal rule for the disposal of this compound is its classification as halogenated organic waste . It must not be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[3] This segregation is crucial because halogenated wastes are typically treated via high-temperature incineration, a process that requires specific conditions to prevent the formation of toxic byproducts like dioxins.[10]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Container : Obtain a dedicated, leak-proof waste container clearly designated for "Halogenated Organic Waste." These containers are often supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded for easy identification.[3] The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[11]
-
Proper Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The name of the principal investigator and laboratory location
-
-
Transferring Waste : Carefully transfer any solutions containing the compound, as well as any pure (neat) compound, into the designated halogenated waste container using a funnel to prevent spills.
-
Container Management : Keep the waste container securely sealed at all times, except when actively adding waste.[12] Store the container in a designated satellite accumulation area within the laboratory, which should be in a secondary containment tray to catch any potential leaks.[13]
-
Disposal of Contaminated Materials : Any materials that come into direct contact with the compound, such as pipette tips, gloves, or weighing papers, must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled, sealed bag or container designated for "Solid Halogenated Waste" or as per your institution's specific guidelines.
The diagram below illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision workflow for this compound.
Accidental Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated by keeping the chemical fume hood running.
-
Assess the Spill : For a small, manageable spill, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Contain and Absorb : Wearing appropriate PPE, contain the spill using a chemical spill kit. Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose : Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container for solid halogenated waste.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Final Disposal Pathway
Once the waste container is full (typically no more than 90% capacity), securely seal it and request a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.[14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[11] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), strictly prohibit such actions and impose severe penalties for non-compliance.[13][15]
By adhering to these systematic procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety, environmental stewardship, and regulatory compliance.
References
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Best Practices for Laboratory Waste Management . ACTenviro. [Link]
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OSHA Compliance For Laboratories . US Bio-Clean. [Link]
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Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Waste Handling Best Practices for New Chemists . CP Lab Safety. [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab . Needle.Tube. [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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This compound, min 98%, 1 gram . CP Lab Safety. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
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Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines . National Institutes of Health (NIH). [Link]
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EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Delaware. [Link]
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Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines . PubMed. [Link]
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- 15. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate
For Researchers, Scientists, and Drug Development Professionals
The core principle of laboratory safety is risk mitigation. For a novel or less-documented compound like Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate, we must adopt a cautious approach, assuming a higher level of hazard until more specific toxicological data becomes available. The operational and disposal plans outlined below are designed to be robust and adaptable to your specific laboratory environment.
Hazard Analysis: Understanding the Risks
Potential Routes of Exposure:
-
Inhalation: Aerosolization of the compound, especially in powder form, can lead to respiratory tract irritation.
-
Dermal Contact: Direct skin contact may cause irritation or other adverse effects.
-
Ocular Contact: The eyes are particularly sensitive, and exposure could lead to serious irritation.
-
Ingestion: Accidental ingestion could be harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure to hazardous chemicals.[2][3] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves | Lab coat | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Dissolving and Solution Handling | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling chemicals ensures that safety is integrated into every step of your workflow.
Preparation and Engineering Controls
-
Consult Safety Resources: Before beginning any work, review all available safety information, including this guide and any internal institutional safety protocols.
-
Work in a Ventilated Area: All handling of Ethyl 5-(5-bromo-1H-indol-yl)pentanoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Gather all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible before you begin.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring complete protection.
Caption: Sequential process for donning Personal Protective Equipment.
Handling Procedures
-
Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust. Perform this task within a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Ensure the vessel is appropriately sized to avoid splashes.
-
Reactions: Conduct all reactions in a chemical fume hood. Use appropriate glassware and ensure it is free from defects.
Doffing PPE: A Critical Decontamination Step
The removal of PPE should be done carefully to prevent cross-contamination.
Caption: Step-by-step procedure for the safe removal of PPE.
Spill and Emergency Procedures
Even with meticulous planning, accidents can happen. Being prepared is key to a safe and effective response.
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent others from entering the area.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a major spill.
-
-
In Case of Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Consult EHS: Always consult with your institution's EHS department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain.[4]
Conclusion: A Culture of Safety
The responsible handling of chemicals like this compound is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal protocols, you contribute to a safe and productive research environment. This guide serves as a foundational resource; always supplement it with your institution's specific safety policies and the guidance of your EHS professionals.
References
-
CP Lab Safety. This compound, min 98%, 1 gram. Retrieved from [Link]
-
Pharmaffiliates. This compound. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Con-Trol. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]
-
Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
